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  • Product: Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
  • CAS: 886767-09-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of therapeutic area...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas, including central nervous system disorders and oncology.[1][2] This guide provides an in-depth examination of the synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a key chiral intermediate for advanced pharmaceutical development. We will dissect the prevalent synthetic strategies, emphasizing the palladium-catalyzed Buchwald-Hartwig amination due to its superior efficiency and substrate tolerance. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but the underlying chemical logic, ensuring both reproducibility and a foundational understanding for future innovation.

Introduction and Strategic Overview

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (CAS Number: 886767-09-5) is a protected, non-symmetrical piperazine derivative.[3] The presence of the 2-fluorophenyl group provides unique electronic and conformational properties, while the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the N4 nitrogen.[4][5] This structure serves as a versatile building block for constructing more complex molecules.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies two primary bond disconnections, suggesting two main forward-synthetic strategies. The most logical disconnections are the C-N bond between the aryl ring and the piperazine nitrogen, and the N-Boc bond.

G TM Target Molecule tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Int1 1-(2-Fluorophenyl)piperazine TM->Int1 N-Boc Protection Int2 tert-Butyl piperazine-1-carboxylate (1-Boc-Piperazine) TM->Int2 C-N Cross-Coupling SM1 Piperazine Int1->SM1 C-N Cross-Coupling SM2 1-Bromo-2-fluorobenzene (or Chloro- equivalent) Int1->SM2 Int2->SM1 N-Boc Protection SM3 Di-tert-butyl dicarbonate (Boc Anhydride) Int2->SM3

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward pathways:

  • Pathway A: Arylation of piperazine followed by Boc protection.

  • Pathway B: Boc protection of piperazine followed by arylation.

Pathway B is generally preferred in modern synthetic chemistry. Starting with the commercially available and stable 1-Boc-piperazine prevents the common side reaction of bis-arylation at both piperazine nitrogens, simplifying purification and improving overall yield.[7] This guide will focus on this superior pathway.

Preferred Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[7] It has become the gold standard for synthesizing N-aryl amines and their heterocyclic analogues due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

Mechanistic Rationale and Component Selection

The success of this reaction is critically dependent on the careful selection of the catalyst system and reaction conditions.

  • Palladium Pre-catalyst: Sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. They generate the active Pd(0) species in situ.

  • Phosphine Ligand: This is arguably the most crucial component. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, BINAP) are essential. They stabilize the Pd(0) center, facilitate oxidative addition of the aryl halide, and promote the final, rate-limiting reductive elimination step to form the C-N bond.[7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required. Its primary role is to deprotonate the piperazine nitrogen, forming the active nucleophile for the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory. Protic solvents would quench the strong base and interfere with the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be rigorously performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Experimental Workflow: Synthesis via 1-Boc-Piperazine

The following diagram and protocol detail the optimized workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Oven-dry glassware (Schlenk Tube) Prep2 Add solid reagents: 1-Bromo-2-fluorobenzene 1-Boc-Piperazine NaO-t-Bu Prep1->Prep2 Prep3 Add Pd catalyst & Ligand Prep2->Prep3 React1 Evacuate & backfill with Argon (3x) Prep3->React1 React2 Add anhydrous Toluene React1->React2 React3 Heat to 80-110 °C React2->React3 React4 Monitor by TLC/LC-MS React3->React4 Work1 Cool to RT, dilute with Ethyl Acetate React4->Work1 Work2 Wash with H₂O & Brine Work1->Work2 Work3 Dry over Na₂SO₄ Work2->Work3 Work4 Concentrate in vacuo Work3->Work4 Work5 Purify via Flash Column Chromatography Work4->Work5 Final Final Work5->Final Final Product

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2-fluorobenzene (1.0 equiv)

  • 1-Boc-piperazine (1.2-1.5 equiv)[4]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene, 1-Boc-piperazine, sodium tert-butoxide, Pd(OAc)₂, and XantPhos.

  • Seal the tube with a septum, and carefully evacuate and backfill the vessel with inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.

Data Presentation and Characterization

Quantitative Data Summary

The following table summarizes representative conditions and expected outcomes for the described synthesis. Yields are highly dependent on the purity of reagents and rigorous exclusion of air and moisture.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1-Bromo-2-fluorobenzene24 (XantPhos)NaOt-BuToluene1004-1280-95%
1-Chloro-2-fluorobenzene24 (RuPhos)NaOt-BuDioxane11012-2475-90%
Expected Analytical Data
  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the 2-fluorophenyl group (multiplets, ~6.9-7.2 ppm), the piperazine ring protons (broad multiplets, ~3.0-4.0 ppm), and a sharp singlet for the nine protons of the tert-butyl group (~1.45 ppm).

  • ¹³C NMR: Signals will correspond to the carbons of the fluorophenyl ring (with C-F coupling visible), the piperazine ring, and the Boc group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm).

  • Mass Spectrometry (HRMS): For C₁₅H₂₁FN₂O₂, the calculated [M+H]⁺ is 281.1660; the found value should be within 5 ppm.

  • Purity (HPLC): Purity should be ≥95% for use in subsequent synthetic steps.

Chiral Considerations and Resolution

The target molecule possesses a stereocenter at the C3 position of the piperazine ring, meaning it exists as a racemic mixture of (R) and (S) enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as they can have different pharmacological and toxicological profiles.[8]

Chiral Resolution Strategy

The most direct method to obtain the individual enantiomers from the racemic product is through chiral chromatography.

G Racemate Racemic Mixture (R/S)-tert-Butyl 3-(2-fluorophenyl) piperazine-1-carboxylate Chiral_Column Chiral HPLC Column (e.g., Polysaccharide-based CSP) Racemate->Chiral_Column Enantiomer_R (R)-Enantiomer Chiral_Column->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Column->Enantiomer_S

Caption: Chiral resolution of the racemic product via HPLC.

  • Technique: Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[9]

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are highly effective for resolving a wide range of chiral compounds, including piperazine derivatives.[10]

  • Method Development: Optimization involves screening different mobile phases (typically combinations of hexane/isopropanol or similar solvent systems) to achieve baseline separation of the two enantiomers.[9][10]

Conclusion

The synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is most efficiently and reliably achieved via a palladium-catalyzed Buchwald-Hartwig amination of 1-Boc-piperazine with a suitable 2-fluoro-aryl halide. This method offers high yields, operational simplicity, and avoids the formation of undesirable bis-arylated byproducts. The resulting racemic product serves as a critical precursor in pharmaceutical research and can be resolved into its constituent enantiomers using established chiral HPLC techniques. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and purification of this valuable chemical intermediate.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
  • Lucero, M. Y., et al. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Ambeed. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine.
  • Alchem Pharmtech. (n.d.). CAS 886767-09-5 | tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].

Sources

Exploratory

physicochemical properties of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Introduction tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a substituted piperazine deriva...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Introduction

tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a common scaffold in many approved drugs due to its ability to confer favorable pharmacokinetic properties. The introduction of a 2-fluorophenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position creates a chiral center and modulates the molecule's lipophilicity, basicity, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for its application in research and development.

Chemical Identity and Structure

The precise identification of a chemical entity is fundamental to any scientific investigation. tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a chiral molecule, and its properties can differ between its enantiomers and the racemic mixture.

Identifier Value Source
IUPAC Name tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate-
CAS Number 886767-09-5 (racemate/unspecified)[1]Alchem Pharmtech
1228556-96-4 ((R)-enantiomer)[2]CHIRALEN
Molecular Formula C₁₅H₂₁FN₂O₂-
Molecular Weight 280.34 g/mol -
Canonical SMILES C1CN(C(C(C1)C2=CC=CC=C2F)N)C(=O)OC(C)(C)C-
Structural Elucidation Workflow

The structural integrity of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate should be unequivocally confirmed using a combination of spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purified Sample MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation G cluster_0 Physicochemical Property Determination cluster_1 Impact on Drug Development Thermal Thermal Properties Melting Point (DSC) Boiling Point (TGA) ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Thermal->ADME Formulation, Stability Solubility Solubility Kinetic (Nephelometry) Thermodynamic Solubility->ADME Bioavailability pKa pKa Potentiometric Titration UV-Vis Spectroscopy pKa->ADME Absorption, Target Binding

Caption: Interplay of Physicochemical Properties and ADME.

Spectroscopic Data

While specific spectra for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate are not publicly available, data from closely related analogs can provide expected chemical shifts and fragmentation patterns. For instance, the ¹H NMR of a similar piperazine derivative showed signals for the piperazine protons in the range of δ 2.6-3.5 ppm. [3]

Expected Spectroscopic Features
  • ¹H NMR:

    • Aromatic protons of the 2-fluorophenyl group (δ 7.0-7.5 ppm).

    • Piperazine ring protons (δ 2.8-4.0 ppm), showing complex splitting patterns due to diastereotopicity.

    • The methine proton at the 3-position will be coupled to adjacent protons and the fluorine atom.

    • A singlet for the tert-butyl protons (δ ~1.5 ppm).

  • ¹³C NMR:

    • Carbonyl carbon of the Boc group (δ ~155 ppm).

    • Quaternary carbon of the tert-butyl group (δ ~80 ppm).

    • Aromatic carbons, with splitting due to C-F coupling.

    • Piperazine ring carbons (δ ~40-55 ppm).

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z 281.16.

    • Characteristic fragmentation would involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

Conclusion

This technical guide has synthesized the available information and outlined the necessary experimental procedures to fully characterize the . A thorough understanding of these properties is indispensable for its rational use in drug discovery and development, enabling researchers to optimize its formulation, predict its in vivo behavior, and ultimately unlock its therapeutic potential. The provided protocols offer a robust framework for obtaining reliable and reproducible data, ensuring the scientific integrity of future studies involving this promising molecule.

References

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 435–439. Available from: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available from: [Link]

Sources

Foundational

The Alchemical Bridge: A Technical Guide to tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 886767-09-5 | Molecular Formula: C₁₅H₂₁FN₂O₂

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery. We will dissect its synthesis, characterization, and critical role as a precursor to a new generation of therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents. We will delve into the mechanistic rationale behind synthetic strategies, provide validated analytical protocols, and explore the vast therapeutic landscape unlocked by this versatile scaffold.

Introduction: The Strategic Importance of the Fluorophenylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its unique diamine structure allows for dual functionalization, enabling the precise tuning of physicochemical and pharmacological properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile handle for selective manipulation of one of the piperazine nitrogens, a cornerstone of modern synthetic strategy.

The subject of this guide, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, is of particular interest due to the strategic placement of a 2-fluorophenyl substituent. The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins through favorable electrostatic interactions. Its position on the phenyl ring influences the conformational presentation of the entire molecule, a critical factor in receptor recognition. This strategic combination of a Boc-protected piperazine and a 2-fluorophenyl group makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics for a range of disorders, including psychiatric conditions, neurological diseases, and beyond.[1][2]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its effective application in synthesis and analysis.

PropertyValue
CAS Number 886767-09-5
Molecular Formula C₁₅H₂₁FN₂O₂
Molecular Weight 280.34 g/mol
Appearance Off-white to pale yellow solid
Purity ≥95% (typically by HPLC)
Storage Temperature 2-8 °C, under an inert atmosphere
Spectroscopic Characterization (Predicted & Representative Data)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.00 (m, 4H, Ar-H), 4.10-3.90 (m, 2H, piperazine-H), 3.50-3.30 (m, 1H, piperazine-H), 3.20-2.90 (m, 4H, piperazine-H), 1.48 (s, 9H, Boc-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.0 (d, J=245 Hz, C-F), 154.8 (Boc C=O), 130.0-128.0 (Ar-C), 124.5 (d, J=4 Hz, Ar-C), 115.5 (d, J=22 Hz, Ar-C), 80.0 (Boc C(CH₃)₃), 52.0, 48.0, 45.0, 42.0 (piperazine-C), 28.5 (Boc-CH₃).

  • Mass Spectrometry (ESI+): m/z 281.1 [M+H]⁺, 303.1 [M+Na]⁺.

Synthesis Strategies: A Tale of Two Reactions

The construction of the C-N bond between the piperazine and the 2-fluorophenyl ring is the cornerstone of this synthesis. Two powerful, palladium-catalyzed cross-coupling reactions dominate this landscape: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The Buchwald-Hartwig Amination Approach

This reaction is a stalwart of modern C-N bond formation, prized for its broad substrate scope and functional group tolerance.[3] The general principle involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

Buchwald_Hartwig A tert-butyl piperazine-1-carboxylate E Product: tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate A->E B 1-bromo-2-fluorobenzene B->E C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) C->E Catalyzes D Base (e.g., NaOtBu) D->E Activates

Caption: Generalized Buchwald-Hartwig amination workflow.

Experimental Protocol (Representative):

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and a suitable phosphine ligand (e.g., 4 mol% BINAP). Evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the base (e.g., 1.4 equivalents of sodium tert-butoxide), tert-butyl piperazine-1-carboxylate (1.2 equivalents), and 1-bromo-2-fluorobenzene (1.0 equivalent).

  • Solvent and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Palladium Catalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like BINAP or Josiphos-type ligands are often necessary to facilitate the reductive elimination step, which forms the desired C-N bond.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

The Nucleophilic Aromatic Substitution (SNAr) Approach

For aryl halides activated by electron-withdrawing groups, a direct SNAr reaction can be a viable, palladium-free alternative. While a single fluorine atom provides only moderate activation, under the right conditions, this can be an effective strategy.

SNAr_Reaction A tert-butyl piperazine-1-carboxylate E Product: tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate A->E B 1,2-difluorobenzene (or other activated aryl fluoride) B->E C Base (e.g., K₂CO₃ or Cs₂CO₃) C->E Base D High-Boiling Polar Aprotic Solvent (e.g., DMSO, DMF) D->E Solvent at elevated temp.

Caption: Generalized SNAr reaction workflow.

Experimental Protocol (Representative):

  • Reagent Setup: In a round-bottom flask, combine tert-butyl piperazine-1-carboxylate (1.1 equivalents), 1,2-difluorobenzene (1.0 equivalent), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

  • Solvent and Heating: Add a polar aprotic solvent like DMSO or DMF. Heat the mixture to 100-150 °C and stir until the reaction is complete.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Causality of Choices:

  • Activated Aryl Halide: The success of SNAr hinges on the electrophilicity of the aryl halide. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction.[4]

  • Solvent: Polar aprotic solvents are crucial as they solvate the cation of the base, increasing the nucleophilicity of the amine, and can accelerate the reaction rate.

  • Base: A carbonate base is often sufficient and is milder than the alkoxides used in Buchwald-Hartwig reactions.

Applications in Drug Discovery: A Gateway to CNS Therapeutics

The deprotection of the Boc group from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), yields 3-(2-fluorophenyl)piperazine. This secondary amine is a versatile synthon for the elaboration into a wide array of pharmacologically active molecules. The 2-fluorophenylpiperazine moiety is a common feature in compounds targeting the central nervous system.[1][5]

Derivatives have shown activity as:

  • Serotonin and Dopamine Receptor Modulators: Many arylpiperazines interact with serotonin (5-HT) and dopamine (D₂) receptors, which are key targets for treating depression, anxiety, and psychosis.[2]

  • Neuroprotective Agents: Some piperazine derivatives have demonstrated neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's.[6]

Signaling_Pathway cluster_precursors Synthetic Pathway cluster_targets Biological Targets A tert-butyl 3-(2-fluorophenyl) piperazine-1-carboxylate B 3-(2-fluorophenyl)piperazine A->B Boc Deprotection C Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) B->C Further Functionalization D Dopamine Receptors (e.g., D₂) B->D Further Functionalization E Therapeutic Effect (e.g., Antidepressant, Anxiolytic) C->E Modulation D->E Modulation

Caption: From building block to biological modulation.

Safety & Handling

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[7] Always consult the material safety data sheet (MSDS) from the supplier before handling.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its synthesis, achievable through robust and well-established methodologies like the Buchwald-Hartwig amination, provides access to a rich chemical space. The unique electronic and steric properties conferred by the 2-fluorophenyl substituent make this building block an invaluable asset in the quest for novel therapeutics, particularly for challenging CNS disorders. As our understanding of the intricate signaling pathways of the brain deepens, the demand for precisely engineered molecules like this will undoubtedly continue to grow, solidifying its place in the modern medicinal chemist's toolkit.

References

  • "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry" . MDPI. [Link]

  • "Buchwald–Hartwig amination" . Wikipedia. [Link]

  • "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents" . PubMed Central. [Link]

  • "Piperazine derivatives with central pharmacological activity used as therapeutic tools" . PubMed. [Link]

  • "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons" . PubMed Central. [Link]

  • "Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry" . ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectral characterization of tert-butyl 3-(2-fluorophenyl)piperazine-...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The primary focus is on the causality behind experimental choices and the logic of spectral interpretation, thereby equipping researchers with the tools to characterize this and structurally related molecules. This document is structured to serve as a practical reference for scientists engaged in the synthesis and analysis of novel chemical entities.

Introduction: The Importance of Structural Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. Molecules such as tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate are valuable intermediates, often used in the construction of more complex bioactive compounds. Their structural integrity directly impacts the validity of subsequent biological and pharmacological studies. This guide will walk through the suite of standard spectroscopic techniques—NMR, IR, and MS—as they apply to the titular compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectral data for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target molecule, ¹H (proton) and ¹³C (carbon-13) NMR are of primary importance.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.45m1HAr-H
~7.10-7.25m3HAr-H
~4.20br s1HN-CH-Ar
~3.90-4.10m2Hpiperazine-H
~3.00-3.20m3Hpiperazine-H
~2.80-2.95m1Hpiperazine-H
~2.00br s1HN-H
1.48s9HC(CH₃)₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 245 Hz)C-F
~154.7C=O (Boc)
~133 (d, J ≈ 12 Hz)Ar-C
~129 (d, J ≈ 8 Hz)Ar-CH
~128 (d, J ≈ 4 Hz)Ar-CH
~124 (d, J ≈ 4 Hz)Ar-CH
~115 (d, J ≈ 22 Hz)Ar-CH
~80.0C (CH₃)₃
~52.0N-C H-Ar
~48.0piperazine-CH₂
~45.0piperazine-CH₂
~44.0piperazine-CH₂
28.4C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate are summarized below.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3340Medium, sharpN-H stretch (secondary amine)
~2975, 2870StrongC-H stretch (aliphatic)
~1690Strong, sharpC=O stretch (carbamate)
~1490, 1455MediumC=C stretch (aromatic)
~1240StrongC-N stretch
~1160StrongC-O stretch
~755StrongC-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, Electrospray Ionization (ESI) is a suitable method.

Predicted Mass Spectrometry Data (ESI+)

m/zIdentity
281.16[M+H]⁺
225.12[M+H - C₄H₈]⁺
181.12[M+H - C₅H₉O₂]⁺
123.06[C₇H₅FN]⁺

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step methodologies for acquiring the spectral data.

NMR Spectroscopy: A Workflow for Structural Elucidation

The following workflow outlines the process for acquiring high-quality NMR data.

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will perform an automatic lock on the deuterium signal of the solvent and then shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: A standard proton experiment is typically quick, requiring a few minutes. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition: Carbon-13 has a low natural abundance, so this experiment requires a longer acquisition time (30 minutes to several hours). A proton-decoupled experiment is standard to produce singlets for each unique carbon.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

experimental_workflow_ftir start Start background Collect background spectrum (clean ATR crystal) start->background sample Place small amount of sample on ATR crystal background->sample pressure Apply pressure to ensure good contact sample->pressure collect Collect sample spectrum pressure->collect clean Clean ATR crystal collect->clean end End clean->end

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Protocol:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact and a high-quality spectrum.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules, making it ideal for the analysis of the target compound.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Interpretation of Predicted Spectral Data

Decoding the ¹H NMR Spectrum
  • Aromatic Region (7.10-7.45 ppm): The four protons on the 2-fluorophenyl group will appear in this region as a complex multiplet due to proton-proton and proton-fluorine coupling.

  • Piperazine Ring Protons (2.80-4.20 ppm): The seven protons on the piperazine ring will exhibit complex multiplets due to their diastereotopic nature and coupling to each other. The proton at the 3-position (N-CH-Ar) is expected to be the most downfield due to its proximity to the aromatic ring. The broad singlets are indicative of conformational exchange.

  • Amine Proton (~2.00 ppm): The N-H proton of the secondary amine is expected to be a broad singlet. Its chemical shift can be variable and it may exchange with D₂O.

  • tert-Butyl Group (1.48 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of the Boc protecting group.

Unraveling the ¹³C NMR Spectrum
  • Carbonyl Carbon (~154.7 ppm): The carbonyl carbon of the Boc group is significantly deshielded.

  • Aromatic Carbons (115-160 ppm): The six aromatic carbons will appear in this region. The carbon directly attached to the fluorine atom will be a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings.

  • Boc Carbons (~80.0 and 28.4 ppm): The quaternary carbon of the tert-butyl group appears around 80.0 ppm, and the three methyl carbons appear as a single peak around 28.4 ppm.

  • Piperazine Carbons (44.0-52.0 ppm): The four carbons of the piperazine ring will appear in the aliphatic region.

Analyzing the IR Spectrum
  • N-H Stretch (~3340 cm⁻¹): The presence of a secondary amine is indicated by a sharp absorption in this region.

  • C=O Stretch (~1690 cm⁻¹): A strong, sharp peak in this region is characteristic of the carbonyl group in the Boc protecting group.

  • Aromatic and Aliphatic C-H Stretches: These are expected in their usual regions.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-N and C-O stretches.

Interpreting the Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺ at m/z 281.16): In ESI-MS, the protonated molecule is often the base peak.

  • Key Fragmentation Pathways: A common fragmentation pathway for N-Boc protected amines is the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 100 Da). The fragmentation of the piperazine ring and the fluorophenyl group will also lead to characteristic fragment ions.

fragmentation_pathway M [M+H]⁺ m/z 281.16 frag1 [M+H - C₄H₈]⁺ m/z 225.12 M->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z 181.12 M->frag2 - C₅H₉O₂ frag3 [C₇H₅FN]⁺ m/z 123.06 frag2->frag3 - C₄H₈N

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive, albeit predictive, look at the spectral characterization of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. By understanding the principles behind NMR, IR, and MS, and by having a clear set of expected data, researchers can confidently approach the synthesis and analysis of this and related molecules. The protocols and interpretive logic presented here serve as a robust framework for ensuring the structural integrity of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

Foundational

An In-depth Technical Guide to tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamenta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore established synthetic strategies, and discuss its critical role as a versatile intermediate in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and application.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in drug discovery, a core structural motif that appears in a multitude of clinically successful drugs. Its unique physicochemical properties—two basic nitrogen atoms allowing for modulation of solubility and receptor interactions—make it a cornerstone of molecular design. The introduction of specific substituents onto this core allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (herein referred to as the "title compound") is a strategically designed intermediate. The mono-N-Boc protection enables selective functionalization at the secondary amine (N4), while the 2-fluorophenyl group at the C3 position introduces a key pharmacophore that can engage in specific binding interactions within biological targets. The fluorine atom, in particular, is often used to enhance metabolic stability or modulate binding affinity. This guide will serve as a technical resource for scientists leveraging this valuable building block.

Core Compound Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Chemical Structure and Identifiers

The structure features a piperazine ring asymmetrically substituted with a tert-butoxycarbonyl (Boc) group on one nitrogen and a 2-fluorophenyl group on a carbon atom.

Caption: Chemical structure of the title compound.

Physicochemical Data

The quantitative properties of the title compound are summarized below. These values are critical for reaction planning, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₁FN₂O₂[1]
Molecular Weight 280.34 g/mol [2]
CAS Number 886767-09-5[1][3][4]
Appearance Pale-yellow to yellow-brown solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in common organic solvents like dichloromethane, ethanol, methanol, and ethyl acetate.
Storage 2-8 °C, under an inert atmosphere.[1]

Synthesis and Mechanistic Insights

The synthesis of asymmetrically substituted piperazines like the title compound requires a robust and controlled strategy. General approaches often involve the construction of the N-aryl bond, followed by or preceded by the selective protection of one of the piperazine nitrogens.

Representative Synthetic Pathway

While multiple routes can be envisioned, a common and reliable strategy involves the coupling of a pre-formed Boc-protected piperazine precursor with an appropriate aryl halide. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds and is well-suited for this transformation.[4]

G A 1-bromo-2-fluorobenzene C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) B tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) P tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (Target Compound) C->P Buchwald-Hartwig Amination G Start tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Deprotected 3-(2-fluorophenyl)piperazine Start->Deprotected  Acidic Deprotection  (e.g., TFA, HCl) Alkylated N-Alkylated Product Start->Alkylated Reductive Amination (R-CHO, NaBH(OAc)₃) Acylated N-Acylated Product Start->Acylated Acylation (R-COCl, Base) Arylated N-Arylated Product Start->Arylated Buchwald-Hartwig or Ullmann Coupling Sulfonylated N-Sulfonylated Product Start->Sulfonylated Sulfonylation (R-SO₂Cl, Base)

Sources

Foundational

The Strategic Deployment of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] This guide delves into the specific strategic advantages of a highly valuable derivative, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate . We will explore its synthesis, physicochemical properties, and its critical role as a versatile building block in the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology. This document provides not only a theoretical framework but also actionable, field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Piperazine Scaffold: A Foundation of Therapeutic Versatility

The six-membered piperazine heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of properties that make it an invaluable component in drug design.[2] Its widespread use can be attributed to several key factors:

  • Physicochemical Properties: The two nitrogen atoms provide a high polar surface area and opportunities for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[3]

  • Synthetic Tractability: The secondary amine functionalities of the piperazine ring are readily derivatized, allowing for the facile introduction of a wide array of substituents to modulate pharmacological activity and pharmacokinetic profiles.[3]

  • Pharmacodynamic and Pharmacokinetic Influence: The piperazine moiety can serve as a flexible linker to optimally position pharmacophoric groups for target engagement. Furthermore, its basic nature allows it to be protonated at physiological pH, which can be crucial for interactions with biological targets and for improving absorption and distribution.

These attributes have led to the incorporation of the piperazine scaffold into drugs across a vast range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, antianginals, and anticancer agents.[1]

Deconstructing the Core: The Strategic Importance of Each Component

The therapeutic efficacy of a drug candidate is often a direct result of the synergistic interplay between its constituent chemical moieties. In the case of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate , each component plays a crucial role:

  • The 2-Fluorophenyl Group: The introduction of a fluorine atom to the phenyl ring can significantly impact a molecule's properties. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The ortho-positioning of the fluorine atom can also induce a specific conformational bias in the molecule, which can be critical for selective target engagement.

  • The Piperazine Core at Position 3: The attachment of the aryl group at the 3-position of the piperazine ring introduces chirality, opening the door for stereospecific interactions with biological targets. This is a key differentiator from the more common 1-arylpiperazines. The development of enantiomerically pure drugs is a critical aspect of modern drug discovery, often leading to improved efficacy and a better safety profile.

  • The tert-Butyl Carboxylate (Boc) Protecting Group: The Boc group at the 1-position serves a vital synthetic purpose. It deactivates one of the nitrogen atoms, allowing for selective functionalization of the other. This directing group is crucial for the controlled, stepwise synthesis of complex molecules. The Boc group is also advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the final compound.

Synthesis of the Scaffold: A Detailed Protocol

The synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate can be achieved through a multi-step process. A common and effective strategy involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the key carbon-nitrogen bond between the aryl group and the piperazine ring.[4][5]

Experimental Protocol: Synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Objective: To synthesize tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate from commercially available starting materials.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add tert-butyl piperazine-1-carboxylate (1.2 equivalents) and anhydrous toluene to the flask. Stir the mixture for 10 minutes at room temperature.

  • Aryl Halide Addition: Add 1-bromo-2-fluorobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Scaffold for Innovation

The tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of therapeutics for CNS disorders and as kinase inhibitors in oncology.

Central Nervous System Disorders

The (fluorophenyl)piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system.[6] It is frequently found in compounds designed to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors. The specific substitution pattern and stereochemistry at the 3-position of the piperazine ring can lead to high affinity and selectivity for specific receptor subtypes.

  • Dopamine Receptor Ligands: Derivatives of (2-fluorophenyl)piperazine have been investigated as potent and selective ligands for dopamine D2 and D3 receptors.[7] These receptors are implicated in a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and addiction. The 3-(2-fluorophenyl)piperazine scaffold can be elaborated to produce compounds with tailored agonist, antagonist, or partial agonist activity.

  • Serotonin Receptor Ligands: The serotonin system is another key target for CNS drug discovery. Phenylpiperazine derivatives have been shown to interact with various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇. Modulation of these receptors is a therapeutic strategy for depression, anxiety, and other mood disorders.

Oncology: Targeting Kinases

In recent years, the piperazine scaffold has emerged as a critical component in the design of kinase inhibitors for cancer therapy.[8] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate core can be utilized as a scaffold to position functional groups that interact with the ATP-binding site of specific kinases. The 2-fluorophenyl group can form important hydrogen bonding or halogen bonding interactions within the kinase active site, contributing to the potency and selectivity of the inhibitor.

Structure-Activity Relationship (SAR) Insights

The modular nature of the tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold allows for systematic exploration of the structure-activity relationship (SAR).

Modification Site Potential Impact
2-Fluorophenyl Ring Substitution with other electron-withdrawing or -donating groups can modulate electronic properties and binding interactions.
Piperazine Ring Introduction of substituents at other positions can influence conformation and provide additional points of interaction with the target.
N-4 Position (after Boc deprotection) Derivatization with a wide range of functional groups (e.g., amides, sulfonamides, alkyl chains) allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Visualization of the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the utilization of the tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Scaffold Synthesis cluster_derivatization Lead Generation & Optimization cluster_screening Biological Evaluation A Starting Materials (tert-Butyl piperazine-1-carboxylate, 1-Bromo-2-fluorobenzene) B Buchwald-Hartwig Cross-Coupling A->B Pd(OAc)2, XPhos, NaOtBu, Toluene C tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate B->C Purification D Boc Deprotection C->D TFA or HCl E Library Synthesis (Amide Coupling, Alkylation, etc.) D->E Various Reagents F Diverse Chemical Library E->F G High-Throughput Screening (HTS) F->G H Hit Identification G->H I Lead Optimization (SAR Studies) H->I J Candidate Selection I->J

A generalized workflow for the synthesis and application of the target scaffold in drug discovery.

Conclusion

The tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold represents a highly valuable and versatile tool in the arsenal of the modern medicinal chemist. Its strategic combination of a fluorinated aryl group, a chiral piperazine core, and a synthetically tractable protecting group provides a robust platform for the development of novel therapeutics with tailored pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, key applications, and the underlying scientific principles that govern its utility. By leveraging the insights and protocols presented herein, researchers can accelerate their drug discovery programs and contribute to the development of the next generation of innovative medicines.

References

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(1), 1-13. [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS omega, 2(11), 7639–7645. [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

  • Kaur, R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 905-924. [Link]

  • Di Pietro, O., & sixteen others. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Almaghrabi, M., et al. (2023). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 104-114. [Link]

  • Antczak, J., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(23), 5208. [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

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Exploratory

The Evolving Therapeutic Landscape of 2-Fluorophenylpiperazine Derivatives: A Technical Guide for Drug Discovery

Abstract The 2-fluorophenylpiperazine moiety represents a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, particularly within the cen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluorophenylpiperazine moiety represents a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, particularly within the central nervous system (CNS). This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 2-fluorophenylpiperazine derivatives. We will dissect their multifaceted pharmacology, focusing on key molecular targets such as monoamine oxidase-B (MAO-B) and serotonergic/dopaminergic receptors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of these compounds. Our aim is to provide a comprehensive resource that not only summarizes the state of the art but also empowers further innovation in the development of novel therapeutics based on this promising chemical class.

Introduction: The Strategic Importance of the 2-Fluorophenylpiperazine Scaffold

The piperazine ring is a cornerstone in the design of CNS-active drugs, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with diverse biological targets.[1][2] The introduction of a 2-fluorophenyl group onto the piperazine core imparts specific electronic and conformational constraints that have proven advantageous in fine-tuning selectivity and potency for a variety of receptors and enzymes. This strategic fluorination can influence metabolic stability, blood-brain barrier penetration, and receptor binding interactions, making the 2-fluorophenylpiperazine scaffold a focal point of contemporary drug discovery efforts.

Historically, research into arylpiperazines has been heavily concentrated on their interactions with monoamine neurotransmitter systems, leading to the development of approved drugs for psychiatric and neurological disorders.[2] However, recent investigations have broadened the scope of their potential applications to include neurodegenerative diseases, oncology, and beyond. This guide will navigate through these diverse therapeutic avenues, underpinned by a rigorous examination of the underlying molecular mechanisms and the experimental evidence that substantiates these claims.

Core Pharmacology: Unraveling the Molecular Mechanisms of Action

The therapeutic potential of 2-fluorophenylpiperazine derivatives is intrinsically linked to their ability to modulate the activity of key proteins involved in neurotransmission and cellular signaling. The following sections will delve into the primary molecular targets and the signaling pathways they influence.

Monoamine Oxidase-B (MAO-B) Inhibition: A Neuroprotective Strategy

Monoamine oxidase-B is a critical enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition can elevate dopamine levels in the brain, a strategy that has proven effective in the management of Parkinson's disease. Several 2-fluorophenylpiperazine derivatives have emerged as potent and selective MAO-B inhibitors.[3]

Mechanism of Action: By competitively and reversibly binding to the active site of MAO-B, these derivatives prevent the breakdown of dopamine, thereby increasing its synaptic availability. This enhanced dopaminergic tone can alleviate the motor symptoms associated with Parkinson's disease and may also confer neuroprotective effects by reducing the oxidative stress generated during dopamine metabolism.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Metabolites Inactive Metabolites MAOB->Metabolites Derivative 2-Fluorophenylpiperazine Derivative Derivative->MAOB Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Parkinson's Disease) Synaptic_Dopamine->Therapeutic_Effect GPCR_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway Derivative_5HT1A 2-Fluorophenylpiperazine Derivative (Agonist) Receptor_5HT1A 5-HT1A Receptor Derivative_5HT1A->Receptor_5HT1A G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activation AC_inhib Adenylyl Cyclase (Inhibited) G_protein_i->AC_inhib GIRK GIRK Channel (Activated) G_protein_i->GIRK cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Anxiolytic_Effect Anxiolytic/Antidepressant Effect Hyperpolarization->Anxiolytic_Effect Derivative_D2 2-Fluorophenylpiperazine Derivative (Antagonist) Receptor_D2 D2 Receptor Derivative_D2->Receptor_D2 G_protein_q Gq/11 or Gi/o Protein Receptor_D2->G_protein_q Dopamine Dopamine Dopamine->Receptor_D2 Signaling_Cascade Downstream Signaling (Blocked) G_protein_q->Signaling_Cascade Antipsychotic_Effect Antipsychotic Effect Signaling_Cascade->Antipsychotic_Effect

Caption: Signaling pathways for 5-HT1A agonism and D2 antagonism.

Therapeutic Applications and Supporting Data

The diverse pharmacology of 2-fluorophenylpiperazine derivatives translates into a wide array of potential therapeutic applications. This section will present a summary of these applications, supported by quantitative data from preclinical studies.

Neurodegenerative Disorders

MAO-B Inhibitory Activity of Pyridazinone Derivatives Containing the (2-Fluorophenyl)piperazine Moiety [3]

Compound ID Substitution Pattern MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity Index (SI) for MAO-B
T6 3-bromo 0.013 1.57 120.8
T3 4-chloro 0.039 4.19 107.4
T4 3-chloro 0.099 > 10 > 101
T2 2-chloro 0.10 > 10 > 100
T12 4-dimethylamino 0.15 > 10 > 66.7

| T9 | 4-methoxy | 0.20 | > 10 | > 50 |

Data synthesized from Tu et al. (2020). [3] The data clearly indicate that specific substitutions on the pendant phenyl ring of the pyridazinone core can dramatically enhance both the potency and selectivity of MAO-B inhibition. The meta-bromo substitution in compound T6 resulted in the most potent and selective inhibitor in this series. [3]

Psychiatric Disorders

Receptor Binding Affinities of Novel N-Arylpiperazines [4]

Compound ID 5-HT1A Ki (nM) 5-HT2A Ki (nM) 5-HT7 Ki (nM) D2 Ki (nM)
9b 23.9 39.4 45.0 >1000

| 12a | 41.5 | 315 | 42.5 | 300 |

Data synthesized from Zagórska et al. (2021). [4] These findings highlight the potential to design multi-target ligands with specific polypharmacological profiles. Compound 9b , with its high affinity for 5-HT1A and 5-HT2A receptors and low affinity for D2 receptors, could be explored for conditions where serotonergic modulation is the primary therapeutic goal, such as anxiety and depression. [4]In contrast, compound 12a presents a more balanced profile that includes moderate D2 receptor affinity, suggesting potential utility as an atypical antipsychotic. [4]

Oncology

Recent studies have explored the antiproliferative and apoptotic effects of 2-fluorophenylpiperazine derivatives. For instance, novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been shown to inhibit the anti-apoptotic protein BCL2, exhibiting cytotoxic activity against breast cancer cell lines. [3]While this is an emerging area of research, it underscores the broad therapeutic potential of this chemical scaffold.

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

This protocol describes a common and efficient method for the synthesis of the N-arylpiperazine core.

Synthesis_Workflow Start Start: Aryl Halide & Piperazine Reaction_Setup Reaction Setup: - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Start->Reaction_Setup Heating Heating under Inert Atmosphere (80-110°C) Reaction_Setup->Heating Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry Purification->Characterization Final_Product Final Product: N-Arylpiperazine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of N-arylpiperazines.

Materials:

  • Aryl halide (1.0 eq)

  • Piperazine (1.2 eq)

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP, 2-10 mol%)

  • Base (e.g., sodium tert-butoxide - NaOtBu, 1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Reaction tube or flask with a reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the piperazine and the base.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Assay for 5-HT1A Receptor Agonism: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation. [5] Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds at various concentrations

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the assay buffer containing GDP (e.g., 10 µM).

  • In a microcentrifuge tube, add the cell membranes (e.g., 10-20 µg of protein), assay buffer, and the test compound at the desired concentration.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ and Emax values.

In Vivo Behavioral Assay: Apomorphine-Induced Climbing in Mice

This behavioral model is used to assess the potential antipsychotic activity of compounds by measuring their ability to antagonize the climbing behavior induced by the dopamine receptor agonist, apomorphine. [6][7] Materials:

  • Male mice (e.g., CD-1 or Swiss Webster)

  • Apomorphine hydrochloride

  • Test compound

  • Vehicle control

  • Cylindrical wire mesh cages

  • Stopwatch or automated activity monitoring system

Procedure:

  • Administer the test compound or vehicle to the mice at the desired dose and route (e.g., intraperitoneally, 30 minutes prior to apomorphine).

  • Inject the mice with a sub-convulsive dose of apomorphine (e.g., 1.0 mg/kg, subcutaneously).

  • Immediately place each mouse individually into a wire mesh climbing cage.

  • Observe and record the climbing behavior for a set period (e.g., 30 minutes). Climbing is typically defined as the mouse being in an inverted position with all four paws on the cage wall.

  • The data can be analyzed as the total time spent climbing or as the percentage of animals exhibiting climbing behavior.

  • Calculate the dose-response relationship to determine the ED₅₀ of the test compound for inhibiting apomorphine-induced climbing.

Pharmacokinetics, Metabolism, and Toxicity: Considerations for Drug Development

While the efficacy of 2-fluorophenylpiperazine derivatives is promising, a thorough understanding of their pharmacokinetic and toxicological profiles is crucial for their successful translation into clinical candidates.

Pharmacokinetics: The piperazine moiety generally imparts good aqueous solubility and can be protonated at physiological pH, which influences absorption and distribution. The 2-fluoro substitution can enhance metabolic stability by blocking a potential site of oxidation. However, the overall pharmacokinetic profile will be highly dependent on the specific substitutions on the rest of the molecule.

Metabolism: Phenylpiperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. [8][9]It is essential to evaluate the potential for drug-drug interactions, as some derivatives may act as inhibitors of these enzymes. [9] Toxicity: Early assessment of cytotoxicity and off-target effects is critical. Potential liabilities include cardiovascular effects and central nervous system side effects such as sedation or anxiety at higher doses. [8]

Future Directions and Conclusion

The 2-fluorophenylpiperazine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Expanding the therapeutic scope: Exploring applications in other areas such as inflammation, pain, and metabolic disorders.

  • Fine-tuning selectivity: Designing derivatives with even greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

  • Multi-target drug design: Rationally designing single molecules that can modulate multiple targets implicated in a particular disease, potentially leading to enhanced efficacy.

  • PET ligand development: Synthesizing radiolabeled derivatives for use as positron emission tomography (PET) ligands to study receptor occupancy and disease progression in vivo.

References

  • Tu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5484. [Link]

  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • ResearchGate. (n.d.). Design of fluorinated cinnamylpiperazines as potential MAO-B ligands.... Retrieved from [Link]

  • Di Mola, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2843. [Link]

  • Drinkenburg, W. H. I. M., et al. (2000). A novel automated apomorphine climbing test. Measuring Behavior. [Link]

  • Kim, J., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(21), 5012. [Link]

  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Costall, B., et al. (1978). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European Journal of Pharmacology, 50(1), 39-50. [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Bookshelf. Retrieved from [Link]

  • Zagórska, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7175. [Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. (2020). Molecules, 25(21), 4966. [Link]

  • Protais, P., et al. (1976). Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity. Psychopharmacology, 50(1), 1-6. [Link]

  • protocols.io. (2024). Apomorphine-induced rotations. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice. Retrieved from [Link]

  • de Almeida, J. F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 21-27. [Link]

  • Çeçen, B., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1286. [Link]

  • Ciano, A., et al. (2021). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Molecules, 26(11), 3247. [Link]

  • Uprety, A., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • Glennon, R. A., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1359-1366. [Link]

  • Kurup, A., et al. (2014). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. Combinatorial Chemistry & High Throughput Screening, 17(10), 859-870. [Link]

  • Kopajtic, T. A., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]

  • Grokipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

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Foundational

The Structural Nuances of Efficacy: A Guide to the Structure-Activity Relationship of 3-(2-Fluorophenyl)piperazine Analogs

Introduction: The Phenylpiperazine Scaffold as a Privileged Motif in CNS Drug Discovery The phenylpiperazine moiety is a cornerstone in the design of centrally acting therapeutic agents. Its unique conformational flexibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold as a Privileged Motif in CNS Drug Discovery

The phenylpiperazine moiety is a cornerstone in the design of centrally acting therapeutic agents. Its unique conformational flexibility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet profoundly important, subclass: 3-(2-fluorophenyl)piperazine analogs. The strategic placement of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic and conformational constraints that significantly influence the pharmacological profile of these compounds. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and SAR of this fascinating class of molecules. We will explore how subtle modifications to this core structure can dramatically alter potency, selectivity, and ultimately, therapeutic potential.

The Core Scaffold: Understanding the Role of the 2-Fluoro Substituent

The defining feature of the analogs discussed herein is the 2-fluorophenyl group attached to the piperazine ring. The introduction of this fluorine atom is not a trivial substitution. Its high electronegativity and relatively small size compared to other halogens impart distinct properties to the molecule:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the pKa of the distal nitrogen of the piperazine ring. This can have profound effects on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier.

  • Conformational Restriction: The presence of the ortho-fluoro substituent can induce a conformational bias in the orientation of the phenyl ring relative to the piperazine ring. This can pre-organize the molecule into a bioactive conformation, leading to enhanced affinity for its biological target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. The introduction of a fluorine atom can block sites of metabolism, leading to an increased half-life and improved bioavailability.

Structure-Activity Relationships: A Multi-Target Perspective

3-(2-Fluorophenyl)piperazine analogs have been shown to interact with a variety of CNS targets, including monoamine oxidase B (MAO-B), dopamine D2 receptors, and serotonin 5-HT1A receptors. The following sections will dissect the SAR of these analogs at each of these key targets.

Monoamine Oxidase B (MAO-B) Inhibition: A Target for Neurodegenerative Diseases

A series of pyridazinone derivatives incorporating the (2-fluorophenyl)piperazine moiety have been identified as potent and selective MAO-B inhibitors, a key target in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1]

Key SAR Insights:

  • The Pyridazinone Moiety: The pyridazinone ring is crucial for MAO-B inhibitory activity.

  • Substitutions on the Phenyl Ring of the Pyridazinone:

    • Electron-withdrawing groups at the para position of a phenyl ring attached to the pyridazinone moiety, such as chlorine (Cl), enhance MAO-B inhibitory potency.

    • Halogen substitution at the meta position, such as bromine (Br), leads to a significant increase in potency compared to para substitution.

    • The order of potency for para substituents is: -Cl > -N(CH3)2 > -OCH3 > -Br > -F > -CH3 > -H.[1]

Table 1: SAR of Pyridazinone Analogs as MAO-B Inhibitors [1]

Compound IDR Group (para-position)R Group (meta-position)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
T1-H->10-
T3-Cl-0.039107.4
T5-F-0.142-
T6--Br0.013120.8
T7-Br-0.118-
T9-OCH3-0.098-
T11-CH3-0.151-
T12-N(CH3)2-0.085-

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme Source: Recombinant human MAO-B.

  • Substrate: Kynuramine.

  • Assay Principle: The assay measures the fluorescence of 4-hydroxyquinoline, the product of kynuramine deamination by MAO-B.

  • Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at 37°C. b. Initiate the reaction by adding the substrate, kynuramine. c. Incubate for 30 minutes at 37°C. d. Stop the reaction by adding a basic solution (e.g., NaOH). e. Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Recombinant hMAO-B Preincubation Pre-incubation (15 min, 37°C) Enzyme->Preincubation Inhibitor Test Compound (Various Conc.) Inhibitor->Preincubation Substrate Kynuramine Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Preincubation->Reaction Incubation Incubation (30 min, 37°C) Reaction->Incubation Termination Reaction Stop (Add NaOH) Incubation->Termination Measurement Fluorescence Measurement (Ex: 310 nm, Em: 380 nm) Termination->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Dopamine D2 and Serotonin 5-HT1A Receptor Modulation: Implications for Psychotic and Affective Disorders

Arylpiperazines are well-known ligands for dopamine D2 and serotonin 5-HT1A receptors, and the 3-(2-fluorophenyl)piperazine scaffold is no exception. The affinity and functional activity at these receptors are highly dependent on the nature of the substituent at the N1 position of the piperazine ring and substitutions on the phenyl ring.

Key SAR Insights for D2 and 5-HT1A Receptor Affinity:

  • N1-Substituent: The nature and length of the alkyl chain connecting the piperazine nitrogen to another chemical moiety are critical for affinity and selectivity.[2] A longer, more flexible chain often favors binding to these G-protein coupled receptors.

  • Ortho-Substitution on the Phenyl Ring: An ortho-substituent with a negative electrostatic potential, such as the fluorine in our core scaffold, is generally favorable for affinity at both D2 and 5-HT1A receptors.[3]

  • Meta-Substitution on the Phenyl Ring: This position appears to be a key determinant of selectivity between 5-HT1A and α1-adrenergic receptors.[3] The 5-HT1A receptor can accommodate bulkier substituents at this position compared to the α1 receptor.

  • Para-Substitution on the Phenyl Ring: This position is generally sterically restricted for both D2 and 5-HT1A receptors.

Receptor_Binding_SAR cluster_N1 N1-Substituent cluster_Phenyl Phenyl Ring Substitutions Core 3-(2-Fluorophenyl)piperazine Core N1 C3-Phenyl N1_Sub Alkyl Chain Length & Flexibility (Critical for Affinity) Core:N1->N1_Sub Modulates Affinity & Selectivity Ortho Ortho-Position (2-Fluoro) (Favorable for D2/5-HT1A Affinity) Core:C3->Ortho Influences Affinity Meta Meta-Position (Key for 5-HT1A/α1 Selectivity) Core:C3->Meta Influences Selectivity Para Para-Position (Sterically Restricted) Core:C3->Para Steric Hindrance

Caption: Key SAR determinants for D2 and 5-HT1A receptor binding.

Experimental Protocol: Radioligand Binding Assay

  • Tissue Preparation: Homogenates of cells expressing the receptor of interest (e.g., HEK-293 cells transfected with human D2 or 5-HT1A receptors).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

  • Assay Buffer: A suitable buffer system to maintain pH and ionic strength.

  • Procedure: a. Incubate the cell homogenates with the radioligand and various concentrations of the test compound. b. Allow the binding to reach equilibrium. c. Separate the bound and free radioligand by rapid filtration through glass fiber filters. d. Wash the filters to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Synthetic Strategies: Accessing 3-(2-Fluorophenyl)piperazine Analogs

The synthesis of 3-(2-fluorophenyl)piperazine analogs can be achieved through several established synthetic routes. A common and versatile approach involves the construction of the piperazine ring followed by N-alkylation or N-arylation.

General Synthetic Scheme:

A prevalent method for synthesizing the core piperazine structure involves the reaction of an appropriate ester with a substituted ethylenediamine to form a 3,4-dehydropiperazin-2-one intermediate. This intermediate can then be reduced to yield the desired piperazine.[4]

Synthesis_Workflow Ester α-Ketoester (e.g., methyl 2-fluoro-benzoylformate) Dehydro_piperazinone 3,4-Dehydropiperazin-2-one Intermediate Ester->Dehydro_piperazinone Ethylenediamine Substituted Ethylenediamine Ethylenediamine->Dehydro_piperazinone Cyclocondensation Piperazine 3-(2-Fluorophenyl)piperazine Core Dehydro_piperazinone->Piperazine Reduction (e.g., LiAlH4) N_Substituted N1-Substituted Analogs Piperazine->N_Substituted N-Alkylation or N-Arylation

Caption: A general synthetic workflow for 3-(2-fluorophenyl)piperazine analogs.

Detailed Protocol: Synthesis of a 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Analog [1]

  • Step 1: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine:

    • A solution of 3,6-dichloropyridazine and 1-(2-fluorophenyl)piperazine in ethanol is stirred under reflux at 120°C for 6 hours.

    • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration and purified by crystallization from ethanol.

  • Step 2: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone:

    • A solution of the product from Step 1 in glacial acetic acid is refluxed for 6 hours.

    • The acetic acid is removed under reduced pressure, and the residue is dissolved in water and extracted with chloroform.

    • The organic phase is dried and evaporated, and the product is purified by recrystallization.

  • Step 3: N-Alkylation to introduce further diversity:

    • The product from Step 2 can be further reacted with various electrophiles, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetone, to yield a variety of N-substituted analogs.

Conclusion: Future Directions and Therapeutic Promise

The 3-(2-fluorophenyl)piperazine scaffold represents a rich and versatile platform for the design of novel CNS-acting agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency and selectivity for key biological targets implicated in a range of neurological and psychiatric disorders. Future research in this area should focus on:

  • Systematic exploration of substitutions at all available positions of the core scaffold to build a more comprehensive SAR map.

  • Integration of computational modeling with synthetic chemistry to guide the design of next-generation analogs with optimized properties.

  • In-depth in vivo evaluation of lead compounds to assess their therapeutic potential and safety profiles.

By leveraging the principles of medicinal chemistry and a deep understanding of the SAR of this privileged scaffold, the scientific community can continue to unlock the therapeutic potential of 3-(2-fluorophenyl)piperazine analogs for the benefit of patients worldwide.

References

  • Göktaş, O., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5434. [Link]

  • López-Rodríguez, M. L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Rádl, S., & Stach, J. (2003). U.S. Patent No. 6,603,003. Washington, DC: U.S.
  • Vardanyan, R., & Hruby, V. (2014). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Current medicinal chemistry, 21(3), 398–410. [Link]

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Exploratory

in-silico modeling of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate derivatives

An In-Depth Technical Guide to the In-Silico Modeling of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Derivatives Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Modeling of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Derivatives

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds targeting a wide array of physiological targets.[1] This guide focuses on a specific, promising subclass: tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate derivatives. The incorporation of a 2-fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing everything from metabolic stability to receptor binding affinity.[2][3] This document provides a comprehensive, in-depth walkthrough of the computational, or in-silico, methodologies used to explore, predict, and optimize the therapeutic potential of these derivatives. We will move beyond simple procedural lists to explain the causal logic behind each step, providing researchers, scientists, and drug development professionals with a robust framework for their own discovery pipelines.

The Strategic Imperative for In-Silico Modeling

In an era where the cost and time-to-market for new therapeutics are under intense pressure, computational drug design is no longer an accessory but a central pillar of the discovery process.[4] For scaffolds like tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, in-silico modeling allows for the rapid, cost-effective exploration of vast chemical space.[5] It enables us to build predictive models that can prioritize compounds for synthesis, elucidate mechanisms of action at an atomic level, and flag potential liabilities long before expensive and time-consuming wet-lab experiments are initiated.[6][7] This guide outlines a validated, multi-step computational workflow designed to systematically de-risk and advance lead candidates.

In_Silico_Workflow cluster_prep Phase 1: Preparation & Scaffolding cluster_screening Phase 2: Screening & Prioritization cluster_refinement Phase 3: Refinement & Validation cluster_profiling Phase 4: Drug-Likeness Profiling Target_ID Target Identification & Validation Protein_Prep Target Protein Preparation Target_ID->Protein_Prep Ligand_Prep Ligand Library Preparation Pharm_Model Pharmacophore Modeling Ligand_Prep->Pharm_Model Mol_Docking Molecular Docking (Virtual Screening) Ligand_Prep->Mol_Docking Protein_Prep->Mol_Docking Pharm_Model->Mol_Docking Constraint MD_Sim Molecular Dynamics Simulations Mol_Docking->MD_Sim QSAR QSAR Modeling Mol_Docking->QSAR Docking Scores MD_Sim->QSAR Stable Complexes Binding Energy ADMET ADMET Prediction MD_Sim->ADMET QSAR->Ligand_Prep Guide Design Synthesis_Priority Prioritization for Synthesis ADMET->Synthesis_Priority

Caption: A comprehensive workflow for the in-silico drug discovery pipeline.

Foundational Stage: Ligand and Target Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent predictions hinges on the meticulous preparation of both the small molecule (ligand) and its biological target (protein).

Ligand Preparation: Defining the Chemical Space

The process begins with the generation of a virtual library of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate derivatives. This involves enumerating variations at open substitution points on the core scaffold.

Protocol: Ligand Preparation

  • 2D Structure Generation: Sketch the core scaffold and desired R-group modifications using chemical drawing software like MarvinSketch (ChemAxon) or ChemDraw.[8]

  • Conversion to 3D: Convert the 2D representations into 3D structures. Most modeling suites, like MOE (Chemical Computing Group) or Schrödinger's Maestro, can perform this step.[8][9]

  • Protonation and Tautomeric States: Generate credible ionization and tautomeric states at a physiological pH (typically 7.4). The piperazine nitrogens are basic and will likely be protonated, a critical feature for forming ionic interactions with acidic residues like aspartate or glutamate in a target's binding site.[10] Tools like ChemAxon's pKa/LogD calculator are invaluable here.[8]

  • Energy Minimization: Each generated conformer must be subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS4). This step relieves steric clashes and settles the molecule into a low-energy, geometrically plausible conformation, which is essential for effective docking.[4][11]

Causality: Proper protonation is non-negotiable. An incorrect charge state will lead to a flawed representation of the electrostatic potential, causing docking algorithms to miss key hydrogen bonds or ionic interactions, thereby producing misleading binding predictions.[10]

Target Preparation: Readying the Biological Receptor

Identifying the correct biological target is a precursor to any structure-based design. For piperazine derivatives, common targets include G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, or various enzymes.[2][12][13]

Protocol: Target Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model may be constructed, though this requires careful validation.[7]

  • Initial Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands (unless being used for binding site definition).

  • Protonation and Side-Chain Optimization: Add hydrogen atoms and predict the protonation states of titratable residues (His, Asp, Glu, Lys) at physiological pH. It is crucial to optimize the orientation of residue side chains (e.g., Asn, Gln, His) to resolve potential steric clashes and optimize the hydrogen-bonding network. Software like Schrödinger's Protein Preparation Wizard automates this complex process.[9]

  • Energy Minimization: Perform a restrained energy minimization on the protein structure. This step relaxes the structure to remove any strain introduced during the preparation process while ensuring that the overall backbone fold remains close to the experimentally determined conformation.

Causality: Water molecules in a binding site can be critical mediators of ligand-protein interactions. However, water molecules with high B-factors (indicating mobility) or those not bridging interactions are often removed to simplify the docking calculation. The decision to keep or remove specific water molecules is a critical judgment call that can significantly impact results.

Molecular Docking: Predicting Binding and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool for virtual screening and for understanding structure-activity relationships (SAR).[12][14][15]

Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand Library (Low Energy 3D Conformers) Docking_Run Run Docking Algorithm (e.g., AutoDock Vina, Glide) Prepared_Ligand->Docking_Run Prepared_Protein Prepared Protein Target (Cleaned, Protonated) Grid_Gen Grid Box Generation (Define Binding Site) Prepared_Protein->Grid_Gen Grid_Gen->Docking_Run Pose_Clustering Pose Clustering & Scoring (Binding Energy Estimation) Docking_Run->Pose_Clustering Analysis Analysis of Top Poses (Interactions, SAR) Pose_Clustering->Analysis

Caption: A generalized workflow for a molecular docking experiment.

Protocol: Molecular Docking

  • Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known binding pocket (identified from a co-crystallized ligand) or a putative site identified by pocket-finding algorithms.

  • Algorithm Selection: Choose a docking program. For high-throughput virtual screening, programs like AutoDock Vina are efficient. For higher accuracy and pose refinement, programs like Glide (Schrödinger) are often preferred.[9]

  • Execution: Dock the prepared ligand library into the defined binding site of the prepared target. The algorithm will sample a vast number of orientations and conformations of the ligand within the site.

  • Scoring and Ranking: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy. Ligands are then ranked based on their best scores.

  • Post-Docking Analysis: Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and protein residues. This analysis is crucial for understanding why a particular derivative is predicted to be potent.

Causality: The choice of scoring function is critical. Different functions have different strengths; some are better at predicting binding poses (the geometry of the interaction), while others are more accurate at ranking compounds by affinity. It is often wise to use multiple scoring functions or post-processing methods like MM/GBSA for rescoring to increase confidence in the results.[7]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of a potential binding pose, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by simulating the atomic motions of the system over time, providing insights into the stability of the ligand-protein complex.[11][16][17]

Protocol: MD Simulation

  • System Setup: Take the best-ranked docking pose and place it in a simulation box. Solvate the box with an explicit water model (e.g., TIP3P).[11] Add counter-ions (like Na+ or Cl-) to neutralize the system's overall charge.

  • Force Field Assignment: Assign a force field (e.g., AMBER, OPLS) to all atoms in the system. This set of parameters dictates the potential energy of the system as a function of its atomic coordinates.[16][17]

  • Minimization and Equilibration: Perform energy minimization on the entire solvated system to remove bad contacts. Then, gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure, allowing the water molecules and protein side chains to relax around the ligand.

  • Production Run: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds). Trajectories (snapshots of atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket. Key metrics include Root Mean Square Deviation (RMSD) of the ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

Causality: A ligand that appears stable in a docking pose might be revealed as unstable during an MD simulation. If the ligand's RMSD value increases significantly and it begins to drift out of the binding pocket, this is a strong indication that the initial docking pose was not favorable. This self-validating step is crucial for filtering out false positives from virtual screening.[11]

QSAR and ADMET Prediction: Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[18] By building a QSAR model from a set of derivatives with known activities, we can predict the activity of new, unsynthesized compounds.[19][20]

Protocol: QSAR Modeling

  • Data Collection: Assemble a dataset of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate derivatives with experimentally measured biological activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors. These are numerical values that encode physicochemical properties, such as LogP (lipophilicity), molecular weight, polar surface area (PSA), and electronic properties.[18][20]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a model that correlates the descriptors with the observed biological activity.[18][21]

  • Model Validation: The model's predictive power must be rigorously validated using techniques like leave-one-out cross-validation and by testing it on an external set of compounds not used in the model training.[22]

Causality: A robust QSAR model can reveal which molecular properties are most influential for activity. For example, if the model shows a strong negative correlation with LogP, it suggests that increasing the lipophilicity of the derivatives is detrimental to their potency, guiding future design efforts toward more polar analogues.[18]

ADMET Prediction

A compound with excellent potency is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties in silico.[23][24]

Protocol: ADMET Prediction

  • Property Calculation: Use specialized software or web servers (e.g., SwissADME, pkCSM, StarDrop) to predict a wide range of properties for the designed derivatives.[8][18][24][25]

  • Analysis: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five). Key properties to assess include aqueous solubility, blood-brain barrier permeability, potential for hERG inhibition, and mutagenicity (AMES test).[25]

Derivative IDMol. Weight ( g/mol )cLogPTPSA (Ų)hERG InhibitionAMES Toxicity
Scaffold 308.383.1541.49Low RiskPredicted No
Derivative-1 384.454.2055.12Low RiskPredicted No
Derivative-2 412.413.9578.43Medium RiskPredicted No
Derivative-3 398.484.5541.49Low RiskPredicted Yes
Caption: An example table summarizing predicted ADMET properties for a set of hypothetical derivatives. Data is illustrative.

Causality: Early ADMET profiling is a critical de-risking step. Identifying a potential hERG liability (which can lead to cardiotoxicity) or poor predicted oral absorption at the design stage allows chemists to modify the structure to mitigate these risks before any compound is synthesized, saving significant resources.[24][25]

Conclusion and Future Directions

The in-silico workflow detailed in this guide provides a powerful, multi-faceted strategy for advancing tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate derivatives from initial concept to high-priority synthetic targets. By integrating techniques from molecular docking and MD simulations to QSAR and ADMET profiling, researchers can make more informed, data-driven decisions. This process enhances the efficiency of the drug discovery pipeline, increases the probability of success, and ultimately accelerates the development of novel therapeutics.

Future advancements, particularly in the realm of artificial intelligence and machine learning, are poised to further revolutionize this field.[4] Generative models will be able to design novel derivatives with optimized, multi-parameter profiles, while more sophisticated MD techniques like free energy perturbation (FEP) will offer even more accurate predictions of binding affinity, continuing to refine and empower the in-silico drug discovery process.[26]

References

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of mono-Boc Protected 3-(2-fluorophenyl)piperazine

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry The piperazine moiety is a recurring and vital scaffold in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine moiety is a recurring and vital scaffold in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1] Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, allow it to serve as a versatile linker and pharmacophore. The introduction of substituents onto the piperazine ring, particularly at the C2 or C3 positions, expands the three-dimensional chemical space available to medicinal chemists, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The target molecule of this guide, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (CAS 886767-09-5), is a valuable building block for the synthesis of more complex pharmaceutical agents. The presence of the 2-fluorophenyl group introduces a key structural element often found in central nervous system (CNS) active compounds, while the mono-Boc protection allows for selective functionalization at the unprotected secondary amine.

This document provides a comprehensive, step-by-step guide for the synthesis of this important intermediate. The proposed synthetic strategy is grounded in established methodologies for the construction of chiral 3-substituted piperazines, often leveraging readily available amino acid precursors.[1][2][3][4] We will detail the rationale behind each synthetic transformation, offering insights into reaction mechanisms and potential challenges.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The piperazine ring can be disconnected to reveal a key 1,2-diamine precursor. This diamine, in turn, can be synthesized from a chiral α-amino acid, providing a pathway to an enantiomerically pure final product. The Boc protecting group can be introduced regioselectively on the less sterically hindered nitrogen of the 3-substituted piperazine.

Retrosynthesis Target mono-Boc protected 3-(2-fluorophenyl)piperazine Piperazine 3-(2-Fluorophenyl)piperazine Target->Piperazine Boc Protection Reagents Boc Anhydride Target->Reagents Diamine N-protected 1,2-diamine Piperazine->Diamine Cyclization CyclizationReagent Cyclization Precursor Piperazine->CyclizationReagent AminoAcid 2-Fluorophenylglycine Diamine->AminoAcid Functional Group Interconversion Workflow Start (S)-2-Fluorophenylglycine Step1 Reduction (LAH) Start->Step1 Intermediate1 (S)-2-amino-2-(2-fluorophenyl)ethan-1-ol Step1->Intermediate1 Step2 N-Acylation (Ethyl chloroacetate, TEA) Intermediate1->Step2 Intermediate2 (S)-2-((2-chloroacetyl)amino)- 2-(2-fluorophenyl)ethan-1-ol Step2->Intermediate2 Step3 Intramolecular Cyclization (NaH) Intermediate2->Step3 Intermediate3 (S)-3-(2-fluorophenyl)piperazin-2-one Step3->Intermediate3 Step4 Reduction (LAH) Intermediate3->Step4 Intermediate4 (S)-3-(2-fluorophenyl)piperazine Step4->Intermediate4 Step5 Mono-Boc Protection (Boc₂O, TEA) Intermediate4->Step5 FinalProduct tert-butyl (S)-3-(2-fluorophenyl) piperazine-1-carboxylate Step5->FinalProduct

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(2-Fluorophenyl)piperazine

Introduction: The Strategic Importance of N-Arylpiperazines and the Challenge of C-F Bond Amination The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, embedded in the core structures of numerous F...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylpiperazines and the Challenge of C-F Bond Amination

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, embedded in the core structures of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] The Buchwald-Hartwig amination has emerged as a transformative tool for the synthesis of these vital scaffolds, offering a versatile and efficient route to construct carbon-nitrogen (C-N) bonds.[3][4] This reaction has largely superseded classical methods, which often suffer from limited substrate scope and harsh reaction conditions.[4]

This application note provides a detailed guide for a particularly challenging yet synthetically valuable transformation: the Buchwald-Hartwig amination of 3-(2-fluorophenyl)piperazine. This reaction presents a dual challenge: the inherent difficulty of activating the strong C-F bond of an aryl fluoride coupling partner and the regiochemical ambiguity of an unsymmetrically substituted piperazine.

The activation of aryl fluorides in cross-coupling reactions is notoriously difficult due to the high C-F bond dissociation energy. Consequently, this transformation requires highly active and specialized palladium catalyst systems, often employing sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Furthermore, the presence of two distinct secondary amine centers in 3-(2-fluorophenyl)piperazine necessitates a careful consideration of steric and electronic factors to achieve regioselective mono-arylation.

This guide will navigate these complexities, offering a comprehensive theoretical framework, a detailed experimental protocol, and a troubleshooting guide to empower researchers in drug discovery and development to successfully execute this challenging yet rewarding transformation.

Mechanistic Considerations: The Catalytic Cycle and the C-F Activation Hurdle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][5] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for the strong C-F bond.

  • Amine Coordination and Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylpiperazine product is formed, regenerating the Pd(0) catalyst.

The primary challenge in the amination of an aryl fluoride lies in the oxidative addition step. The high strength of the C-F bond necessitates a highly electron-rich palladium center to facilitate its cleavage. This is achieved through the use of sterically bulky and electron-donating ligands, which stabilize the electron-rich Pd(0) species and promote the oxidative addition.[2]

Buchwald-Hartwig Catalytic Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle for C-F Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-F Ar-Pd(II)-F(L) Ar-Pd(II)-F(L) Oxidative_Addition->Ar-Pd(II)-F(L) Amine_Coordination Amine Coordination + 3-(2-fluorophenyl)piperazine Ar-Pd(II)-F(L)->Amine_Coordination Ar-Pd(II)-F(Amine)(L) [Ar-Pd(II)-F(Amine)(L)] Amine_Coordination->Ar-Pd(II)-F(Amine)(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-F(Amine)(L)->Deprotonation Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation->Ar-Pd(II)-Amido(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product N-Aryl-3-(2-fluorophenyl)piperazine Reductive_Elimination->Product

Caption: A simplified representation of the palladium-catalyzed cycle.

Regioselectivity in the Amination of 3-(2-Fluorophenyl)piperazine

The two nitrogen atoms of 3-(2-fluorophenyl)piperazine are chemically non-equivalent, which can lead to the formation of two regioisomeric products upon mono-arylation. The selectivity of the reaction will be governed by a combination of steric and electronic factors.

  • Steric Hindrance: The 2-fluorophenyl group at the 3-position of the piperazine ring will create steric bulk around the adjacent nitrogen (N4). Consequently, the less sterically hindered nitrogen (N1) is expected to be the more favorable site for arylation.

  • Electronic Effects: The electron-withdrawing nature of the 2-fluorophenyl group may slightly decrease the nucleophilicity of the adjacent N4 nitrogen. However, this effect is generally considered to be less significant than steric hindrance in determining the regioselectivity of Buchwald-Hartwig aminations of substituted piperazines.

Therefore, it is anticipated that the major product will be the N1-arylated isomer. However, the degree of selectivity will depend on the specific reaction conditions, particularly the steric bulk of the arylating agent and the catalyst's ligand.

Experimental Protocol: A General Procedure for the Buchwald-Hartwig Amination of 3-(2-Fluorophenyl)piperazine

This protocol provides a general starting point for the amination of 3-(2-fluorophenyl)piperazine with an aryl fluoride. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials and Reagents:

  • 3-(2-Fluorophenyl)piperazine

  • Aryl fluoride

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) or NHC ligand (e.g., IPr)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Reaction Setup and Procedure:

Experimental_Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination Start Start Reagent_Prep Reagent Preparation: - Dry and degas solvent - Weigh reagents in an inert atmosphere Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add reagents to Schlenk flask - Evacuate and backfill with inert gas Reagent_Prep->Reaction_Setup Reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Workup: - Cool to room temperature - Quench and extract Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Caption: A flowchart illustrating the key steps in the experimental protocol.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen. A glovebox is ideal, but a well-practiced Schlenk line technique is also suitable.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl fluoride (1.0 equiv), 3-(2-fluorophenyl)piperazine (1.2 equiv), base (1.4 equiv), palladium precatalyst (1-5 mol%), and ligand (1.2-6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the aryl fluoride) to the Schlenk flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst System Optimization

The choice of catalyst and ligand is critical for the successful amination of aryl fluorides. The following table provides a starting point for catalyst system screening.

Palladium PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhosNaOtBuToluene100-120A robust system for many challenging couplings.
Pd(OAc)₂RuPhosK₃PO₄Dioxane100-120RuPhos is often effective for hindered substrates.
G3-XPhos Precatalyst(None)Cs₂CO₃t-BuOH80-100Precatalysts offer convenience and high activity.
[Pd(IPr)(allyl)Cl](None)NaOtBuToluene100-120NHC ligands can be very effective for C-F activation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Consider using a more active, third or fourth-generation Buchwald precatalyst.
Insufficiently strong baseSwitch to a stronger base like NaOtBu or LiHMDS. Ensure the base is anhydrous.
C-F bond not activatedIncrease the reaction temperature. Screen more electron-rich and sterically demanding ligands (e.g., BrettPhos).
Formation of side products HydrodefluorinationEnsure the reaction is strictly anaerobic. Use a well-degassed solvent.
Bis-arylation of piperazineUse a larger excess of the piperazine (2-3 equivalents).
Poor regioselectivity Insufficient steric differentiationUse a bulkier arylating agent if possible. Screen different ligands to enhance steric sensitivity.

Conclusion

The Buchwald-Hartwig amination of 3-(2-fluorophenyl)piperazine with aryl fluorides is a challenging but feasible transformation that provides access to valuable N-arylpiperazine scaffolds. Success hinges on the use of highly active palladium catalyst systems capable of activating the strong C-F bond. Careful consideration of steric and electronic factors is also crucial for achieving the desired regioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize this important reaction for their specific drug discovery and development needs.

References

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available at: [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15594-15611. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Conditions for Boc Deprotection of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic and medicinal chemistry, prized for its stability and facile, acid-labile removal.[1][2] This guide provides a detailed examina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic and medicinal chemistry, prized for its stability and facile, acid-labile removal.[1][2] This guide provides a detailed examination of the deprotection of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a substrate of interest in pharmaceutical development. We will explore the underlying mechanisms, compare common acidic protocols, provide step-by-step experimental procedures, and offer troubleshooting advice tailored to this specific transformation. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to perform this deprotection efficiently and selectively.

Introduction: Strategic Importance and Substrate Considerations

Piperazine scaffolds are privileged structures in drug discovery, appearing in a vast array of approved therapeutics. The strategic use of protecting groups is essential for their synthesis and functionalization. The Boc group, in particular, offers robust protection for the amine functionality under a wide range of conditions, yet it can be cleanly removed under acidic treatment.[2][3]

The substrate, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, presents a specific case study. The presence of a 2-fluorophenyl group, an electron-withdrawing substituent, can influence the reactivity of the piperazine ring. While the primary site of acid-catalyzed cleavage is the Boc group's carbamate, understanding potential electronic effects is crucial for optimizing reaction conditions. Studies have shown that electron-withdrawing groups on aromatic rings attached to a Boc-protected nitrogen can accelerate deprotection by destabilizing the carbamate.[2][4] This effect is anticipated to be modest in our substrate, as the phenyl group is not directly attached to the protected nitrogen, but it remains a consideration for reaction kinetics.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of a Boc group under acidic conditions is a well-established, multi-step process.[5][6][7] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which significantly weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, which typically forms isobutylene gas.[5] The resulting carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine, which is then protonated by the excess acid to form the corresponding salt.[1][5]

G cluster_mech Boc Deprotection Mechanism A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ (Acid) C tert-Butyl Cation + Carbamic Acid B->C Cleavage D Free Amine + CO₂ + Isobutylene C->D Decarboxylation E Amine Salt (Product) D->E + H⁺ (Acid) G cluster_workflow General Deprotection & Troubleshooting Workflow Start Start: Dissolve Substrate AddAcid Add Acid (TFA or HCl) Start->AddAcid React Stir at RT (1-4h) AddAcid->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Isolation Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Product Purified Product Workup->Product Extend Extend Time or Increase Temp (to 40°C) Troubleshoot->Extend Action Extend->Monitor Re-evaluate

Sources

Application

Application Notes and Protocols: The Strategic Use of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate in Parallel Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperazine Scaffold and the Advantage of Fluorine Substitution The piperazine ring is a cornerstone in medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine Scaffold and the Advantage of Fluorine Substitution

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to exist in a low-energy chair conformation and the presence of two nitrogen atoms for tailored substitutions, allow it to serve as a versatile scaffold for constructing molecules with optimal pharmacokinetic and pharmacodynamic profiles.[2] The introduction of substituents onto the piperazine core is a widely employed strategy in drug discovery to modulate biological activity, selectivity, and metabolic stability.

This application note focuses on tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate , a valuable building block for parallel synthesis and the generation of diverse chemical libraries. The mono-Boc protection of the piperazine moiety enables sequential and controlled functionalization of the two nitrogen atoms, a critical feature for combinatorial chemistry.[3] The presence of the 3-(2-fluorophenyl) group offers several distinct advantages:

  • Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity and small size, can significantly influence the lipophilicity, metabolic stability, and pKa of the molecule, thereby improving its drug-like properties.[4]

  • Enhanced Target Binding: The introduction of a fluorine substituent can lead to improved binding affinity and selectivity for biological targets through favorable electrostatic interactions.[5]

  • Three-Dimensional Diversity: The substitution at the 3-position of the piperazine ring introduces a chiral center, providing an opportunity to explore three-dimensional chemical space, which is increasingly important for interacting with complex biological targets.

These attributes make tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate an ideal starting material for the parallel synthesis of novel compound libraries aimed at identifying and optimizing new therapeutic agents.

Core Synthetic Strategies for Library Generation

The versatility of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate in parallel synthesis lies in its ability to undergo a variety of robust chemical transformations at the unprotected secondary amine. Following this initial diversification, the Boc protecting group can be efficiently removed to reveal the second nitrogen atom for further functionalization, thus exponentially increasing the diversity of the final compound library.

The three primary reaction classes for diversification are:

  • N-Arylation (Buchwald-Hartwig Amination): Formation of a carbon-nitrogen bond between the piperazine and a diverse set of aryl or heteroaryl halides.

  • Reductive Amination: Reaction with a library of aldehydes or ketones to introduce a wide range of alkyl substituents.

  • Acylation: Formation of amides by reacting with various acylating agents, such as acid chlorides or carboxylic acids.

The following sections provide detailed protocols for each of these key transformations in a parallel synthesis format.

Experimental Workflows and Protocols

Workflow for Parallel Library Synthesis

The general workflow for constructing a diverse library from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is depicted below. This process involves an initial diversification step at the N4 position, followed by deprotection and a second diversification at the N1 position.

G cluster_0 Step 1: N4-Diversification cluster_1 Step 2: Deprotection cluster_2 Step 3: N1-Diversification A tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate C Parallel Reaction (e.g., in 96-well plate) A->C B Array of Building Blocks (Aryl Halides, Aldehydes/Ketones, Acylating Agents) B->C D N4-Functionalized Piperazine Library (Boc-protected) C->D  Purification (e.g., SPE) E Boc-Deprotection (e.g., TFA in DCM) D->E F N4-Functionalized Piperazine Library (deprotected) E->F  Work-up & Neutralization H Parallel Reaction F->H G Array of Building Blocks (Different set from Step 1) G->H I Final Di-substituted Piperazine Library H->I  Purification & Analysis (LC-MS)

Figure 1: General workflow for the parallel synthesis of a di-substituted piperazine library.

Protocol 1: Parallel N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate with a library of aryl bromides in a 96-well plate format.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is well-suited for parallel synthesis due to its broad substrate scope and tolerance of various functional groups.[6][7] The choice of a suitable palladium catalyst and ligand is crucial for achieving high conversion and minimizing side reactions.[8]

Materials:

  • tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

  • Array of aryl bromides (dissolved in a suitable solvent like dioxane or toluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.2 eq.) in the chosen solvent.

    • Prepare a stock solution of the aryl bromide library (1.0 eq.) in individual wells of a 96-well plate.

    • Prepare a catalyst/ligand premix of Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) in the chosen solvent.

    • Prepare a stock solution of NaOtBu (1.4 eq.) in the chosen solvent.

  • Reaction Setup (under inert atmosphere):

    • To each well of the 96-well reaction block containing the aryl bromide solution, add the stock solution of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.

    • Add the catalyst/ligand premix to each well.

    • Add the NaOtBu solution to each well.

  • Reaction Execution:

    • Seal the 96-well plate with a sealing mat.

    • Place the reaction block on a shaker and heat to 80-100 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction with the addition of water.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • The organic extracts can be purified in parallel using solid-phase extraction (SPE) cartridges.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source.[6]
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[8]
Base NaOtBuA strong, non-nucleophilic base suitable for a wide range of substrates.
Solvent Toluene or DioxaneAnhydrous and degassed to prevent catalyst deactivation.
Temperature 80-100 °CSufficient to drive the reaction to completion for most aryl bromides.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the palladium catalyst.
Protocol 2: Parallel Reductive Amination

This protocol details the reductive amination of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate with a library of aldehydes.

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds, particularly for introducing alkyl substituents.[9][10] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion intermediate and tolerant of many functional groups.[11]

Materials:

  • tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

  • Array of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

Procedure:

  • Reaction Setup:

    • To each well of a 96-well plate, add a solution of the respective aldehyde (1.0 eq.) in DCM or DCE.

    • Add a solution of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.1 eq.) in the same solvent to each well.

    • Add a small amount of acetic acid (catalytic) to each well to facilitate iminium ion formation.

    • Stir the mixtures at room temperature for 30-60 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq.) to each well.

    • Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. The aqueous layer can be back-extracted with the reaction solvent.

    • The combined organic layers can be washed with brine, dried, and concentrated.

    • Purification can be achieved using parallel flash chromatography or SPE.

Table 2: Representative Conditions for Reductive Amination

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions, with good functional group tolerance.[11]
Solvent DCM or DCEAprotic solvents that are compatible with the reaction conditions.
Catalyst Acetic AcidFacilitates the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for most aldehyde substrates.
Protocol 3: Parallel Acylation

This protocol describes the acylation of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate with a library of acid chlorides.

Rationale: Acylation is a straightforward method for introducing a wide variety of substituents. The use of a non-nucleophilic base is important to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.

Materials:

  • tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

  • Array of acid chlorides

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Reaction Setup:

    • To each well of a 96-well plate, add a solution of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.0 eq.) and DIPEA (1.5 eq.) in DCM.

    • Cool the plate to 0 °C.

  • Acylation:

    • Add a solution of the respective acid chloride (1.1 eq.) in DCM to each well.

    • Allow the plate to warm to room temperature and shake for 2-16 hours.

  • Work-up and Purification:

    • Wash the reactions with water and brine.

    • Dry the organic layers and concentrate.

    • Purify the products using parallel flash chromatography or SPE.

Protocol 4: Parallel Boc-Deprotection

This protocol outlines the removal of the Boc protecting group in a parallel format.

Rationale: Acid-catalyzed deprotection is the standard method for removing the Boc group. Trifluoroacetic acid (TFA) in DCM is highly effective and the resulting TFA salt can often be carried forward or neutralized in a subsequent step.[12][13]

G A N4-Functionalized Piperazine Library (in 96-well plate) B Add TFA/DCM solution (e.g., 20-50% v/v) A->B C Stir at Room Temperature (Monitor by LC-MS) B->C D Concentrate in vacuo C->D E Aqueous Work-up (Basify with NaHCO₃) D->E F Extract with Organic Solvent E->F G Deprotected Piperazine Library F->G

Figure 2: Workflow for parallel Boc-deprotection.

Procedure:

  • Deprotection:

    • Dissolve the crude or purified N4-functionalized piperazine library in DCM in a 96-well plate.

    • Add a solution of 20-50% TFA in DCM to each well.

    • Shake the plate at room temperature for 1-4 hours, monitoring for completion by LC-MS.

  • Work-up:

    • Concentrate the plate under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or another suitable organic solvent.

    • Dry the combined organic extracts and concentrate to yield the deprotected piperazine library, which can then be used in a subsequent diversification step.

Conclusion

tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a highly valuable and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. Its strategic design, incorporating a cleavable protecting group and a medicinally relevant fluorinated phenyl substituent, allows for the efficient generation of novel compounds with potential therapeutic applications. The robust and well-established protocols for N-arylation, reductive amination, and acylation, coupled with a straightforward deprotection step, provide a powerful platform for accelerating the drug discovery process. By leveraging these methods, researchers can rapidly explore vast chemical space and identify promising new lead compounds.

References

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  • Al-Harthy, T., Zoghaib, W. M., Pflüger, M., Schöpel, M., Önder, K., Reitsammer, M., Hundsberger, H., Stoll, R., & Abdel-Jalil, R. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 26(20), 6245.
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  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6523.
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Method

Application Notes and Protocols for the Synthesis of Dopamine D3 Receptor Ligands Utilizing tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate

Introduction: The Significance of Dopamine D3 Receptor Ligands The dopamine D3 receptor (D3R) is a G protein-coupled receptor predominantly expressed in the limbic regions of the brain, which are associated with cognitio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dopamine D3 Receptor Ligands

The dopamine D3 receptor (D3R) is a G protein-coupled receptor predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[1] This distinct localization, compared to the closely related D2 receptor, has made the D3R a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance use disorders, and depression.[2][3][4] The development of ligands with high affinity and selectivity for the D3R is a key objective in medicinal chemistry, as it holds the promise of targeted therapies with potentially fewer side effects than less selective dopaminergic agents.[5][6]

The N-arylpiperazine scaffold is a well-established pharmacophore in the design of D3R ligands, forming the core of numerous clinically evaluated and approved drugs, such as Cariprazine.[7][8][9] This application note provides a detailed guide for the synthesis of novel D3 receptor ligands, using tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate as a versatile and strategically important starting material. The methodologies described herein are grounded in established synthetic transformations, including palladium-catalyzed Buchwald-Hartwig amination, Boc-deprotection, and subsequent N-alkylation via reductive amination or amide coupling.

Strategic Overview of the Synthetic Approach

The synthetic strategy is centered around the elaboration of the core building block, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective functionalization of the piperazine nitrogens. The overall workflow can be conceptualized as a three-stage process:

  • Core Diversification (N-Arylation): Introduction of various aryl or heteroaryl moieties at the N4 position of the piperazine ring. This is typically achieved via a Buchwald-Hartwig amination reaction.

  • Deprotection: Removal of the Boc protecting group to liberate the secondary amine at the N1 position, making it available for further modification.

  • Side-Chain Installation: Attachment of a variety of side chains to the newly exposed N1 nitrogen through methods such as reductive amination or amide bond formation, allowing for extensive exploration of the chemical space and structure-activity relationships (SAR).

G cluster_0 Stage 1: Core Diversification cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Side-Chain Installation A tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate B Buchwald-Hartwig Amination A->B Aryl/Heteroaryl Halide, Pd Catalyst, Ligand, Base C N-Aryl/Heteroaryl-N'-Boc-piperazine Intermediate B->C D Boc Deprotection C->D Acidic Conditions (e.g., TFA, HCl) E N-Aryl/Heteroaryl-piperazine D->E F Reductive Amination E->F Aldehyde/Ketone, Reducing Agent G Amide Coupling E->G Carboxylic Acid, Coupling Agent H Final D3 Receptor Ligand F->H G->H

Caption: A generalized workflow for the synthesis of D3 receptor ligands.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal method for the synthesis of N-arylpiperazines.[10][11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, particularly with challenging substrates.[12]

Rationale: This step is foundational for establishing the core structure of many D3 ligands. The Boc-protected starting material ensures that the arylation occurs selectively at the unsubstituted nitrogen. The 2-fluorophenyl substituent on the piperazine ring is a common feature in D3 ligands, contributing to favorable binding interactions.

Materials:

  • tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.2 equiv), and the base (1.5 equiv).

  • Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine derivative.

Parameter Typical Range/Value Rationale/Comment
Aryl Halide 1.0 equivLimiting reagent.
Piperazine 1.2 - 1.5 equivSlight excess to ensure complete consumption of the aryl halide.
Pd Catalyst 1 - 5 mol%Lower loadings are preferable for cost-effectiveness.
Ligand 2 - 10 mol%The choice of ligand is crucial and substrate-dependent.
Base 1.4 - 2.0 equivNaOtBu is a strong base often used with hindered ligands.
Temperature 80 - 110 °CReaction temperature depends on the reactivity of the aryl halide.
Solvent Toluene, DioxaneAnhydrous conditions are essential for this reaction.

Table 1: Representative quantitative data for Buchwald-Hartwig amination.

G Start Reaction Setup Inert Inert Atmosphere (Ar/N2) Start->Inert Reagents Add Aryl Halide, Piperazine, Base Inert->Reagents SolventCat Add Solvent, Catalyst, Ligand Reagents->SolventCat Heat Heat and Stir SolventCat->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Work-up (Extraction) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Pure N-Aryl-N'-Boc-piperazine Purify->Product

Caption: Key steps in the Buchwald-Hartwig amination protocol.

Protocol 2: Boc Deprotection of N-Aryl-N'-Boc-piperazine Intermediates

The removal of the Boc protecting group is a standard and crucial step to unmask the secondary amine for subsequent functionalization. Acid-mediated deprotection is the most common method.[13]

Rationale: This step is essential for enabling the introduction of diverse side chains at the N1 position. Complete removal of the Boc group without affecting other functional groups is critical for the success of the subsequent steps.

Materials:

  • N-Aryl-N'-Boc-piperazine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated sodium bicarbonate solution

Procedure (using TFA in DCM):

  • Dissolve the N-Aryl-N'-Boc-piperazine derivative in anhydrous DCM (at a concentration of approximately 0.1 M).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until all the starting material is consumed.

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 9.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected N-arylpiperazine.

Parameter Typical Range/Value Rationale/Comment
Substrate 1.0 equivThe N-Boc protected intermediate.
Acid TFA (20-50% v/v) or HCl in Dioxane (3-5 equiv)Strong acid is required to cleave the Boc group.
Solvent DCM or DioxaneMust be compatible with acidic conditions.
Temperature Room TemperatureThe reaction is typically fast at ambient temperature.
Work-up Basic aqueous work-upNecessary to neutralize the acid and isolate the free amine.

Table 2: General conditions for Boc deprotection.

Protocol 3: N-Alkylation of N-Arylpiperazines via Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This one-pot procedure is widely used in drug discovery to introduce a variety of alkyl substituents.

Rationale: This reaction allows for the introduction of diverse side chains, which is crucial for modulating the pharmacological properties of the final compounds, including their affinity and selectivity for the D3 receptor.[6][14]

Materials:

  • N-Arylpiperazine (from Protocol 2)

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the N-arylpiperazine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equiv), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final D3 receptor ligand.

Parameter Typical Range/Value Rationale/Comment
Amine 1.0 equivThe deprotected N-arylpiperazine.
Carbonyl 1.1 - 1.2 equivA slight excess is used to drive the reaction.
Reducing Agent 1.5 equivNaBH(OAc)₃ is a mild and selective reducing agent.
Solvent DCM, DCEAnhydrous conditions are preferred.
Temperature Room TemperatureThe reaction is generally efficient at ambient temperature.

Table 3: Typical conditions for reductive amination.

Conclusion

The synthetic pathways outlined in these application notes provide a robust and flexible framework for the synthesis of novel dopamine D3 receptor ligands starting from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. By employing well-established methodologies such as the Buchwald-Hartwig amination, Boc-deprotection, and reductive amination, researchers can efficiently generate libraries of compounds for structure-activity relationship studies. The careful selection of reagents and reaction conditions, as detailed in the protocols, is paramount to achieving high yields and purity of the target molecules. These synthetic strategies are integral to the ongoing efforts in drug discovery to develop selective and effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Zanettini, C., et al. (2023). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PubMed Central. [Link]

  • Luedtke, R. R., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Marion, N., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Al-Abed, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Boateng, C. A., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. [Link]

  • Hayhow, T. G., et al. (2020). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]

  • Kim, J., et al. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. PubMed Central. [Link]

  • Moreno, J. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]

  • Tumosienė, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zanettini, C., et al. (2023). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders. PubMed. [Link]

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Cao, Y., et al. (2015). Synthesis and Evaluation of Arylpiperazine-Reverse Amides as Biased Dopamine D3 Receptor Ligands. ResearchGate. [Link]

  • van der Es, M. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. [Link]

  • Lim, D. S. W., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. PubMed. [Link]

  • Kumar, P., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Barabássy, Á., et al. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. ResearchGate. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

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  • Moreno, J. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

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Sources

Application

preparation of novel anticancer agents from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

An Application Guide for the Synthesis and Evaluation of Novel Anticancer Agents Derived from tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate Authored by: Gemini, Senior Application Scientist Introduction The piper...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Evaluation of Novel Anticancer Agents Derived from tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and improve pharmacokinetic profiles, make it an attractive building block for novel therapeutics.[2][3] In oncology, piperazine derivatives have demonstrated remarkable efficacy by targeting a wide array of biological pathways crucial for cancer cell survival and proliferation, such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling cascades like PI3K/AKT.[2][4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate as a versatile starting material for the synthesis of novel anticancer agents. We present a detailed, two-step synthetic strategy involving Boc-deprotection followed by N-alkylation to generate a library of candidate compounds. Furthermore, we provide robust, field-proven protocols for the subsequent in vitro evaluation of these agents, focusing on cytotoxicity and the mechanism of apoptosis induction. The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring reliable and reproducible outcomes.

I. Synthetic Strategy and Protocols

The synthetic approach is designed for efficiency and modularity, allowing for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. The overall workflow begins with the deprotection of the commercially available starting material, followed by the introduction of various functionalities at the newly available secondary amine.

Figure 1: Overall workflow from synthesis to biological evaluation.
Protocol 1: Deprotection of tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent system for this transformation. TFA is a strong, volatile acid that efficiently cleaves the Boc group, while DCM is an inert solvent that solubilizes both the starting material and the product salt. The reaction is typically rapid and clean, proceeding at room temperature.

Materials:

  • tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 4.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • TFA Addition: Place the flask in an ice bath (0 °C) and slowly add TFA (4.0 eq) dropwise via syringe.

    • Causality Note: The reaction is exothermic; slow addition at 0 °C helps to control the reaction temperature and prevent potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and transfer it to a separatory funnel.

    • Carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Swirl gently before shaking.

    • Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Product: The resulting product, 2-(2-fluorophenyl)piperazine, is typically obtained as a TFA salt if neutralization is omitted, or as the free base after neutralization. The crude product is often used directly in the next step without further purification.

Protocol 2: Synthesis of Novel N-Substituted Piperazine Derivatives

Rationale: N-alkylation or N-acylation of the deprotected piperazine intermediate is a straightforward and effective method to generate a diverse library of compounds.[3][6] This protocol uses N-alkylation with a substituted chloroacetamide as an example. A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to neutralize the HCl formed during the reaction without competing in the nucleophilic substitution. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.

Materials:

  • 2-(2-Fluorophenyl)piperazine (from Protocol 1, 1.0 eq)

  • Substituted 2-chloro-N-phenylacetamide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 2-(2-fluorophenyl)piperazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Reagent Addition: Add the desired substituted 2-chloro-N-phenylacetamide (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

    • Causality Note: Using a slight excess of the electrophile ensures complete consumption of the valuable piperazine intermediate. The excess base ensures the reaction medium remains basic, facilitating the nucleophilic attack.

  • Reaction Conditions: Stir the reaction mixture at 60-70 °C overnight under a nitrogen atmosphere. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification:

    • Adsorb the crude residue onto a small amount of silica gel.

    • Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure product.

    • Combine the pure fractions and concentrate in vacuo to yield the final compound.

Table 1: Example Reagent Table for a Small Compound Library

Compound IDElectrophile (R-Cl)R-Cl MW ( g/mol )Piperazine (mg)R-Cl (mg)DIPEA (µL)
Cpd-1 2-chloro-N-phenylacetamide169.61100103238
Cpd-2 2-chloro-N-(4-methoxyphenyl)acetamide199.64100121238
Cpd-3 2-chloro-N-(4-chlorophenyl)acetamide204.05100123238
Cpd-4 2-chloro-N-(3-trifluoromethylphenyl)acetamide237.62100143238

II. Biological Evaluation Protocols

Initial screening of newly synthesized compounds is critical to identify promising candidates for further development.[7][8] In vitro assays provide a rapid and cost-effective method to determine anticancer activity and elucidate the mechanism of action.[9][10] Many piperazine derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[4][11]

G GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytC Cytochrome c Release Bcl2->CytC Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Compound Novel Piperazine Derivative Compound->PI3K Inhibits

Figure 2: Hypothetical mechanism via inhibition of the PI3K/AKT survival pathway.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of cell viability and calculation of the 50% growth inhibition (GI₅₀) concentration.[4]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Synthesized piperazine derivatives dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well microplates, CO₂ incubator, microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere by incubating for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Causality Note: Optimal seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[13]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Protocol 4: Apoptosis Detection by Western Blot Analysis

Rationale: To confirm that cell death observed in the MTT assay is due to apoptosis, the expression of key apoptotic markers can be analyzed.[4] Caspase-3 is a critical executioner caspase. Its cleavage from the pro-form (approx. 35 kDa) to the active form (approx. 17/19 kDa) is a hallmark of apoptosis. Western blotting allows for the specific detection of this cleavage event.[12]

Materials:

  • Cells treated with the test compound (at its GI₅₀ concentration)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate and imaging system

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound for 24 hours. Lyse the cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate the proteins by size on a 12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against cleaved Caspase-3 (diluted in blocking buffer) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: An increase in the band intensity corresponding to cleaved Caspase-3 in compound-treated samples compared to the control indicates the induction of apoptosis. Use β-actin as a loading control to ensure equal protein loading.

III. Summary of Expected Results

The successful execution of these protocols will yield a set of novel piperazine derivatives and provide critical data on their anticancer potential.

Table 2: Hypothetical Data Summary for Synthesized Compounds

Compound IDSynthetic Yield (%)GI₅₀ vs. MCF-7 (µM)Cleaved Caspase-3 Induction
Cpd-1 65%12.5Moderate
Cpd-2 71%8.2Strong
Cpd-3 58%2.1Strong
Cpd-4 62%> 50Weak
Doxorubicin N/A0.8Strong

Conclusion and Future Perspectives

This guide details a systematic and robust workflow for the preparation and initial biological characterization of novel anticancer agents starting from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. The provided protocols are grounded in established chemical and biological principles, offering researchers a reliable framework for discovering new therapeutic leads.

The data generated from these studies, particularly the GI₅₀ values and apoptosis confirmation, will form the basis for initial SAR analysis. Promising compounds, such as the hypothetical Cpd-3 , can be advanced to further mechanistic studies, including cell cycle analysis, screening against a broader panel of cancer cell lines, and ultimately, evaluation in preclinical in vivo models.

References

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  • Iqbal, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Ahmad, I., et al. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry, 13(15), 1367-1393. [Link]

  • Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan Journal of Pharmaceutical Sciences, 29(2), 481-487. [Link]

  • Cziáky, Z., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(18), 4293. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6778. [Link]

  • Singh, M., et al. (2023). Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. [Link]

  • Tortorella, E., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(10), 2216-2228. [Link]

  • Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4253. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Abstract This comprehensive guide details a robust and scalable process for the synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a valuable building block in pharmaceutical research and development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable process for the synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a valuable building block in pharmaceutical research and development. The protocol emphasizes operational simplicity, high yield, and safety, making it suitable for industrial-scale production. The synthetic strategy involves a two-step process commencing with the efficient synthesis of the key intermediate, 1-(2-fluorophenyl)piperazine, via a Buchwald-Hartwig amination, followed by a selective N-Boc protection. This document provides a detailed experimental protocol, process optimization insights, safety and handling guidelines, and analytical methods for quality control.

Introduction

Arylpiperazine derivatives are a prominent structural motif in a vast array of centrally acting pharmaceuticals. The unique physicochemical properties imparted by the piperazine ring, such as improved solubility and bioavailability, have made it a privileged scaffold in drug discovery.[1] Specifically, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various drug candidates. The development of a scalable and cost-effective synthetic route is therefore of significant interest to the pharmaceutical industry.

This application note presents a validated, large-scale synthesis of the title compound, focusing on a process that is both efficient and amenable to industrial production. The chosen synthetic pathway prioritizes commercially available starting materials, straightforward reaction conditions, and simplified purification procedures to ensure high purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is achieved through a two-step sequence as illustrated below. This approach was selected for its high efficiency and scalability.

Synthesis_Scheme cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Boc Protection 2-Bromofluorobenzene 2-Bromofluorobenzene Intermediate 1-(2-fluorophenyl)piperazine 2-Bromofluorobenzene->Intermediate Piperazine Piperazine Piperazine->Intermediate Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent_1 Solvent (e.g., Toluene) Intermediate_2 1-(2-fluorophenyl)piperazine Final_Product tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Intermediate_2->Final_Product Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Final_Product Base_2 Base (e.g., Triethylamine) Solvent_2 Solvent (e.g., Dichloromethane) Step1_Workflow A Charge Reactor with Piperazine and Toluene B Inert with Nitrogen A->B C Add 2-Bromofluorobenzene, Pd2(dba)3, XPhos, and NaOtBu B->C D Heat to 100-110 °C and Stir for 12-16 hours C->D E Monitor Reaction by TLC/HPLC D->E F Cool to Room Temperature E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer with Brine H->I J Dry over Sodium Sulfate I->J K Filter and Concentrate J->K L Purify by Vacuum Distillation K->L

Figure 2: Workflow for the synthesis of 1-(2-fluorophenyl)piperazine.

Procedure:

  • To a clean and dry 100 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge piperazine (10.0 kg, 116.1 mol) and anhydrous toluene (50 L).

  • Begin stirring and purge the reactor with nitrogen for at least 30 minutes.

  • To the stirred suspension, add 2-bromofluorobenzene (5.0 kg, 28.6 mol), tris(dibenzylideneacetone)dipalladium(0) (131 g, 0.143 mol), XPhos (136 g, 0.286 mol), and sodium tert-butoxide (4.1 kg, 42.9 mol).

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water (20 L).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 L).

  • Combine the organic layers and wash with brine (20 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 1-(2-fluorophenyl)piperazine as a colorless to pale yellow oil.

Table 1: Reagent Quantities and Expected Yield for Step 1

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromofluorobenzene175.005.0 kg28.61.0
Piperazine86.1410.0 kg116.14.0
Pd₂(dba)₃915.72131 g0.1430.005
XPhos476.64136 g0.2860.01
Sodium tert-butoxide96.104.1 kg42.91.5
Expected Yield 180.22 ~4.1 - 4.6 kg ~22.7 - 25.5 ~80 - 90%
Step 2: Large-Scale Synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Step2_Workflow A Dissolve 1-(2-fluorophenyl)piperazine in Dichloromethane B Cool to 0-5 °C A->B C Add Triethylamine B->C D Slowly Add a Solution of (Boc)2O in Dichloromethane C->D E Allow to Warm to Room Temperature and Stir for 4-6 hours D->E F Monitor Reaction by TLC/HPLC E->F G Wash with Water F->G H Wash with Saturated Sodium Bicarbonate Solution G->H I Wash with Brine H->I J Dry over Sodium Sulfate I->J K Filter and Concentrate J->K L Recrystallize from Heptane/Ethyl Acetate K->L

Figure 3: Workflow for the N-Boc protection of 1-(2-fluorophenyl)piperazine.

Procedure:

  • In a 100 L jacketed glass reactor, dissolve 1-(2-fluorophenyl)piperazine (4.0 kg, 22.2 mol) in anhydrous dichloromethane (40 L).

  • Cool the solution to 0-5 °C using a chiller.

  • Add triethylamine (3.4 L, 24.4 mol) to the cooled solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (5.3 kg, 24.4 mol) in anhydrous dichloromethane (10 L).

  • Slowly add the (Boc)₂O solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once complete, wash the reaction mixture with water (2 x 20 L), followed by saturated sodium bicarbonate solution (20 L), and finally with brine (20 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of heptane and ethyl acetate to yield tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate as a white to off-white solid.

Table 2: Reagent Quantities and Expected Yield for Step 2

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(2-fluorophenyl)piperazine180.224.0 kg22.21.0
Di-tert-butyl dicarbonate218.255.3 kg24.41.1
Triethylamine101.193.4 L24.41.1
Expected Yield 280.35 ~5.6 - 6.0 kg ~20.0 - 21.4 ~90 - 96%

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: The palladium catalyst loading in the Buchwald-Hartwig amination can be further optimized to reduce costs on a large scale. Lowering the catalyst loading to 0.1-0.5 mol% may be possible without significantly impacting the reaction time or yield.

  • Solvent Selection: While toluene is effective, other high-boiling point solvents such as xylenes or dioxane could also be considered for the amination step, depending on cost and recovery considerations.

  • Base Selection: While sodium tert-butoxide is highly effective, other bases such as potassium phosphate or cesium carbonate could be explored, although they may require higher reaction temperatures or longer reaction times.

  • Purification: For the final product, if recrystallization is not sufficient to achieve the desired purity, column chromatography using silica gel may be employed, though this is less ideal for very large-scale production. A solvent/anti-solvent crystallization should be optimized to minimize the need for chromatography.

  • Waste Management: The aqueous waste from the work-up procedures will contain salts and residual organic solvents. Proper waste treatment protocols must be in place to handle this effluent in an environmentally responsible manner.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • 2-Bromofluorobenzene: Irritant. Handle with care.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. [2]* Palladium Catalyst and Phosphine Ligands: These can be air-sensitive and should be handled under an inert atmosphere. They are also costly and should be recovered where possible.

  • Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.

  • Di-tert-butyl dicarbonate: Lachrymator and sensitizer. Handle in a well-ventilated area.

  • Triethylamine: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled.

  • Dichloromethane: Suspected of causing cancer. Handle with appropriate engineering controls.

Refer to the Safety Data Sheets (SDS) for each chemical for detailed hazard information and handling procedures. [2][3][4]

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: To assess the purity of the final solid product.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. The described two-step process, utilizing a Buchwald-Hartwig amination followed by N-Boc protection, offers high yields and operational simplicity, making it well-suited for large-scale industrial production. Adherence to the outlined procedures and safety precautions will ensure the efficient and safe synthesis of this valuable pharmaceutical intermediate.

References

  • Ye, R., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Angewandte Chemie International Edition, 61(10), e202115682. [Link]

  • CN108033931B. (2020). Synthesis method of N-Boc piperazine.
  • Kour, G., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Besenyei, G., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 82-88. [Link]

  • CN101676276B. (2012). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5433. [Link]

  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Synlett, 24(10), 1269-1273. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 430–434. [Link]

  • Li, S., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(23), 7808. [Link]

  • IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • US3037023A. (1962). Process for preparation of piperazine.
  • Prusis, P., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Retrieved from [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Technology (ICMMCT 2016). [Link]

  • Jida, M., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(11), 8631-8635. [Link]

  • van der Lugt, J. P., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • Lipp, A., et al. (2016). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 45(44), 17754-17765. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mono-Boc Protection of Piperazine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the selective mono-Boc protection of piperazine. As Senior Application Scientists, we understand that achieving high yields of the mono-protected product while minimizing the formation of the di-substituted byproduct is a critical step in many synthetic workflows. This document offers troubleshooting advice, detailed protocols, and the underlying chemical principles to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving mono-Boc protection of piperazine?

A: The main difficulty arises from the symmetrical nature of piperazine, which contains two secondary amine groups of similar reactivity.[1][2] The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), can react at both nitrogen sites, leading to a mixture of the desired mono-Boc-piperazine, the undesired di-Boc-piperazine, and unreacted piperazine.[1] This complicates purification and reduces the yield of the target compound.[1][3]

Q2: Why is controlling di-Boc-piperazine formation so important?

A: Minimizing the di-substituted byproduct is crucial for several reasons. Firstly, it significantly improves the reaction's overall yield and atom economy. Secondly, it simplifies the purification process. Separating mono-Boc-piperazine from the di-Boc byproduct can be challenging, often requiring extensive and costly column chromatography.[1] Lastly, in pharmaceutical synthesis, the purity of the mono-Boc-piperazine intermediate is paramount for the successful and clean synthesis of the final active pharmaceutical ingredient (API).[1]

Q3: What are the most effective strategies to favor the formation of mono-Boc-piperazine?

A: The key strategies revolve around differentiating the reactivity of the two nitrogen atoms. The most common and effective methods include:

  • Using a Large Excess of Piperazine: This statistical approach increases the probability that the (Boc)₂O will react with a completely unprotected piperazine molecule rather than a mono-protected one.[1] However, this can be economically unfeasible if working with expensive piperazine derivatives.[1]

  • Mono-Protonation of Piperazine: By treating piperazine with one equivalent of an acid (like HCl, TFA, or acetic acid), one nitrogen atom is protonated to form a salt.[1][4][5][6] This protonated nitrogen is deactivated towards electrophilic attack by (Boc)₂O, thereby directing the protection to the free, non-protonated nitrogen.[4][5] This is often a cost-effective, one-pot method.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-Boc-Piperazine - Insufficient excess of piperazine. - Incomplete mono-protonation. - Suboptimal reaction temperature or time.- Increase Piperazine Excess: If economically viable, increase the molar ratio of piperazine to (Boc)₂O to 5:1 or even 10:1.[4] - Verify Mono-protonation: Ensure exactly one equivalent of acid is used. The choice of acid can also be critical; some protocols report improved yields with TFA over HCl.[6] - Optimize Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For direct protection, a slow, dropwise addition of (Boc)₂O over several hours at room temperature is recommended.[4][7]
High Percentage of Di-Boc-Piperazine Formation - Stoichiometry of (Boc)₂O is too high. - Rapid addition of (Boc)₂O. - Mono-protected piperazine is more nucleophilic than piperazine itself under certain conditions.- Control Stoichiometry: Use a slight excess of piperazine (e.g., 2 equivalents) and slowly add 1 equivalent of (Boc)₂O.[7] - Slow Addition: Dissolve (Boc)₂O in the reaction solvent and add it dropwise to the piperazine solution over 2-3 hours.[4][7] This maintains a low concentration of the protecting agent, favoring reaction with the more abundant unprotected piperazine. - Use the Mono-Protonation Method: This is the most reliable way to prevent di-substitution by deactivating one nitrogen.[5][6]
Difficult Purification - Similar polarity of mono- and di-Boc-piperazine. - Presence of unreacted piperazine.- Acidic Wash: To remove unreacted piperazine, perform an acidic aqueous wash of the crude product. The protonated piperazine will move to the aqueous layer. - Column Chromatography: While challenging, careful column chromatography on silica gel can separate the mono- and di-protected products. A gradient elution system may be necessary. - Alternative Purification: In some cases, distillation under reduced pressure can be effective for separating the products.[8]

Experimental Protocols

Protocol 1: Mono-Boc Protection Using Excess Piperazine

This protocol relies on a statistical approach to favor mono-protection.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 eq) in DCM.

  • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.[4][7]

  • Continue stirring the reaction for 20-24 hours.[4][7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine, followed by extraction.[4] Typical yields are around 83%.[4][7]

Protocol 2: Mono-Boc Protection via In Situ Mono-Protonation

This method deactivates one nitrogen atom to achieve high selectivity.

Materials:

  • Piperazine (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Methanol (MeOH)

  • Iodine (catalytic amount, optional)[6]

Procedure:

  • Dissolve piperazine (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA or HCl (1.0 eq) in methanol dropwise to the stirred piperazine solution.[9]

  • Stir the mixture for 15-30 minutes at 0 °C to allow for salt formation.[9]

  • Add a solution of (Boc)₂O (1.0 eq) and optionally a catalytic amount of iodine in methanol dropwise over 10-15 minutes.[6][9]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Add a 5% sodium thiosulfate solution (if iodine was used) and extract with a nonpolar solvent like diethyl ether to remove any di-Boc byproduct.[6]

  • Adjust the aqueous phase to pH > 10 with a base (e.g., NaOH).

  • Extract the product into an organic solvent (e.g., chloroform or DCM), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine.[9]

Mechanistic Insights & Visualizations

The key to avoiding di-substitution lies in manipulating the relative nucleophilicity of the two nitrogen atoms in piperazine.

ReactionPathway cluster_start Starting Materials cluster_products Potential Products Piperazine Piperazine MonoBoc Mono-Boc-Piperazine (Desired Product) Piperazine->MonoBoc + (Boc)₂O (First Reaction) Boc2O (Boc)₂O DiBoc Di-Boc-Piperazine (Byproduct) MonoBoc->DiBoc + (Boc)₂O (Second Reaction, Undesired) Troubleshooting Start High Di-Substitution Observed? CheckStoich Check Stoichiometry (Piperazine : (Boc)₂O) Start->CheckStoich Yes Success Problem Solved Start->Success No CheckAddition Review Addition Rate of (Boc)₂O CheckStoich->CheckAddition Stoichiometry is >1:1 ConsiderProtonation Implement Mono-Protonation Strategy (Protocol 2) CheckStoich->ConsiderProtonation Stoichiometry is ≤1:1 CheckAddition->ConsiderProtonation Addition is too fast OptimizePurification Optimize Purification (Acid Wash / Chromatography) CheckAddition->OptimizePurification Addition is slow ConsiderProtonation->Success OptimizePurification->Success

Caption: A logical workflow for troubleshooting di-substitution.

By deactivating one nitrogen through protonation, we effectively remove the pathway to the di-substituted product, making the mono-protection highly selective.

References

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Masaryk University. Retrieved January 19, 2026, from [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis method of N-Boc piperazine. (2017). Google Patents.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2010). White Rose eTheses Online. Retrieved January 19, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Selective Mono-Boc-Protection of Bispidine. (2011). Sciforum. Retrieved January 19, 2026, from [Link]

  • DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Di-tert-butyl dicarbonate. (n.d.). Chemdad. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mono-Boc Protection of 2-Fluorophenylpiperazine

From the desk of a Senior Application Scientist Welcome to our dedicated technical support guide for the selective mono-N-Boc protection of 2-fluorophenylpiperazine. This molecule is a valuable building block in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the selective mono-N-Boc protection of 2-fluorophenylpiperazine. This molecule is a valuable building block in medicinal chemistry, and achieving high yields of the mono-protected species is a frequent challenge for researchers in drug development.[1][2] The inherent symmetry of the piperazine core, coupled with the electronic influence of the 2-fluorophenyl substituent, necessitates a carefully optimized approach to avoid the formation of undesired di-protected byproducts and ensure efficient conversion.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the causality behind procedural choices, offering not just protocols, but a framework for rational problem-solving.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yields are low, and I'm isolating a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for the mono-Boc product?

This is the most common challenge in piperazine protection chemistry.[3] The two nitrogen atoms, while electronically distinct due to the 2-fluorophenyl group, can both react with di-tert-butyl dicarbonate ((Boc)₂O). The N1 nitrogen, directly attached to the electron-withdrawing aromatic ring, is less nucleophilic than the aliphatic N4 nitrogen. Therefore, the primary site of reaction is N4. However, under standard conditions, the initially formed mono-protected product can react again to form the di-protected species.

Root Cause Analysis & Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: The formation of the di-Boc byproduct is often a result of prolonged reaction times or elevated temperatures, which allow the thermodynamically more stable, fully protected product to form. The goal is to isolate the kinetically favored mono-protected product.

  • Solution A: Slow Addition of (Boc)₂O at Low Temperature

    • Causality: By adding the (Boc)₂O solution dropwise at a reduced temperature (e.g., 0 °C), you maintain a low instantaneous concentration of the electrophile. This ensures that the (Boc)₂O is more likely to encounter and react with the highly abundant, more nucleophilic starting material rather than the less abundant, and now sterically hindered, mono-Boc intermediate.

    • Protocol Insight: Dissolve 2-fluorophenylpiperazine in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes. Monitor the reaction closely by TLC or LC-MS.

  • Solution B: The Mono-Protonation Strategy

    • Causality: This is a highly effective method that leverages the basicity of the piperazine nitrogens.[4] By adding one equivalent of a mild acid (e.g., trifluoroacetic acid (TFA) or acetic acid), you can selectively protonate one of the nitrogen atoms, forming a salt.[3][5] This protonated nitrogen is no longer nucleophilic, effectively "protecting" it and allowing the (Boc)₂O to react exclusively at the free nitrogen.

    • Protocol Insight: Dissolve the piperazine in a solvent like methanol at 0 °C. Slowly add one equivalent of acid. After a brief stirring period (15-30 minutes), add the (Boc)₂O.[4]

Question 2: The reaction is very slow or appears to stall, with significant starting material remaining even after several hours. What's going wrong?

An incomplete reaction can be frustrating and often points to suboptimal reaction conditions that fail to sufficiently activate the components.

Root Cause Analysis & Strategic Solutions:

  • Insufficient Nucleophilicity/Activation: While the N4 nitrogen is aliphatic, its overall nucleophilicity can be influenced by the solvent environment and the presence of a suitable base to act as a proton shuttle.

  • Solution A: Solvent and Base Optimization

    • Causality: The choice of solvent can significantly impact reaction rates. Aprotic solvents like DCM, THF, and acetonitrile are standard. The role of a base (e.g., Triethylamine (TEA), DIPEA) is to neutralize the proton released during the reaction, preventing the protonation of another molecule of the starting amine, which would render it unreactive.[6][7]

    • Protocol Insight: If the reaction is slow in DCM, consider switching to THF. Ensure at least one equivalent of a non-nucleophilic base like TEA or DIPEA is present. In some cases, a biphasic system (e.g., DCM/water) with a base like NaHCO₃ can be effective.[8]

  • Solution B: Reaction Monitoring and Temperature Adjustment

    • Causality: It's crucial to confirm the reaction has actually stalled and not just slowed. Use analytical techniques to be certain. If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40 °C) can often drive it to completion without significantly promoting di-protection, especially if slow addition was employed.[8][9]

Question 3: Purification is proving difficult. The starting material, mono-Boc, and di-Boc products are hard to separate by column chromatography.

Co-elution of these three species is a common purification headache due to their similar polarities.

Root Cause Analysis & Strategic Solutions:

  • Polarity Overlap: The unreacted piperazine is basic and polar. The mono-Boc product is also basic and moderately polar. The di-Boc product is non-basic and the least polar of the three. A well-designed workup can exploit these differences.

  • Solution A: Acid-Base Extractive Workup

    • Causality: This is the most effective way to simplify the mixture before chromatography. By washing the crude organic layer with a dilute acid (e.g., 1M HCl), the basic starting material and the desired mono-Boc product will be protonated and move into the aqueous layer. The non-basic di-Boc byproduct will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) and extracting with an organic solvent will recover a mixture of just the starting material and the mono-Boc product, which is much easier to separate.

  • Solution B: Chromatographic Optimization

    • Causality: Amines can "streak" on silica gel, leading to poor separation. Adding a small amount of a volatile base to the chromatography eluent can mitigate this.

    • Protocol Insight: Use a solvent system like Hexane/Ethyl Acetate or DCM/Methanol. Add 0.5-1% triethylamine to the eluent mixture. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Boc protection reaction? The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of the piperazine acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) molecule. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butoxide, which is then protonated to form tert-butanol.[6][10] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]

Q2: Which nitrogen on 2-fluorophenylpiperazine is preferentially protected and why? The N4 nitrogen (the one not attached to the phenyl ring) will be protected first. The 2-fluorophenyl group is electron-withdrawing due to both the inductive effect of the fluorine atom and the aromatic ring itself. This effect reduces the electron density on the N1 nitrogen, making it significantly less nucleophilic and less basic than the purely aliphatic N4 nitrogen.

Q3: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • TLC: Use a silica plate and an appropriate eluent (e.g., 9:1 DCM/Methanol). The starting material will be the most polar (lowest Rf), the mono-Boc product will be intermediate, and the di-Boc product will be the least polar (highest Rf). Visualize with UV light and then stain with ninhydrin, which specifically develops a colored spot for primary and secondary amines (the starting material and mono-Boc product) but not the di-Boc product.

  • LC-MS: This is the most definitive method. It will allow you to track the consumption of the starting material (m/z = 180.22) and the formation of the mono-Boc (m/z = 280.35) and di-Boc (m/z = 380.48) products by their molecular weights.[11][12]

CompoundExpected [M+H]⁺TLC Visualization (Ninhydrin)
2-Fluorophenylpiperazine181.2Positive (Colored Spot)
mono-Boc Product281.4Positive (Colored Spot)
di-Boc Product381.5Negative (No Color)
Table 1: Analytical data for monitoring the reaction.

Q4: Can you provide a reliable starting protocol for this reaction? Certainly. The following protocol utilizing the mono-protonation strategy is a robust starting point for achieving high selectivity.

Experimental Protocol: Selective Mono-Boc Protection via Mono-Protonation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenylpiperazine (1.0 equiv). Dissolve it in methanol (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Protonation: Slowly add a solution of trifluoroacetic acid (TFA) (1.0 equiv) in methanol dropwise to the stirred piperazine solution. Stir the resulting mixture for 20 minutes at 0 °C.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv) in methanol dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.

    • Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an eluent such as Hexanes/Ethyl Acetate with 0.5% triethylamine.[4]

Visual Guides

Reaction_Workflow reagents 2-Fluorophenylpiperazine + (Boc)₂O + Base/Acid reaction Reaction at Controlled Temp (0°C -> RT) reagents->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Workup (Acid/Base Extraction) monitoring->workup Complete purification Column Chromatography workup->purification product Pure Mono-Boc Product purification->product

Caption: General experimental workflow for mono-Boc protection.

Boc_Mechanism cluster_0 Mechanism Amine R₂N-H Boc2O (Boc)₂O Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product R₂N-Boc Intermediate->Product Byproducts t-BuOH + CO₂↑ Intermediate->Byproducts

Caption: Simplified mechanism of Boc protection.

Troubleshooting_Tree start Low Yield of Mono-Boc Product? high_diBoc High Di-Boc Formation? start->high_diBoc Yes incomplete_rxn Incomplete Reaction? start->incomplete_rxn No high_diBoc->incomplete_rxn No sol_diBoc1 Use Slow Addition of (Boc)₂O at 0°C high_diBoc->sol_diBoc1 Yes sol_incomplete1 Optimize Solvent/Base (e.g., add TEA) incomplete_rxn->sol_incomplete1 Yes success Problem Solved sol_diBoc1->success sol_diBoc2 Employ Mono-Protonation Strategy sol_diBoc2->success sol_incomplete2 Increase Temperature Slightly (e.g., 40°C) sol_incomplete1->sol_incomplete2 Still Slow? sol_incomplete1->success sol_incomplete2->success

Caption: Decision tree for troubleshooting common issues.

References

  • Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
  • BenchChem. (n.d.). Common side reactions with N-Boc-piperazine-C3-COOH. BenchChem.
  • Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • BenchChem. (2025). Strategies to minimize the formation of di-Boc-piperazine. BenchChem.
  • Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 82(13), 7023–7031.
  • Pieber, B., et al. (2021).
  • Hu, Y. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. X-MOL.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
  • Cerkovnik, J., & Stefane, B. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • Apollo Scientific. (n.d.). 4-(4-Amino-2-fluorophenyl)piperazine, N1-BOC protected. Apollo Scientific.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
  • Casiraghi, L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddit. (2012, October 25). Why won't my Boc group leave? r/chemistry.
  • Musumarra, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.
  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate

Answering as a Senior Application Scientist. Welcome to the technical support center for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this chiral, Boc-protected piperazine derivative. The inherent basicity of the piperazine core, coupled with its chirality, presents unique hurdles that require carefully considered strategies. This document provides in-depth troubleshooting guides and FAQs to ensure you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and complex problems encountered during the purification of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate in a question-and-answer format.

Q1: My primary purification by silica gel chromatography is giving poor separation and significant peak tailing. What's causing this and how can I fix it?

A1: Root Cause Analysis & Strategic Solutions

This is the most common issue reported for piperazine-containing compounds. The root cause is the interaction between the free secondary amine (N-4) of your piperazine derivative and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, acid-base interaction leads to irreversible adsorption or slow elution, resulting in broad, tailing peaks and poor resolution.[1][2]

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. TEA is a volatile competing base that will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: For more strongly basic compounds or severe tailing, using 1-2% of a 7N ammonia in methanol solution as part of the polar component of your mobile phase is highly effective.[2]

  • Switching the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Basic Alumina: Aluminum oxide is basic and eliminates the problematic acid-base interactions seen with silica. However, be aware that alumina can sometimes catalyze reactions with sensitive compounds.

    • Deactivated Silica: Using silica gel that has been "end-capped" or treated to reduce the number of free silanol groups can also improve peak shape.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative, especially for removing non-polar impurities. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Note that the product will be isolated as a salt if a non-volatile acid like TFA is used.

Experimental Protocol: Optimizing Silica Gel Chromatography with a Basic Modifier

  • TLC Analysis: Prepare several TLC plates. Spot your crude material and develop them in your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate). In parallel, develop plates in the same solvent system but with 1% TEA added. Observe the difference in Rf value and spot shape. The spot should be tighter and have a slightly higher Rf in the TEA-modified system.

  • Column Equilibration: Prepare your column as usual. Before loading your sample, flush the column with at least 3-5 column volumes of the mobile phase containing the basic modifier (e.g., 0.5% TEA). This is a critical step to ensure the entire stationary phase is neutralized.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel. Allow the solvent to evaporate completely. Gently load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the modifier-containing mobile phase, collecting fractions and analyzing by TLC as you normally would.

Data Summary: Recommended Chromatography Systems

Problem Stationary Phase Mobile Phase System (Example) Modifier Mechanism of Action
Peak TailingSilica GelHexane/Ethyl Acetate0.1-1% Triethylamine (TEA)Competes for acidic silanol sites on silica.[2]
Severe TailingSilica GelDichloromethane/Methanol1-2% of 7N NH3 in MeOHStronger base effectively neutralizes silica surface.[2]
Degradation on SilicaBasic AluminaHexane/Ethyl AcetateNone neededBasic stationary phase prevents acid-catalyzed degradation.
Polar ImpuritiesReverse-Phase (C18)Water/Acetonitrile Gradient0.1% Formic AcidSeparates based on hydrophobicity.

Workflow: Troubleshooting Poor Chromatographic Separation

start Poor Separation/ Peak Tailing mod Add Basic Modifier to Eluent (0.5% TEA) start->mod First Step res res mod->res Resolved? switch_sp Switch Stationary Phase rp Use Reverse-Phase (C18) switch_sp->rp C18 Silica alumina alumina switch_sp->alumina Basic Alumina success3 success3 rp->success3 Success res->switch_sp No success success res->success Success success2 success2 alumina->success2 Success

Caption: A workflow for troubleshooting poor chromatographic separation.

Q2: My product is a racemic mixture. What are the recommended methods for chiral resolution?

A2: Strategies for Enantiomeric Separation

Since tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate possesses a chiral center at the C-3 position, separating the enantiomers is critical for pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3]

Recommended Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable technique for both analytical and preparative separation of enantiomers.[4]

    • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) are extremely effective. Columns such as CHIRALCEL® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[3]

    • Mobile Phases: Normal phase (e.g., hexane/isopropanol) or reverse phase (e.g., acetonitrile/water) can be used. Often, small amounts of additives like diethylamine (DEA) for basic compounds are needed in normal phase to improve peak shape.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, offering faster separations and using environmentally benign CO₂ as the primary mobile phase component. It is highly effective for preparative-scale chiral separations.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic secondary amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.

Experimental Protocol: General Guide for Chiral HPLC Method Development

  • Column Screening: Screen a set of 2-4 polysaccharide-based chiral columns (e.g., CHIRALCEL® OD-H, OJ-H; CHIRALPAK® AD-H, AS-H).

  • Mobile Phase Screening (Normal Phase):

    • Start with a simple mobile phase like 90:10 n-Hexane:Isopropanol.

    • If no separation is observed, screen other alcohol modifiers like ethanol.

    • To improve peak shape for this basic compound, add 0.1% diethylamine (DEA) to the mobile phase.

  • Optimization: Once baseline separation is achieved, optimize the ratio of hexane to alcohol to improve resolution (Rs) and reduce run time.

  • Scale-Up: For preparative work, scale the optimized analytical method to a larger diameter column, adjusting the flow rate accordingly.

Data Summary: Comparison of Chiral Separation Techniques

Technique Principle Advantages Disadvantages Best For
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[4]Widely applicable, high resolution, both analytical & preparative.Higher solvent consumption, longer run times.Analytical purity (ee%) and preparative scale.
SFC Differential interaction with a CSP using a supercritical fluid mobile phase.Fast, low organic solvent use, ideal for preparative scale.Requires specialized equipment.High-throughput screening and preparative scale.
Diastereomeric Salt Resolution Formation of diastereomers with different solubilities.Scalable to very large quantities, no specialized chromatography needed.Success is not guaranteed, can be labor-intensive, potential for low yield.Large-scale industrial synthesis.

Workflow: Selecting a Chiral Resolution Strategy

start Racemic Mixture of Target Compound scale What is the required scale? start->scale analytical Analytical (ee determination) scale->analytical <1 mg prep Preparative (mg to g scale) scale->prep mg - g large Large Scale (kg+) scale->large > kg hplc Chiral HPLC analytical->hplc prep->hplc sfc Chiral SFC prep->sfc If available salt Diastereomeric Salt Resolution large->salt

Caption: A decision tree for selecting a suitable chiral separation method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture. For long-term stability, storage at low temperatures (2-8°C) in a dark place is recommended to prevent potential degradation.[5]

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure. The presence of the Boc group and the fluorophenyl moiety should be evident.

  • Mass Spectrometry (LC-MS, HRMS): Confirms the molecular weight and elemental composition.[6]

  • Reverse-Phase HPLC-UV: Assesses chemical purity by separating the main compound from any potential impurities.

  • Chiral HPLC: Determines the enantiomeric excess (ee%) or enantiomeric purity of the final product.

Q3: The Boc group seems to be cleaving during my workup or purification. How can I prevent this? A3: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. To prevent its cleavage:

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄ during aqueous workups. If an acidic wash is necessary, use a dilute, weak acid like 1M citric acid or saturated ammonium chloride (NH₄Cl) solution and minimize contact time.

  • Buffered Silica Gel: If you must use silica gel and are still seeing degradation, you can pre-treat the silica by slurrying it in your mobile phase containing 1% TEA, removing the solvent, and drying it before packing the column.

  • Neutral Workup: Perform aqueous extractions under neutral or slightly basic (e.g., saturated sodium bicarbonate) conditions.

Q4: My compound is a persistent oil and won't crystallize. What are my purification options besides chromatography? A4: Purifying oils can be challenging. If standard crystallization fails, consider these methods:[2]

  • Salt Formation and Recrystallization: Convert the oily free base into a salt using an acid like hydrochloric acid, fumaric acid, or oxalic acid. These salts are often highly crystalline and can be easily purified by recrystallization. The pure free base can then be regenerated by neutralizing the salt.[2]

  • Solvent Trituration: Repeatedly stir or sonicate the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This can effectively "wash" the impurities away, often inducing solidification of the product.

  • Kugelrohr or Short-Path Distillation: If the compound is thermally stable and the impurities are non-volatile, high-vacuum distillation can be an effective method for purification.

References

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Google Vertex AI Search Grounding API.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.White Rose Research Online.
  • CAS 886767-09-5 | tert-Butyl 3-(2-fluorophenyl)
  • Technical Support Center: Purification of Piperazine-Containing Compounds.Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Vertex AI Search Grounding API.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • Synthesis method of N-Boc piperazine.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids.New Journal of Chemistry (RSC Publishing).
  • CHIRAL SEPAR
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition: 3rd Edition.Molecules Special Issue.
  • tert-Butyl 4-(azetidin-3-yl)
  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 3-(2-Fluorophenyl)piperazine

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are working with the often-challenging substrate,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are working with the often-challenging substrate, 3-(2-fluorophenyl)piperazine. The unique electronic and steric properties of this amine can lead to lower than expected yields. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when using 3-(2-fluorophenyl)piperazine in Buchwald-Hartwig aminations.

Q1: Why is my Buchwald-Hartwig reaction with 3-(2-fluorophenyl)piperazine giving a low yield?

Several factors can contribute to low yields with this specific substrate. The fluorine atom on the phenyl ring makes the amine electron-deficient, reducing its nucleophilicity. Additionally, the piperazine ring, particularly with the substituted phenyl group, can present steric challenges that hinder its approach to the palladium center.[1][2] Common culprits for low yield include suboptimal catalyst/ligand selection, an inappropriate base, or unsuitable reaction conditions.

Q2: Which palladium precatalyst is best for this type of amination?

For challenging substrates like 3-(2-fluorophenyl)piperazine, using a pre-formed palladium precatalyst is often more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[3] Precatalysts, especially the more advanced generations (G3, G4), offer greater stability and facilitate the formation of the active catalytic species.[4] Consider starting with a G3 or G4 precatalyst, such as those incorporating BrettPhos or RuPhos ligands.[4]

Q3: What type of ligand should I choose?

The choice of ligand is critical for a successful Buchwald-Hartwig amination.[5] For sterically hindered and electron-deficient amines, bulky and electron-rich phosphine ligands are generally preferred.[6][7] These ligands promote the formation of the active monoligated Pd(0) complex and facilitate the final reductive elimination step to form the C-N bond.[8] Ligands like BrettPhos and RuPhos are specifically designed for coupling primary and secondary amines, respectively, and often give good results.[5]

Q4: What is the best base to use for this reaction?

Strong, non-nucleophilic bases are typically required for the deprotonation of the amine and the palladium-amine complex in the catalytic cycle.[7] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] However, for substrates that may be sensitive to strong bases, lithium bis(trimethylsilyl)amide (LHMDS) can be a good alternative that offers better functional group tolerance.[5] The choice of base can also be influenced by the solvent used in the reaction.[10]

Q5: Can I use an aryl chloride as my coupling partner?

While aryl bromides and iodides are generally more reactive, modern Buchwald-Hartwig catalyst systems are capable of coupling aryl chlorides.[3] However, these reactions often require more forcing conditions, such as higher temperatures and catalyst loadings.[1] The success of coupling an aryl chloride will heavily depend on the specific electronic and steric properties of both coupling partners.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the Buchwald-Hartwig amination of 3-(2-fluorophenyl)piperazine.

Problem 1: Low or No Conversion of Starting Materials

If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Root Cause Analysis & Corrective Actions
  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[7] If you are not already, switch to a pre-formed Pd-ligand complex (precatalyst) to ensure efficient generation of the active catalyst.[3][11]

  • Inappropriate Ligand: The chosen ligand may not be suitable for this specific transformation.

    • Solution: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Good starting points include XPhos, SPhos, BrettPhos, and RuPhos.[11][12] The optimal ligand can be highly substrate-dependent.

  • Insufficiently Strong Base: The base may not be strong enough to effectively deprotonate the amine or the intermediate palladium complex.

    • Solution: Switch to a stronger base like NaOtBu or LHMDS.[7] The solubility of the base can also play a role; ensure good mixing and consider the particle size of inorganic bases.[7]

  • Unsuitable Solvent: The solvent can significantly impact the reaction outcome.

    • Solution: Toluene and 1,4-dioxane are common and often effective solvents.[11] Avoid solvents that can coordinate to the palladium center and inhibit catalysis, such as chlorinated solvents or acetonitrile.[7]

Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.

Common Side Reactions and Mitigation Strategies
  • Hydrodehalogenation: This is the reduction of your aryl halide starting material, replacing the halide with a hydrogen atom.

    • Mitigation: This side reaction can be promoted by certain bases or impurities. Ensure a strictly inert atmosphere to minimize potential hydrogen sources.[7] A ligand that promotes rapid reductive elimination of the desired product can also help to outcompete this pathway.[7]

  • Homocoupling of the Aryl Halide (Biaryl Formation): This occurs when two molecules of the aryl halide couple to form a biaryl species.

    • Mitigation: This is more common with highly reactive aryl halides.[7] Optimizing the catalyst-to-ligand ratio (typically between 1:1 and 1:2) can help to disfavor this side reaction.[7]

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh for your substrates.

    • Mitigation: Consider lowering the reaction temperature and extending the reaction time. For base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this may require a more active catalyst system.[9]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination + R₂NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation - HX Amido_Complex Pd(II) Amido Complex (L)Pd(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product Product (Ar-NR₂) Reductive_Elimination->Product Product->Pd(0)L Regenerates Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Decision Tree for Optimizing Low Yield

This workflow can guide your optimization efforts when faced with a low-yielding reaction.

Optimization_Workflow Start Low Yield with 3-(2-fluorophenyl)piperazine Check_Catalyst Is a Pre-catalyst Used? Start->Check_Catalyst Switch_to_Precatalyst Switch to a G3/G4 Pre-catalyst Check_Catalyst->Switch_to_Precatalyst No Screen_Ligands Screen Bulky Ligands (e.g., BrettPhos, RuPhos) Check_Catalyst->Screen_Ligands Yes Switch_to_Precatalyst->Screen_Ligands Check_Base Is a Strong Base Used? (NaOtBu, LHMDS) Screen_Ligands->Check_Base Switch_Base Switch to a Stronger Base Check_Base->Switch_Base No Optimize_Conditions Optimize Temperature & Time Check_Base->Optimize_Conditions Yes Switch_Base->Optimize_Conditions Solvent_Screen Screen Solvents (Toluene, Dioxane) Optimize_Conditions->Solvent_Screen Success Improved Yield Solvent_Screen->Success

Caption: A decision-making workflow for troubleshooting low yields.

III. Experimental Protocols

Here are some starting point protocols that can be adapted for your specific aryl halide.

General Protocol for Buchwald-Hartwig Amination of 3-(2-Fluorophenyl)piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(2-Fluorophenyl)piperazine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., BrettPhos, 1.2-2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and NaOtBu to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous solvent, followed by the 3-(2-fluorophenyl)piperazine.

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

High-Throughput Experimentation (HTE) for Rapid Optimization

For particularly challenging substrates, HTE can be a powerful tool to quickly screen multiple reaction parameters.

Workflow:

  • Plate Design: Design a 96-well plate experiment to screen different combinations of catalysts, ligands, bases, and solvents.

  • Stock Solutions: Prepare stock solutions of the aryl halide, 3-(2-fluorophenyl)piperazine, and a selection of catalysts, ligands, and bases in a suitable solvent.

  • Robotic Dispensing: Use an automated liquid handler to dispense the appropriate amounts of each stock solution into the wells of the reaction plate.

  • Reaction: Seal the plate and heat it to the desired temperature with shaking.

  • Analysis: After the reaction time, quench the reactions and analyze the crude product mixtures by high-throughput LC-MS to determine the yield of the desired product in each well.

  • Data Interpretation: Analyze the data to identify the optimal combination of reaction parameters.

IV. Data Summary Tables

The following tables provide a quick reference for selecting key reaction components.

Table 1: Recommended Ligands for Challenging Aminations

LigandAmine TypeKey Features
BrettPhos Primary AminesHighly active for a broad range of primary amines.[5]
RuPhos Secondary AminesExcellent for coupling secondary amines, including cyclic ones.[5]
XPhos General PurposeA versatile ligand with broad applicability.[12]
SPhos General PurposeAnother highly active and versatile ligand.[12]

Table 2: Common Bases and Their Properties

BasepKa of Conjugate AcidKey Characteristics
NaOtBu ~19Strong, commonly used, and effective.[3]
LHMDS ~26Very strong, good for less nucleophilic amines, better functional group tolerance.[5]
K₃PO₄ ~12.3Milder, useful for base-sensitive substrates.
Cs₂CO₃ ~10.3A mild inorganic base, sometimes effective with highly active catalysts.[9]

V. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. Available at: [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? : r/chemhelp - Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets - Bentham Science Publisher. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Welcome to the technical support center for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical info...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Introduction

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. The stability of this intermediate is paramount, as its degradation can lead to the formation of impurities, potentially impacting the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide will explore the factors influencing its stability and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate?

A1: The two most probable degradation pathways are:

  • Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group: This is the most common degradation route, especially in the presence of protic acids or acidic impurities in solvents.[1][2] This reaction yields 3-(2-fluorophenyl)piperazine and byproducts like isobutylene and carbon dioxide.

  • Oxidative degradation of the piperazine ring: While less common under standard handling conditions, the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or trace metal impurities.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[3]

Q3: Which solvents are recommended for dissolving this compound for short-term use?

A3: For short-term experimental use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate are generally suitable. It is crucial to use anhydrous grades of these solvents to minimize the risk of hydrolysis.[4]

Q4: Can I use protic solvents like methanol or ethanol?

A4: While the compound may be soluble in protic solvents, their use should be approached with caution. Alcohols can participate in the Boc-protection of amines and may affect the stability of the compound over time, especially if acidic or basic impurities are present.[5] If protic solvents are necessary, it is advisable to use them for the shortest possible duration and at low temperatures.

Q5: How can I monitor the stability of my sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended method for monitoring the stability of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.[6][7] A stability-indicating method should be developed to separate the parent compound from its potential degradants.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Appearance of an unexpected peak in the HPLC chromatogram, corresponding to the deprotected piperazine.
  • Probable Cause: Acid-catalyzed hydrolysis of the Boc group.

  • Troubleshooting Steps:

    • Check Solvent Acidity: Ensure that the solvents used are fresh, of high purity, and free from acidic contaminants. Acidic impurities can sometimes be present in older bottles of solvents like DCM.

    • Neutralize Glassware: Traces of acid on glassware can catalyze degradation. Ensure all glassware is thoroughly cleaned and, if necessary, rinsed with a dilute solution of a non-nucleophilic base (e.g., triethylamine) and then dried before use.

    • Inert Atmosphere: If the reaction or storage is sensitive to atmospheric moisture and carbon dioxide (which can form carbonic acid), perform the experiment under an inert atmosphere.

Issue 2: Low assay value or poor recovery of the compound after storage in solution.
  • Probable Cause: Significant degradation has occurred.

  • Troubleshooting Steps:

    • Solvent Selection: Re-evaluate your choice of solvent. If you are using a protic or potentially reactive solvent, switch to a more inert, aprotic solvent.

    • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of degradation.

    • pH Adjustment: If the experimental conditions allow, buffering the solution to a neutral or slightly basic pH can enhance stability.

    • Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light).[8][9] This will help in identifying the optimal conditions for handling and storage.

Issue 3: Inconsistent results between experimental runs.
  • Probable Cause: Variability in experimental conditions or reagent quality.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, such as solvent source and grade, temperature, and reaction time, are consistent across all runs.

    • Reagent Qualification: Qualify new batches of solvents and reagents to ensure they do not contain impurities that could be affecting the stability of your compound.

    • Control Samples: Always include a control sample stored under ideal conditions to benchmark the stability of your experimental samples.

Hypothetical Stability Data

The following table summarizes the expected stability of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate in different solvents under various conditions. This data is illustrative and should be confirmed by experimental studies.

SolventConditionTemperature (°C)Time (hours)Purity (%)Major Degradant
Dichloromethane (DCM)Anhydrous, N₂2524>99-
Dichloromethane (DCM)0.1% TFA252<103-(2-fluorophenyl)piperazine
Acetonitrile (ACN)Anhydrous, N₂2524>99-
Methanol (MeOH)As is2524~953-(2-fluorophenyl)piperazine
Water (pH 7)-2524~98-
Water (pH 2)0.01N HCl258<503-(2-fluorophenyl)piperazine
Water (pH 10)0.01N NaOH2524>99-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a PDA or UV detector and a mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and MS in positive ion mode.

Visualizations

Degradation_Pathway parent tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate degradant 3-(2-fluorophenyl)piperazine parent->degradant Acidic Conditions (e.g., HCl, TFA) byproducts CO₂ + Isobutylene Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C, solid) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a forced degradation study.

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. IJPBS. Available from: [Link]

  • Specific solvent issues with BOC deprotection. Haughton. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. Available from: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. NIH National Library of Medicine. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. J. Chem. Pharm. Res. Available from: [Link]

Sources

Optimization

analytical techniques for identifying impurities in tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Welcome to the technical support center for the analytical characterization of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, analytical scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for identifying and quantifying impurities. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This resource combines foundational analytical principles with field-proven troubleshooting strategies to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profiling of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, providing both theoretical explanations and practical starting points for your experimental design.

Q1: What are the most probable process-related impurities I should expect during the synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate?

A1: Understanding the synthetic route is critical for predicting potential impurities. A common synthesis involves the reaction of 1-(2-fluorophenyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O. Based on this, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: The most common impurities are residual 1-(2-fluorophenyl)piperazine and (Boc)₂O.

  • Over-alkylation/Acylation Products: Although less common with a bulky Boc group, di-acylated products or other side reactions can occur if reaction conditions are not carefully controlled.

  • Reagents and By-products: Impurities can arise from reagents used in the synthesis or prior steps, such as bis(2-chloroethyl)amine used in forming the piperazine ring.[1]

  • Degradation Products: The Boc-protecting group is sensitive to acid. Any exposure to acidic conditions, even trace amounts of acid in solvents, can lead to the formation of the de-protected parent compound, 1-(2-fluorophenyl)piperazine.[2]

A thorough review of the specific synthetic pathway used is the best practice for creating a comprehensive list of potential impurities.

Q2: Which analytical technique is the best starting point for routine purity analysis?

A2: For routine analysis and initial screening, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most robust and accessible method.[3] The tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate molecule contains a phenyl ring, which is a strong chromophore, making UV detection highly effective.

A reversed-phase HPLC (RP-HPLC) method is typically the primary choice. The non-polar nature of the molecule lends itself well to separation on C18 or C8 columns. A gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acidifier like formic acid or a buffer) will generally provide good separation of the main component from its more polar or less polar impurities.

Q3: I have detected an unknown peak in my HPLC chromatogram. What is the workflow for identifying it?

A3: Identifying an unknown impurity requires a systematic, multi-technique approach. The combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation.[4]

The general workflow is as follows:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. An Electrospray Ionization (ESI) source in positive mode is typically effective for this molecule. This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), for instance, with a Time-of-Flight (TOF) or Orbitrap analyzer, will yield an accurate mass, allowing you to predict the elemental composition.[5]

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity's molecular ion. The fragmentation pattern provides crucial structural information. For N-Boc protected compounds, characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) are common and can help confirm the presence of this moiety.[6][7][8]

  • Isolation (if necessary): If the structure cannot be determined from LC-MS data alone, the impurity may need to be isolated using preparative HPLC.

  • NMR Spectroscopy: Once isolated, NMR spectroscopy is the most powerful tool for unambiguous structure determination.[9][10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow you to map the complete chemical structure, including the position of substituents and stereochemistry.[12]

Below is a diagram illustrating this general workflow.

G cluster_detection Detection & Initial Characterization cluster_structure Structure Elucidation HPLC Unknown Peak in RP-HPLC Chromatogram LCMS Perform LC-MS Analysis HPLC->LCMS HRMS Obtain Accurate Mass (HRMS) & Propose Formula LCMS->HRMS MSMS Perform MS/MS Fragmentation Analysis HRMS->MSMS Isolation Isolate Impurity (Preparative HPLC) MSMS->Isolation Insufficient Data? Elucidation Propose & Confirm Structure MSMS->Elucidation Sufficient Data? NMR Acquire 1D & 2D NMR Data Isolation->NMR NMR->Elucidation Final

Caption: General workflow for impurity identification.

Q4: Can I use Nuclear Magnetic Resonance (NMR) directly on the sample mixture without isolating the impurity?

A4: Yes, this is a powerful application of modern NMR. While isolating the impurity provides the cleanest data, direct analysis of the mixture is often possible, especially if the impurity is present at a concentration of 0.1% or higher.[4]

Techniques like 2D NMR (e.g., HSQC, HMBC) can help to resolve signals from different components in the mixture. Furthermore, quantitative NMR (qNMR) can be used to determine the amount of the impurity without needing a reference standard for the impurity itself, provided a certified reference standard is used for quantification.[9][10] This makes NMR an invaluable tool for both qualitative and quantitative impurity analysis.[11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Main Compound in RP-HPLC 1. Secondary Silanol Interactions: Basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the silica-based column packing.[13] 2. Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.1. Modify Mobile Phase: Add a competitive base (e.g., 0.1% triethylamine) or lower the mobile phase pH (e.g., to pH 3 with formic or trifluoroacetic acid) to protonate the silanols and reduce interaction.[14] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Inconsistent Retention Times 1. Mobile Phase Composition: Inaccurate mixing of the mobile phase components or solvent evaporation. 2. Column Temperature Fluctuations: An unstable column oven temperature can cause retention time drift. 3. Column Equilibration: Insufficient time for the column to equilibrate between gradient runs.1. Prepare Fresh Mobile Phase: Ensure accurate measurements and keep solvent bottles capped. Consider pre-mixing the mobile phase.[15] 2. Use a Column Oven: Set the column temperature (e.g., 35°C) for consistent performance.[3] 3. Increase Equilibration Time: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection.
No Molecular Ion Observed in LC-MS (ESI+) 1. In-source Fragmentation: The N-Boc group can be labile and may fragment in the ion source before detection.[2] 2. Poor Ionization: The compound may not ionize efficiently under the chosen conditions.1. Soften Ionization Conditions: Reduce the fragmentor or cone voltage in the MS source to minimize in-source fragmentation.[2] 2. Optimize Mobile Phase: Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺ ions.
Ghost Peaks Appearing in Gradient Runs 1. Contaminated Mobile Phase: Impurities in the solvents (especially water) can accumulate on the column at low organic concentrations and elute as the gradient strength increases.[13] 2. Carryover: Sample adsorbing to parts of the injector or column and eluting in a subsequent run.1. Use High-Purity Solvents: Use HPLC-grade or LC-MS grade solvents and freshly prepared mobile phase.[16] 2. Implement a Needle Wash: Use a strong solvent (e.g., acetonitrile/isopropanol) for the injector needle wash. Run blank gradients to confirm the system is clean.

Experimental Protocols

Starting Method for RP-HPLC-UV Analysis

This method serves as a robust starting point for method development and can be optimized for your specific instrumentation and impurity profile.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for this moderately non-polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and promotes ionization for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 20 minA broad gradient is effective for screening for unknown impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Column Temp. 35°CElevated temperature improves efficiency and reduces backpressure.[3]
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration.[3]
Decision Tree for Analytical Technique Selection

The choice of analytical technique depends on the specific question you are trying to answer. This decision tree can guide your selection process.

G cluster_quant Quantification cluster_ident Identification Start What is the Analytical Goal? Quant Routine Purity Check? Start->Quant Ident Known or Unknown Impurity? Start->Ident LowLevel Trace Level Impurity? Quant->LowLevel No HPLC_UV HPLC-UV Quant->HPLC_UV Yes LCMS_SIM LC-MS (SIM Mode) LowLevel->LCMS_SIM Yes Known Known Ident->Known Unknown Unknown Ident->Unknown LCMS_Std LC-MS Known->LCMS_Std Confirm with Reference Standard LCMS_HRMS LC-HRMS & MS/MS Unknown->LCMS_HRMS Obtain MW & Formula NMR_Elucid Isolation & NMR LCMS_HRMS->NMR_Elucid For Full Structure

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Boc vs. Cbz Protecting Groups for 2-Fluorophenylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious selection o...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious selection of protecting groups is a critical determinant of a successful synthetic campaign. The 2-fluorophenylpiperazine moiety is a prevalent scaffold in numerous biologically active compounds, and its synthesis often necessitates the differential protection of its two nitrogen atoms. This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups for amines—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically in the context of their application to 2-fluorophenylpiperazine. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the field-proven insights required to make informed strategic decisions in their synthetic endeavors.

At a Glance: The Orthogonality of Boc and Cbz

The primary strategic advantage of employing either Boc or Cbz lies in their orthogonality , a concept that allows for the selective removal of one protecting group under conditions that leave the other intact. This is paramount in the sequential functionalization of a molecule like 2-fluorophenylpiperazine.

The Boc group is renowned for its lability under acidic conditions, while the Cbz group is characteristically cleaved by catalytic hydrogenolysis.[1][2] This fundamental difference in their deprotection mechanisms forms the cornerstone of their utility in complex synthetic routes.[1]

Core Comparison: Boc vs. Cbz for 2-Fluorophenylpiperazine

The choice between Boc and Cbz for the protection of 2-fluorophenylpiperazine is not merely a matter of preference but a strategic decision influenced by the overall synthetic plan, the nature of other functional groups present in the molecule, and the desired reaction conditions for subsequent steps.

Featuretert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Protection Conditions Typically mild basic conditions (e.g., NaHCO₃, Et₃N) in solvents like DCM or THF at room temperature.Often requires slightly more stringent basic conditions (e.g., Na₂CO₃, NaOH) and can be performed in a biphasic system or organic solvents, sometimes at 0°C to room temperature.
Deprotection Method Acidolysis: Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/methanol.[3][4][5]Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) in solvents like methanol or ethanol.[6]
Stability Stable to basic conditions, hydrogenolysis, and many nucleophiles.[1]Stable to acidic and basic conditions.[1]
Key Advantages - Excellent for solid-phase synthesis. - Deprotection is often rapid. - Orthogonal to Cbz and Fmoc groups.[6]- Robust and stable across a wide range of non-reductive reaction conditions. - Deprotection occurs under neutral pH. - Orthogonal to Boc and Fmoc groups.[6]
Potential Limitations - The strong acidic conditions for deprotection can affect other acid-sensitive functional groups. - The tert-butyl cation generated during deprotection can lead to side reactions (alkylation) with nucleophilic residues, sometimes requiring scavengers.[2]- Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups). - The palladium catalyst can be poisoned by sulfur-containing compounds.[7] - Requires hydrogenation equipment.

Mechanistic Insights and Strategic Considerations

The decision to use Boc or Cbz should be guided by a thorough analysis of the entire synthetic route.

The Boc Group: A Profile

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of introduction and its clean, acid-labile deprotection.

Protection Mechanism: The protection of the secondary amine of 2-fluorophenylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The piperazine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate.

Deprotection Mechanism: The cleavage of the Boc group under acidic conditions is initiated by the protonation of the carbonyl oxygen. This is followed by the fragmentation of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]

When to Choose Boc:

  • Orthogonality to Cbz is Required: If the synthetic strategy involves a Cbz-protected amine elsewhere in the molecule that needs to remain intact.

  • Presence of Reducible Functional Groups: If the molecule contains functionalities like double bonds, triple bonds, or nitro groups that are sensitive to catalytic hydrogenation.

  • Speed and Simplicity of Deprotection are Key: Acid-mediated deprotection is often faster than hydrogenolysis.

Causality in Experimental Choices: The use of scavengers, such as anisole or thioanisole, during Boc deprotection is a critical consideration when the substrate contains nucleophilic moieties that could be alkylated by the liberated tert-butyl cation.

The Cbz Group: A Profile

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, was a foundational tool in peptide chemistry and remains highly relevant in modern organic synthesis.[1]

Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction is a nucleophilic acyl substitution where the amine displaces the chloride.

Deprotection Mechanism: The quintessential method for Cbz group removal is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, liberating the free amine, toluene, and carbon dioxide.[6]

When to Choose Cbz:

  • Orthogonality to Boc is Required: When a Boc-protected amine needs to be preserved during the deprotection step.

  • Presence of Acid-Sensitive Functional Groups: If the molecule contains moieties such as acetals, ketals, or acid-labile esters that would be cleaved by the harsh conditions of Boc deprotection.

  • Robustness is a Priority: The Cbz group is stable under a broader range of non-reductive synthetic transformations compared to the Boc group.

Causality in Experimental Choices: The choice of solvent and catalyst for hydrogenolysis is crucial. Methanol and ethanol are common solvents. The catalyst, typically palladium on carbon (Pd/C), should be handled with care as it can be pyrophoric. Catalyst poisoning by sulfur-containing functional groups is a potential issue that needs to be considered during synthetic planning.[7]

Visualizing the Workflows

To further clarify the strategic application of these protecting groups, the following diagrams illustrate the protection and deprotection workflows for 2-fluorophenylpiperazine.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_boc 2-Fluorophenylpiperazine product_boc 1-Boc-4-(2-fluorophenyl)piperazine start_boc->product_boc Protection reagents_boc (Boc)₂O, Base (e.g., Et₃N) DCM, RT end_boc 2-Fluorophenylpiperazine product_boc->end_boc Deprotection reagents_deprotect_boc TFA/DCM or HCl/Dioxane Cbz_Workflow cluster_protection_cbz Cbz Protection cluster_deprotection_cbz Cbz Deprotection start_cbz 2-Fluorophenylpiperazine product_cbz 1-Cbz-4-(2-fluorophenyl)piperazine start_cbz->product_cbz Protection reagents_cbz Cbz-Cl, Base (e.g., Na₂CO₃) DCM/H₂O, 0°C to RT end_cbz 2-Fluorophenylpiperazine product_cbz->end_cbz Deprotection reagents_deprotect_cbz H₂, Pd/C MeOH, RT

Sources

Comparative

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate vs tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate in synthesis

A Strategic Choice in Medicinal Chemistry: Comparing C-Aryl and N-Aryl Piperazine Building Blocks A Head-to-Head Guide to tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate and tert-butyl 4-(2-fluorophenyl)piperazine-...

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Choice in Medicinal Chemistry: Comparing C-Aryl and N-Aryl Piperazine Building Blocks

A Head-to-Head Guide to tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate and tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate in Synthetic Applications

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs targeting a vast range of therapeutic areas.[1][2] Its prevalence stems from its ability to improve the pharmacokinetic properties of a molecule and to serve as a versatile scaffold for introducing diverse substituents. Among the most valuable piperazine-based building blocks are those bearing an aryl group. However, the strategic position of this aryl substituent—whether on a carbon (C-aryl) or a nitrogen (N-aryl) of the piperazine ring—fundamentally alters the molecule's properties and dictates its application in drug synthesis.

This guide provides an in-depth comparison of two isomeric building blocks:

  • tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (Molecule A) , a C-aryl piperazine.

  • tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (Molecule B) , an N-aryl piperazine.

We will explore their structural differences, contrasting synthetic pathways, and distinct roles in the strategic construction of complex pharmaceutical agents.

Part 1: Structural and Physicochemical Analysis

The core difference between Molecule A and Molecule B lies in the point of attachment of the 2-fluorophenyl group. This seemingly small change has profound stereochemical and reactivity implications.

  • Molecule A (C-Aryl): The aryl group is attached to the C3 carbon of the piperazine ring. This creates a chiral center at C3, meaning the molecule can exist as two non-superimposable enantiomers ((R) and (S)). This chirality is a critical feature for designing drugs that interact with specific stereoselective biological targets. The Boc-protecting group is on N1, leaving a reactive secondary amine at the N4 position, which is the primary site for synthetic elaboration.

  • Molecule B (N-Aryl): The aryl group is attached to the N4 nitrogen. This results in an achiral, symmetric molecule. The Boc group on N1 protects one nitrogen, while the aryl group occupies the other. To be used as a synthetic intermediate, the Boc group must be removed to reveal a reactive secondary amine at the N1 position.

dot

Caption: Structural comparison of the chiral C-aryl (A) and achiral N-aryl (B) piperazine isomers.

Propertytert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (A)tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (B)
Structure Type C-Aryl PiperazineN-Aryl Piperazine
CAS Number 1072430-18-9 (racemate)241640-36-4
Chirality Chiral at C3Achiral
Reactive Site Secondary amine at N4Secondary amine at N1 (after Boc deprotection)
Key Feature Introduces a stereocenter and a rigid C-Ar bondCommon CNS drug motif; planar Ar-N bond

Part 2: Comparative Synthesis Strategies

The synthetic routes to these isomers are markedly different, reflecting their structural complexity.

Synthesis of N-Aryl Piperazine (Molecule B): The synthesis of N-aryl piperazines is a well-established and highly efficient process in medicinal chemistry. The most common and powerful method is the Palladium-catalyzed Buchwald-Hartwig amination .[3][4][5] This reaction couples an aryl halide (e.g., 1-bromo-2-fluorobenzene) with a mono-protected piperazine (e.g., tert-butyl piperazine-1-carboxylate) to form the C-N bond directly. This method is valued for its high yields, broad substrate scope, and tolerance of various functional groups.[3][6]

dot

Caption: Typical synthesis of an N-aryl piperazine via Buchwald-Hartwig amination.

Synthesis of C-Aryl Piperazine (Molecule A): Creating a C-aryl piperazine, especially in an enantiomerically pure form, is a significantly more complex synthetic challenge. Direct arylation of the piperazine carbon backbone is difficult. Instead, multi-step sequences are required, often starting from chiral precursors like amino acids or employing asymmetric catalysis.[7] Methods can include:

  • Asymmetric hydrogenation of pyrazine precursors.[8]

  • Cyclization reactions starting from chiral diamines.

  • Enantioselective synthesis of piperazin-2-ones followed by reduction.[9]

These routes are often longer and require more rigorous optimization to achieve high enantiomeric purity, making chiral C-aryl piperazines more specialized and costly building blocks.

Part 3: Reactivity and Applications in Drug Development

The choice between Molecule A and Molecule B is a strategic decision that defines how the piperazine unit is incorporated into the final drug structure and whether chirality is introduced at that position.

Workflow for Molecule A (C-Aryl): Molecule A is used when the synthetic plan requires adding a substituent to the N4 nitrogen. The available secondary amine can readily undergo reactions like:

  • Reductive amination with aldehydes or ketones.

  • Nucleophilic substitution with alkyl halides.

  • Acylation with acid chlorides or activated carboxylic acids.

  • Urea/thiourea formation with isocyanates/isothiocyanates.

This strategy embeds the chiral 3-arylpiperazine core deep within the final structure, with the N4 position acting as the point of connection to other parts of the molecule.

Workflow for Molecule B (N-Aryl): Molecule B is employed when the N1 nitrogen is the desired point of attachment. This requires a two-step sequence:

  • Boc Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the N1 secondary amine.

  • Functionalization: The newly freed amine can then undergo the same set of reactions as described for Molecule A's N4 amine (reductive amination, acylation, etc.).

This workflow is extremely common for synthesizing drugs where the N-arylpiperazine moiety is a terminal group or a linker between two other fragments.[10] The 2-fluorophenylpiperazine motif, in particular, is a well-known pharmacophore found in several centrally active agents, valued for its interaction with serotonin and dopamine receptors.[11][12][13]

dot

Caption: Comparative synthetic workflows for Molecule A and Molecule B.

Part 4: Experimental Protocols

The following are representative protocols for the functionalization of each building block.

Protocol 1: Reductive Amination using Molecule A

This protocol describes the coupling of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate with a generic aldehyde (R-CHO).

Materials:

  • Molecule A (1.0 eq)

  • Aldehyde (R-CHO, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of Molecule A (e.g., 294 mg, 1.0 mmol) in DCM (10 mL) is added the aldehyde (1.1 mmol).

  • The mixture is stirred at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (318 mg, 1.5 mmol) is added portion-wise over 5 minutes.

  • The reaction is stirred at room temperature for 4-16 hours, monitoring by TLC or LC-MS until completion.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N4-alkylated product.

Protocol 2: Boc-Deprotection and Acylation using Molecule B

This two-step protocol describes the deprotection of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate followed by N-acylation.

Step 1: Boc Deprotection Materials:

  • Molecule B (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Dichloromethane (DCM) or Methanol (MeOH) as co-solvent (optional)

Procedure:

  • Molecule B (e.g., 294 mg, 1.0 mmol) is dissolved in a minimal amount of DCM or MeOH (2-3 mL).

  • 4M HCl in dioxane (2.5 mL, 10 mmol) is added, and the mixture is stirred at room temperature for 1-4 hours.

  • Progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried to yield 1-(2-fluorophenyl)piperazine as its hydrochloride salt. This is typically used directly in the next step.

Step 2: N-Acylation Materials:

  • 1-(2-fluorophenyl)piperazine·HCl (from Step 1, 1.0 eq)

  • Acid chloride (R-COCl, 1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • The piperazine salt (1.0 mmol) is suspended in DCM (10 mL).

  • Triethylamine (0.35 mL, 2.5 mmol) is added, and the mixture is stirred for 10 minutes.

  • The acid chloride (1.05 mmol) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-12 hours until completion.

  • The reaction mixture is diluted with DCM and washed successively with water, 1M HCl (optional), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or recrystallization.

Conclusion

The choice between tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate and its 4-substituted isomer is a fundamental decision in synthetic design.

  • Choose the C-Aryl Isomer (Molecule A) when the introduction of a specific, rigid stereocenter is critical for biological activity and the synthetic strategy involves functionalizing the N4 position. This path embraces complexity for stereochemical precision.

  • Choose the N-Aryl Isomer (Molecule B) for more streamlined, scalable syntheses where the N-arylpiperazine motif is a key pharmacophore, but chirality at the piperazine core is not required.[10][14] Its straightforward synthesis via Buchwald-Hartwig amination and predictable reactivity make it a workhorse in programs targeting CNS disorders and beyond.[3]

Understanding the distinct synthetic access routes and strategic utility of these isomers allows researchers to make informed decisions, efficiently navigating the path from a chemical drawing to a potential therapeutic agent.

References

  • Dunsford, L. R., et al. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Rega, N., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accounts of Chemical Research. Available at: [Link]

  • Grokipedia. (n.d.). para-Fluorophenylpiperazine. Grokipedia. Available at: [Link]

  • Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. Available at: [Link]

  • Chundawat, T. S., & Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Dunsford, L. R., et al. (2017). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. Available at: [Link]

  • Semantic Scholar. (n.d.). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Wikipedia. Available at: [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. Available at: [Link]

  • Gumireddy, K., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. Available at: [Link]

  • Gumireddy, K., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)piperazine. PubChem Compound Database. Available at: [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • IUCr Journals. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • D'Andrea, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Goud, K., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports. Available at: [Link]

  • An, H., et al. (2012). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • IUCr Journals. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • D'Andrea, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Available at: [Link]

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Validation

A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Fluorophenylpiperazine Isomers

A Guide for Researchers in Pharmacology and Drug Development In the landscape of contemporary medicinal chemistry, the phenylpiperazine scaffold stands as a cornerstone for the development of centrally acting agents. Its...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of contemporary medicinal chemistry, the phenylpiperazine scaffold stands as a cornerstone for the development of centrally acting agents. Its structural versatility allows for fine-tuning of pharmacological activity, and the introduction of a fluorine atom to the phenyl ring offers a compelling strategy to modulate potency, selectivity, and metabolic stability. However, the positional isomerism of this fluorine substituent—be it at the ortho (2-), meta (3-), or para (4-) position—can dramatically alter the compound's interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of 2-, 3-, and 4-fluorophenylpiperazine (2-FPP, 3-FPP, and 4-FPP), synthesizing available experimental data to inform future research and drug discovery efforts.

Introduction: The Significance of Fluorine Positional Isomerism

The substitution of a hydrogen atom with fluorine is a common tactic in drug design due to fluorine's unique properties. Its small size minimizes steric hindrance, while its high electronegativity can influence the acidity of nearby protons and alter the molecule's binding interactions through hydrogen bonding or dipole-dipole forces. Furthermore, the carbon-fluorine bond is exceptionally stable, often enhancing metabolic resistance. The position of the fluorine atom on the phenyl ring of a phenylpiperazine can profoundly impact its electronic distribution and overall conformation, thereby dictating its affinity and efficacy at various neurotransmitter receptors. This guide will dissect these differences, offering a clear comparison of the 2-, 3-, and 4-fluoro isomers.

4-Fluorophenylpiperazine (p-FPP): A Serotonergic Profile

The para-substituted isomer, 4-fluorophenylpiperazine (p-FPP), is the most extensively studied of the three. It has been identified both as a metabolite of the hypnotic drug niaprazine and as a substance of abuse in recreational "party pills".[1] In vitro studies have consistently demonstrated that p-FPP's primary mechanism of action is as a serotonin 5-HT1A receptor agonist.[1] It also displays some affinity for the 5-HT2A and 5-HT2C receptors.[1]

Beyond direct receptor agonism, p-FPP has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting a broader modulatory effect on monoaminergic systems.[1] The subjective effects in humans are reported to be mildly psychedelic and euphoriant, which are thought to be primarily driven by its 5-HT1A receptor agonism.[1] However, at higher doses, p-FPP is associated with a range of adverse effects, including headaches, anxiety, and nausea.[1]

2-Fluorophenylpiperazine (o-FPP): Insights from Complex Ligands

Direct pharmacological data on 2-fluorophenylpiperazine (o-FPP) as a standalone compound are limited in the public domain. Its biological activity is often inferred from studies of more complex molecules where 2-FPP serves as a structural component. These studies suggest that the 2-fluoro substitution can confer significant affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.

For instance, a series of N-phenylpiperazine analogs incorporating the 2-fluorophenyl moiety have been evaluated for their affinity at dopamine D2 and D3 receptors.[2][3][4] In these more complex structures, the 2-fluorophenylpiperazine fragment contributes to nanomolar binding affinities at the D3 receptor, often with significant selectivity over the D2 receptor.[2][4] Additionally, compounds containing the 2-fluorophenylpiperazine scaffold have been investigated as ligands for the 5-HT1A receptor.[3]

It is crucial to note that while these findings are informative, the observed activities are a result of the entire molecule's structure. The biological profile of the parent 2-FPP molecule may differ, and further direct investigation is warranted.

3-Fluorophenylpiperazine (m-FPP): An Underexplored Isomer

There is a significant lack of direct experimental data on the biological activity of 3-fluorophenylpiperazine (m-FPP). Much of the understanding of phenylpiperazines with meta-substituents is derived from analogs such as 3-chlorophenylpiperazine (m-CPP) and 3-trifluoromethylphenylpiperazine (TFMPP). These compounds are known to be non-selective serotonin receptor agonists and reuptake inhibitors.[5][6]

Given the established bioisosteric relationship between fluorine and chlorine, it is plausible that 3-FPP shares some of the serotonergic properties of m-CPP. However, the differing electronegativity and size of fluorine could lead to a distinct pharmacological profile. Without direct experimental evidence, any claims about the specific activity of 3-FPP remain speculative. The lack of data for this isomer highlights a significant gap in the structure-activity relationship (SAR) understanding of fluorinated phenylpiperazines.

Comparative Summary of Biological Activity

The following table summarizes the known and inferred biological activities of the three fluorophenylpiperazine isomers. It is important to reiterate that the data for 2-FPP is largely derived from more complex molecules and the profile for 3-FPP is extrapolated from its analogs.

IsomerPrimary Biological ActivityKey Receptor Interactions (Known or Inferred)Other Reported Activities
2-Fluorophenylpiperazine (2-FPP) Inferred activity as a dopamine and serotonin receptor ligand.High affinity for Dopamine D3 receptors; Affinity for Dopamine D2 and Serotonin 5-HT1A receptors.Utilized as a building block in the synthesis of various CNS-active compounds.
3-Fluorophenylpiperazine (3-FPP) Largely uncharacterized; presumed serotonergic activity based on analogs.Potential for non-selective serotonin receptor agonism.No direct experimental data available.
4-Fluorophenylpiperazine (4-FPP) Serotonin 5-HT1A receptor agonist.Agonist at 5-HT1A; Some affinity for 5-HT2A and 5-HT2C receptors.Inhibition of serotonin and norepinephrine reuptake.

Experimental Protocols

To foster further research and ensure methodological consistency, this section outlines standardized protocols for key in vitro assays used to characterize the biological activity of phenylpiperazine compounds.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-, 3-, and 4-fluorophenylpiperazine for various neurotransmitter receptors (e.g., 5-HT1A, 5-HT2A, D2, D3).

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells). Harvest cells and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in assay buffer.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compound (fluorophenylpiperazine isomer).

  • Incubation and Filtration: Incubate the mixture at a specific temperature for a set time to allow for binding equilibrium to be reached. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes (with target receptor) Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [3H]-8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound (FPP Isomer) TestCompound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
Functional Assay for Receptor Activity (cAMP Assay)

This protocol measures the functional consequence of a ligand binding to a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the fluorophenylpiperazine isomers at Gs or Gi-coupled receptors (e.g., 5-HT1A).

Methodology:

  • Cell Culture: Use cells stably expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO or HEK-293 cells).

  • Assay Setup: Seed cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer.

  • Compound Addition: For agonist testing, add increasing concentrations of the test compound. For antagonist testing, add a fixed concentration of a known agonist (e.g., forskolin to directly activate adenylyl cyclase, or a specific receptor agonist) followed by increasing concentrations of the test compound.

  • Incubation: Incubate the cells for a specific time at 37°C to allow for changes in intracellular cyclic AMP (cAMP) levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).

cAMP_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Cells expressing GPCR of interest Buffer Stimulation Buffer Cells->Buffer Agonist Add Agonist (e.g., FPP isomer) Buffer->Agonist Antagonist Add Agonist + Antagonist (e.g., Forskolin + FPP isomer) Buffer->Antagonist Incubate Incubate (allow cAMP change) Agonist->Incubate Antagonist->Incubate Measure Measure cAMP (EIA or TR-FRET) Incubate->Measure Analyze Analyze Data (EC50/IC50) Measure->Analyze

Workflow for cAMP Functional Assay.

Conclusion and Future Directions

The positional isomerism of the fluorine atom on the phenylpiperazine scaffold profoundly influences biological activity. 4-Fluorophenylpiperazine is a well-characterized serotonergic agent, primarily acting as a 5-HT1A receptor agonist. The ortho-isomer, 2-fluorophenylpiperazine, appears to favor interactions with dopamine D3 receptors, though more direct evidence is needed. The meta-isomer, 3-fluorophenylpiperazine, remains a pharmacological enigma, representing a critical area for future investigation to complete our understanding of this chemical series.

For researchers and drug development professionals, this comparative guide underscores the importance of systematic evaluation of positional isomers. The distinct pharmacological profiles of 2-, 3-, and 4-FPP highlight the potential to develop highly selective ligands for various CNS targets by strategically positioning a single fluorine atom. Further in-depth studies, particularly on the 3-FPP isomer and direct pharmacological characterization of 2-FPP, are essential to fully harness the therapeutic potential of fluorinated phenylpiperazines.

References

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. Available at: [Link]

  • In-vitro and in-vivo metabolism of the presynaptic dopamine agonist 3-PPP to a catecholic analogue in rats. PubMed. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv. Available at: [Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PubMed Central. Available at: [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]

  • [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. PubMed. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. Available at: [Link]

  • para-Fluorophenylpiperazine. Wikipedia. Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Available at: [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

  • SAR of piperazine bearing phthalazinone derivatives. ResearchGate. Available at: [Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. University of Otago. Available at: [Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. ResearchGate. Available at: [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. Available at: [Link]

  • Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. Available at: [Link]

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed. Available at: [Link]

  • Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212. PubMed. Available at: [Link]

  • Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis. PubMed. Available at: [Link]

  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed. Available at: [Link]

  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PubMed Central. Available at: [Link]

  • The Phenomenon of para-Fluorophenylpiperazine (pFPP) in Combination with the Synthetic Cannabinoid AMB-FUBINACA in Seized Plant Material in New Zealand. ResearchGate. Available at: [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. Available at: [Link]

  • 1-(4-Fluorophenyl)piperazine. PubChem. Available at: [Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PubMed. Available at: [Link].ncbi.nlm.nih.gov/36805861/)

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Comparative

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like tert-butyl 3-(2-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a key intermediate or potential API, establishing a robust and reliable analytical method for purity determination is a non-negotiable regulatory and scientific imperative. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method designed for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

This document eschews a simple checklist approach. Instead, it delves into the causality behind experimental choices, offering a self-validating framework that ensures the final method is not only compliant but also scientifically sound and practical for routine use in a quality control environment. Furthermore, we will objectively compare the validated HPLC method against viable alternatives, providing the data and rationale necessary for informed analytical strategy decisions.

The Analytical Target and Method Foundation

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate possesses key structural features that guide the analytical strategy. The presence of the phenyl ring provides a chromophore, making UV detection a suitable choice for HPLC analysis. Its predicted moderate polarity suggests that reversed-phase chromatography will be an effective separation mode. Based on these characteristics, a gradient reversed-phase HPLC (RP-HPLC) method was developed to serve as the foundation for this validation study.

Optimized HPLC Method Parameters
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system ensures method transferability.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for this analyte, while the particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the piperazine moiety, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Program 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17-17.1 min (90-30% B), 17.1-22 min (30% B)A gradient is essential for a purity method to ensure elution of potential impurities with a wide range of polarities and to clean the column effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is critical for reproducible retention times and peak shapes.[5]
Detection Wavelength 254 nmA common wavelength that provides good sensitivity for aromatic compounds.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Our approach is a systematic evaluation of the performance characteristics as defined by ICH Q2(R1).

HPLC_Validation_Workflow Dev Optimized HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Is the method selective? Robust Robustness Dev->Robust Test deliberate small changes Lin Linearity Spec->Lin Can it provide proportional results? Acc Accuracy Spec->Acc Range Range Lin->Range LOD LOD / LOQ Lin->LOD Calculate from calibration curve Range->Acc Assess within the defined range Prec Precision (Repeatability & Intermediate) Range->Prec Assess within the defined range SST System Suitability Protocol Acc->SST Define criteria for daily checks Prec->SST Define criteria for daily checks LOD->SST Define criteria for daily checks Robust->SST Define criteria for daily checks Validated Validated Method for Routine Use SST->Validated

Caption: HPLC Method Validation Workflow.

Specificity: The Foundation of Purity Analysis

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[7][8][9][10] For a purity method, this is arguably the most critical parameter. We establish specificity through forced degradation studies, which intentionally stress the API to generate potential degradation products.[11][12][13]

Experimental Protocol:

  • Prepare separate solutions of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (approx. 1 mg/mL in diluent).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution.

  • Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.

  • Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in all chromatograms.

Results and Discussion: The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the main peak.[12][13] The method is deemed specific if all degradation product peaks are baseline resolved from the main analyte peak.

Stress Condition% DegradationResolution (Rs) to Closest ImpurityPeak Purity Index
Unstressed Control< 0.1%N/A> 0.999
Acid Hydrolysis12.5%2.8> 0.999
Base Hydrolysis8.2%3.1> 0.999
Oxidation15.1%2.5> 0.999
Thermal5.5%3.5> 0.999
Photolytic9.8%2.9> 0.999

The data demonstrates that the method can separate the API from all generated degradants with a resolution (Rs) well above the typical acceptance criterion of 2.0.[8] The peak purity index, consistently greater than 0.999, confirms that the main analyte peak is spectrally pure and free from co-eluting impurities under all stress conditions. This confirms the stability-indicating nature of the method.[11][14]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7][15][16]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the nominal test concentration (e.g., 0.1 mg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Results and Discussion:

Concentration Level (% of Nominal)Concentration (µg/mL)Average Peak Area
LOQ0.52,450
50%50251,500
80%80402,100
100%100501,900
120%120603,200
150%150752,500
Linear Regression Analysis Value Acceptance Criterion
Correlation Coefficient (r²)0.9998≥ 0.998[15]
Y-intercept150.5Should be insignificant relative to the 100% response

The correlation coefficient of 0.9998 demonstrates excellent linearity across the range of 0.5 µg/mL to 150 µg/mL. This validated range is suitable for quantifying both trace-level impurities and the main API.[1]

Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[17][18] Precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19][20] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Accuracy (Recovery): Prepare a sample matrix (placebo) and spike it with the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare three samples at each level. Analyze the samples and calculate the percent recovery.

  • Precision:

    • Repeatability: Prepare six individual samples at 100% of the nominal concentration and analyze them.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the precision studies.

Results and Discussion:

Accuracy Data

Spike Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.3 100.3%
120% 120.0 119.2 99.3%

| Average Recovery | | | 99.7% |

The average recovery of 99.7% falls well within the typical acceptance criterion of 98-102%, confirming the method's accuracy.[17][19][21]

Precision Data

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 Acceptance Criterion (%RSD)
Repeatability
n 6 6
Mean Assay (%) 99.8 100.1
%RSD 0.45% 0.52% ≤ 2.0%[17]
Intermediate Precision
Combined n 12
Overall Mean (%) 99.95

| Overall %RSD | 0.61% | | ≤ 2.0% |

The low %RSD values for repeatability and intermediate precision demonstrate that the method is highly precise and will deliver consistent results under routine use.[21]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[18][22][23] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][22][23][24]

Methodology: These limits can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[25]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Results and Discussion: Based on the linearity data:

  • Calculated LOD: 0.15 µg/mL

  • Calculated LOQ: 0.45 µg/mL

The calculated LOQ was confirmed by preparing and analyzing six samples at 0.5 µg/mL, which yielded a %RSD of 4.5% and recovery of 101.2%, meeting typical acceptance criteria (e.g., Precision RSD ≤ 10%, Accuracy 80-120%). This confirms the method's sensitivity for quantifying trace impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5][26][27][28][29]

Experimental Protocol:

  • Select critical method parameters to vary.

  • Vary each parameter slightly (one at a time) from the nominal method conditions.

  • Analyze a system suitability solution (containing the main peak and a closely eluting impurity) under each condition.

  • Evaluate the impact on key responses like retention time, peak tailing, and resolution.

Results and Discussion:

Parameter VariedVariationResolution (Rs)Tailing Factor (T)
Nominal Condition - 2.8 1.1
Flow Rate± 0.1 mL/min2.7, 2.91.1, 1.1
Column Temperature± 2 °C2.7, 2.91.1, 1.2
Mobile Phase A pH± 0.22.6, 2.91.2, 1.1
% Organic (Initial)± 2%2.5, 3.11.1, 1.1

The results show that minor variations in key parameters do not significantly impact the critical performance characteristics (Resolution remains > 2.0, Tailing Factor remains < 1.5). This demonstrates the method is robust and suitable for transfer between different laboratories or instruments.[27]

System Suitability

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during analysis to ensure the chromatographic system is performing adequately on the day of analysis.[30][31][32][33][34]

System Suitability Protocol and Criteria: Based on the validation data, the following SST criteria are established for routine use:

  • Injection: Five replicate injections of a standard solution.

  • Precision: %RSD of the peak area for the five replicates must be ≤ 2.0%.

  • Tailing Factor (T): Must be ≤ 2.0.

  • Theoretical Plates (N): Must be ≥ 2000.

  • Resolution (Rs): If a resolution test mix is used, the resolution between critical peaks must be ≥ 2.0.

Comparative Guide: HPLC vs. Alternative Purity Analysis Techniques

While the validated HPLC method is robust and fit-for-purpose, a comprehensive scientific evaluation requires considering alternative technologies. The choice of analytical technique is often a balance between performance, speed, cost, and the specific analytical challenge.

Comparison substance Purity Analysis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate hplc HPLC + Well-established & robust + Good resolution & sensitivity + Cost-effective - Slower than UPLC - Higher solvent consumption substance->hplc Validated Method uplc UPLC + Faster analysis times + Higher resolution & sensitivity + Lower solvent consumption - Higher initial cost - Higher backpressure (more demanding) substance->uplc Alternative (High-Throughput) gcms GC-MS + High sensitivity & specificity (MS) + Excellent for volatile impurities - Analyte is non-volatile (requires derivatization) - Derivatization adds complexity & variability - Potential for thermal degradation substance->gcms Alternative (Specific Impurities) ce Capillary Electrophoresis (CE) + High separation efficiency + Very low sample/reagent consumption + Orthogonal separation mechanism - Lower concentration sensitivity (UV) - Lower reproducibility than HPLC - Less common in QC labs substance->ce Alternative (Orthogonal Method)

Sources

Validation

Assessing the Reactivity of tert-Butyl 3-(2-Fluorophenyl)piperazine-1-carboxylate in Palladium-Catalyzed Coupling Reactions: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the piperazine moiety is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the piperazine moiety is a privileged structure, frequently incorporated into pharmacologically active compounds to enhance their physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical assessment of the reactivity of a key building block, tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, in three of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. By understanding the interplay of electronic and steric factors, researchers can strategically design and optimize synthetic routes to novel chemical entities.

Introduction: The Significance of Fluorinated Phenylpiperazines

The introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[2] When combined with the piperazine scaffold, which can improve aqueous solubility and bioavailability, the resulting fluorinated phenylpiperazine derivatives become highly valuable building blocks in drug discovery. tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate offers a unique combination of features: a nucleophilic secondary amine for C-N coupling, a site for potential C-C coupling on the fluorophenyl ring, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group that influences the conformation and reactivity of the piperazine ring. The ortho-fluorine substituent provides a significant electronic perturbation, which will be a key focus of this guide.

Reactivity Assessment in Palladium-Catalyzed Coupling Reactions

The reactivity of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is primarily governed by the interplay of the nucleophilicity of the piperazine nitrogen, the electronic nature of the 2-fluorophenyl group, and the steric hindrance imparted by the Boc group and the 3-substituent.

Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[3] In the context of our target molecule, this reaction would involve the coupling of the secondary amine of the piperazine ring with an aryl or heteroaryl halide.

Expected Reactivity and Mechanistic Considerations:

The nucleophilicity of the piperazine nitrogen is somewhat diminished by the electron-withdrawing effect of the adjacent 2-fluorophenyl group. Fluorine's high electronegativity reduces the electron density on the nitrogen atom, making it a less potent nucleophile compared to an unsubstituted phenylpiperazine.[4] Consequently, more forcing reaction conditions, such as higher catalyst loadings, stronger bases, or more electron-rich and bulky phosphine ligands, may be necessary to achieve high yields.[5]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the 2-fluorophenyl group can have a complex effect on this cycle. While it reduces the amine's nucleophilicity, it can also accelerate the rate-limiting reductive elimination step.[4]

Comparative Performance with Alternative Amines:

Amine Coupling PartnerRelative NucleophilicityExpected Reactivity in Buchwald-HartwigKey Considerations
PiperazineHighHighProne to double arylation if unprotected.
1-Boc-piperazineModerateGoodSteric bulk of Boc group can influence reactivity.
tert-Butyl 3-phenylpiperazine-1-carboxylateModerate to LowModerateSteric hindrance from the 3-phenyl group.
tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylateLowModerate to LowReduced nucleophilicity due to the ortho-fluoro substituent. Requires optimized conditions.
MorpholineModerateGoodLess basic than piperazine, generally good reactivity.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate. Optimization of the ligand, base, and solvent is often necessary for specific substrates.

Reagents and Equipment:

  • tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-10 mol%), and base (1.5-2.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equivalent) and tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide.[6] In the case of our target molecule, the 2-fluorophenyl group can act as the aryl halide partner, allowing for the introduction of a wide range of substituents at this position.

Expected Reactivity and Mechanistic Considerations:

The C-F bond is generally less reactive towards oxidative addition to palladium than C-Br or C-I bonds. However, the presence of the ortho-fluorine substituent can activate the C-X (where X is another halogen) bond towards oxidative addition. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron species (activated by a base), and reductive elimination to form the biaryl product.[7] The electron-withdrawing nature of the fluorine atom can facilitate the oxidative addition step.

Comparative Performance with Alternative Aryl Halides:

Aryl Halide Coupling PartnerRelative Reactivity in Suzuki CouplingKey Considerations
2-Bromophenylpiperazine derivativeHighReadily undergoes oxidative addition.
2-Chlorophenylpiperazine derivativeModerateRequires more active catalyst systems (e.g., with bulky, electron-rich ligands).
2-Fluorophenylpiperazine derivativeLow (if F is the leaving group)C-F bond activation is challenging. Not a typical Suzuki substrate.
2-Bromo-6-fluorophenylpiperazine derivativeHighThe C-Br bond is the reactive site; the fluorine atom acts as an electronic modifier.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide-functionalized piperazine.

Reagents and Equipment:

  • Aryl halide derivative of the piperazine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Reaction vessel, stirrer, and heating source

Procedure:

  • In a reaction vessel, combine the aryl halide-piperazine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture with stirring at 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8] Similar to the Suzuki coupling, this reaction would functionalize the 2-fluorophenyl ring of our target molecule.

Expected Reactivity and Mechanistic Considerations:

The reactivity in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl >> F. The 2-fluorophenyl moiety, if functionalized with a more reactive halogen, would readily participate in the reaction. The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[9]

Comparative Performance with Alternative Coupling Partners:

Aryl Halide SubstrateExpected Reactivity in Sonogashira CouplingKey Considerations
2-Iodophenylpiperazine derivativeExcellentHighly reactive, often proceeds under mild conditions.
2-Bromophenylpiperazine derivativeGoodGenerally good yields, may require slightly higher temperatures or more active catalysts.
2-Chlorophenylpiperazine derivativeModerate to LowChallenging substrate, requires specialized catalyst systems.
2-Fluorophenylpiperazine derivativeVery Low/InertC-F bond is generally unreactive under standard Sonogashira conditions.

Experimental Protocol: Generalized Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an aryl halide-functionalized piperazine.

Reagents and Equipment:

  • Aryl halide derivative of the piperazine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (a liquid amine, e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Reaction vessel and stirrer

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide-piperazine (1.0 equivalent), terminal alkyne (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add the solvent and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizing the Synthetic Pathways

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions A tert-Butyl 3-(2-fluorophenyl) piperazine-1-carboxylate I N-Arylated Product A->I B Aryl Halide (Ar-X) B->I C Pd Precatalyst (e.g., Pd₂(dba)₃) C->I D Ligand (e.g., XPhos) D->I E Base (e.g., NaOtBu) E->I F Inert Atmosphere (Ar or N₂) F->I G Anhydrous Solvent (e.g., Toluene) G->I H Heat (80-120 °C) H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Coupling_Catalytic_Cycles cluster_buchwald Buchwald-Hartwig cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira pd0_b Pd(0)Lₙ pd2_b LₙPd(II)(Ar)(X) pd0_b->pd2_b Oxidative Addition (Ar-X) amido_b LₙPd(II)(Ar)(NR₂) pd2_b->amido_b + R₂NH, - HX (Base) amido_b->pd0_b Reductive Elimination product_b Ar-NR₂ amido_b->product_b pd0_s Pd(0)Lₙ pd2_s LₙPd(II)(Ar¹)(X) pd0_s->pd2_s Oxidative Addition (Ar¹-X) trans_s LₙPd(II)(Ar¹)(Ar²) pd2_s->trans_s Transmetalation (Ar²B(OR)₂) trans_s->pd0_s Reductive Elimination product_s Ar¹-Ar² trans_s->product_s pd0_so Pd(0)Lₙ pd2_so LₙPd(II)(Ar)(X) pd0_so->pd2_so Oxidative Addition (Ar-X) trans_so LₙPd(II)(Ar)(C≡CR) pd2_so->trans_so Transmetalation trans_so->pd0_so Reductive Elimination product_so Ar-C≡CR trans_so->product_so cu_cycle Cu(I) Cycle cu_cycle->pd2_so Cu-Acetylide

Caption: Simplified catalytic cycles for the coupling reactions.

Conclusion and Future Outlook

tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its reactivity in palladium-catalyzed coupling reactions is nuanced, influenced by the electronic and steric properties of its substituents. For Buchwald-Hartwig amination, the reduced nucleophilicity of the piperazine nitrogen necessitates careful optimization of reaction conditions, particularly the choice of ligand and base. In Suzuki-Miyaura and Sonogashira couplings, the molecule is more likely to serve as the aryl halide component (when appropriately functionalized with a bromo or iodo group), with the ortho-fluoro substituent acting as an electronic modulator rather than a leaving group.

Future research in this area could focus on developing more active catalyst systems that can overcome the challenges posed by electron-deficient amines and activate C-F bonds under milder conditions. The continued evolution of palladium catalysis will undoubtedly expand the synthetic utility of complex building blocks like tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, enabling the synthesis of the next generation of therapeutic agents.

References

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  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. Available from: [Link]

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  • Fors, B. P., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(51), 19042-19045. Available from: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17833-17843. Available from: [Link]

  • Tran, K. A., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(19), 3419. Available from: [Link]

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  • Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 111(8), 4671-4731. Available from: [Link]

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  • Wang, C., et al. (2018). Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. Organic & Biomolecular Chemistry, 16(36), 6614-6618. Available from: [Link]

  • Singh, P., et al. (2020). Design, Synthesis and Characterization of Aurone Based α,β‐unsaturated Carbonyl‐Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions. ChemistrySelect, 5(25), 7545-7552. Available from: [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 12(1), 349-357. Available from: [Link]

  • Li, J.-H., & Xie, Y.-X. (2007). Amines as the ligands for palladium-catalyzed coupling reactions. Journal of Organometallic Chemistry, 692(1-3), 1-13. Available from: [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]

  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 45(4), 1398-1407. Available from: [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Available from: [Link]

  • Li, X., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(30), 10246-10253. Available from: [Link]

  • Curran, D. P., & Zhang, W. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 70(12), 4693-4696. Available from: [Link]

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  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37475-37495. Available from: [Link]

  • Sunkari, Y. K., et al. (2019). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 7, 723. Available from: [Link]

  • Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6061-6080. Available from: [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2018). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. Journal of the American Chemical Society, 140(32), 10132-10137. Available from: [Link]

  • Reddy, L. V., & Kumar, A. (2020). Suzuki–Miyaura Cross-Coupling for Efficient Synthesis of Aryl-Substituted N -Heteroarenes Catalyzed by Recyclable N -phenylpiperazine-Palladium(II) complex. Applied Organometallic Chemistry, 34(10), e5867. Available from: [Link]

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  • Vasilev, M., et al. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences, 25(4), 2217. Available from: [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available from: [Link]

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  • Smith, K. M. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available from: [Link]

  • Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6061-6080. Available from: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]

  • Macikenas, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Available from: [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4437-4441. Available from: [Link]

  • Tran, K. A., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Molecules, 23(10), 2661. Available from: [Link]

  • Aydemir, M., et al. (2015). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-12. Available from: [Link]

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  • Liang, L.-C., et al. (2014). Catalytic Sonogashira couplings of aryl halides with terminal alkynes a. Dalton Transactions, 43(23), 8635-8646. Available from: [Link]

  • Meyer, G., et al. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 52(43), 15449-15457. Available from: [Link]

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  • César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Derived Ligands

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel ligand is a cornerstone of preclinical development. This guide provides an in-depth technical comparison and experiment...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel ligand is a cornerstone of preclinical development. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of ligands derived from the tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for robust selectivity profiling, and compare potential findings with alternative chemotypes.

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, known for its presence in a multitude of clinically successful drugs targeting various receptors and enzymes.[1] The specific derivatization of the piperazine ring, as with the 3-(2-fluorophenyl) substitution, aims to confer specific pharmacological properties, often with high affinity for a primary target. However, the inherent flexibility and chemical nature of the arylpiperazine motif can also lead to interactions with unintended biological targets, resulting in off-target effects.[2][3] Therefore, a thorough investigation of cross-reactivity is not merely a regulatory requirement but a critical step in understanding the complete pharmacological profile of a new chemical entity.

The Imperative of Selectivity in Drug Design

The central challenge in drug design is to achieve high affinity for the intended therapeutic target while minimizing interactions with other biomolecules.[4] Off-target binding can lead to a range of adverse effects, complicating the clinical development of a drug candidate.[4] Consequently, early and comprehensive cross-reactivity profiling is essential to de-risk a project and guide lead optimization efforts.[1] This guide will focus on a practical, tiered approach to assessing the selectivity of novel ligands based on the tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold.

Strategic Approach to Cross-Reactivity Profiling

A systematic evaluation of off-target interactions is crucial. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Cross-Reactivity Profiling Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Deconvolution & Dose-Response cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: SAR & Lead Optimization Primary Target Binding Confirm High Affinity for Primary Target Broad Off-Target Screen Screen Against a Broad Panel of Receptors, Ion Channels, and Enzymes (e.g., Eurofins SafetyScreen) Primary Target Binding->Broad Off-Target Screen Identify Off-Target Hits Analyze Screening Data to Identify Significant Off-Target Interactions Broad Off-Target Screen->Identify Off-Target Hits Dose-Response Assays Perform Concentration-Response Curves for Confirmed Off-Target Hits (Ki or IC50 Determination) Identify Off-Target Hits->Dose-Response Assays Functional Assays Assess Functional Activity (Agonism, Antagonism, Inverse Agonism) at Off-Target Receptors Dose-Response Assays->Functional Assays Cellular Assays Evaluate Ligand Effects in Cell-Based Models of Off-Target Activity Functional Assays->Cellular Assays Structure-Activity Relationship Establish SAR to Mitigate Off-Target Binding Cellular Assays->Structure-Activity Relationship Lead Optimization Synthesize and Test Analogs with Improved Selectivity Profiles Structure-Activity Relationship->Lead Optimization

Caption: A tiered workflow for systematic cross-reactivity profiling.

Experimental Methodologies for Selectivity Profiling

Accurate and reproducible experimental data are the bedrock of any cross-reactivity study. Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for a specific target.[5]

Protocol: Radioligand Binding Assay for Off-Target Liability

This protocol provides a generalized framework for a competitive radioligand binding assay.

1. Membrane Preparation:

  • Culture cells expressing the target receptor of interest to near confluence.

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein per well).

  • Add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine receptors) to all wells.

  • Add increasing concentrations of the unlabeled test ligand (derived from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate) to the experimental wells.

  • For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a set of control wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test ligand.

  • Plot the specific binding as a function of the log of the test ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Analysis: A Case Study with Dopamine D3 Receptor Ligands

Given the prevalence of the arylpiperazine scaffold in dopamine receptor ligands, we will use the dopamine D3 receptor as a hypothetical primary target for our tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate derived ligands. The high homology between D2 and D3 receptors makes achieving selectivity a significant challenge.[6]

A study on N-phenylpiperazine analogs revealed that specific substitutions can lead to high D3 selectivity. For instance, a compound with a 3-thiophenephenyl substitution exhibited approximately 500-fold selectivity for the D3 receptor over the D2 receptor.[7] However, off-target screening of this compound also revealed significant affinity for several alpha-adrenergic and serotonin receptor subtypes.[8]

Table 1: Hypothetical Cross-Reactivity Profile of a Tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Derived Ligand (Ligand X)

TargetKi (nM)Fold Selectivity vs. Primary Target (Dopamine D3)
Dopamine D3 (Primary Target) 1.5 -
Dopamine D27550
Dopamine D4150100
Serotonin 5-HT1A4530
Serotonin 5-HT2A250167
Alpha-1A Adrenergic9060
Alpha-2A Adrenergic300200
Histamine H1>1000>667
Muscarinic M1>1000>667

This hypothetical data illustrates a ligand with good selectivity against the D2 receptor but with notable affinity for the 5-HT1A and alpha-1A adrenergic receptors. This would necessitate further functional characterization to understand the physiological implications of these off-target interactions.

Comparison with Alternative Scaffolds

To improve the selectivity profile, researchers can explore alternative chemical scaffolds. For dopamine D3 receptor antagonists, several alternative scaffolds have been investigated to enhance selectivity and in vivo efficacy.[9][10]

Table 2: Comparison of Selectivity Profiles of Dopamine D3 Receptor Ligands with Different Scaffolds

Ligand/ScaffoldPrimary TargetD2/D3 Selectivity FoldNotable Off-TargetsReference
Ligand X (Hypothetical) Dopamine D3505-HT1A, α1A-
PG01037 Dopamine D3~133-[11]
Compound with 6,6-diphenyl-1,4-dioxane scaffold Dopamine D3143Low affinity for other tested GPCRs[12][13]
Metoclopramide-derived bitopic ligand Dopamine D322-180Moderate affinity for 5-HT3 receptors[10][14]

This comparison highlights that while the tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold can yield potent D3 ligands, alternative scaffolds, such as those used in PG01037 or bitopic ligands, may offer superior selectivity profiles.[9][10][11][12][13][14]

Visualization of Key Concepts

The following diagrams illustrate the principles of competitive binding and the concept of a selectivity panel.

Competitive_Binding_Assay cluster_0 Competitive Binding Principle Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand Binding TestLigand Test Ligand TestLigand->Receptor Competition

Caption: Principle of a competitive radioligand binding assay.

Selectivity_Panel cluster_0 Selectivity Screening Panel TestLigand Test Ligand GPCRs GPCRs (Dopamine, Serotonin, Adrenergic, etc.) TestLigand->GPCRs IonChannels Ion Channels (hERG, Nav, Cav, etc.) TestLigand->IonChannels Kinases Kinases (Tyrosine, Serine/Threonine) TestLigand->Kinases Transporters Transporters (DAT, SERT, NET) TestLigand->Transporters

Caption: Concept of a broad selectivity screening panel.

Conclusion and Future Directions

The tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold represents a valuable starting point for the design of potent ligands for various biological targets. However, as with any privileged scaffold, a thorough and systematic assessment of cross-reactivity is paramount. This guide has outlined a strategic, tiered approach to selectivity profiling, provided a detailed protocol for the gold-standard radioligand binding assay, and offered a comparative analysis with alternative chemotypes.

For researchers working with this class of compounds, it is recommended to engage with contract research organizations that offer broad screening panels, such as the Eurofins SafetyScreen or the NIMH Psychoactive Drug Screening Program (PDSP), for initial off-target liability assessment.[1][15][16][17] The insights gained from such studies are invaluable for guiding structure-activity relationship (SAR) efforts to mitigate off-target effects and ultimately develop safer and more effective therapeutic agents.

References

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  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications.

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi.

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  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PubMed Central.

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PubMed Central.

  • Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO. Oxford Academic.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed.

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI.

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central.

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Validation

A Comparative Guide to the Structural Confirmation of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like tert-butyl 3-(2-fluorophenyl)piperazine-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, a precise understanding of its atomic arrangement, stereochemistry, and solid-state conformation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other powerful analytical techniques. We will delve into the causality behind experimental choices, present validating data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Structural Verification

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional shape. For chiral molecules such as tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. Furthermore, the conformation of the piperazine ring and the relative orientation of the fluorophenyl and tert-butoxycarbonyl (Boc) groups can significantly influence receptor binding affinity and metabolic stability. Therefore, employing a definitive method for structural confirmation is not merely a characterization step but a critical juncture in the drug development pipeline.

While a suite of analytical tools can provide structural clues, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and unambiguous 3D model of a molecule in the solid state.[1][2][3] This technique measures the diffraction pattern of X-rays passing through a single crystal, which allows for the calculation of electron density and, consequently, the precise positions of atoms, bond lengths, and bond angles.[1][2][4]

Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most reliable method for determining the absolute configuration of chiral molecules and provides unparalleled detail on molecular geometry.[3][5] The process, while rigorous, is a self-validating system that culminates in a high-resolution molecular structure.

Experimental Protocol: A Step-by-Step Workflow

The journey from a powdered sample to a refined crystal structure involves several critical stages.

A. Crystal Growth: The Foundational, and Often Most Challenging, Step

High-quality single crystals are the prerequisite for a successful SCXRD experiment.[1][3] For small organic molecules, several crystallization techniques can be employed.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to evaporate slowly in a dust-free, vibration-free environment.[6] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[6]

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble.[6] Diffusion at the interface gradually lowers the solubility, promoting crystal growth.

  • Thermal Control: A saturated solution is heated until all solid dissolves and then cooled slowly and in a controlled manner to induce crystallization.[3]

For difficult-to-crystallize compounds, advanced methods like co-crystallization with a "chaperone" molecule may be necessary.[5][7]

dot graph TD { subgraph Crystal Growth A[Purified Compound] --> B{Prepare Saturated Solution}; B --> C1[Slow Evaporation]; B --> C2[Solvent Diffusion]; B --> C3[Thermal Control]; C1 --> D((Single Crystal)); C2 --> D; C3 --> D; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C1; C2; C3; D; } caption: "Workflow for Crystal Growth."

B. Data Collection

Once a suitable crystal (typically >0.1 mm) is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[1] The crystal is rotated, and thousands of diffraction images are collected from different orientations to capture a complete dataset.[1][2][8]

C. Structure Solution and Refinement

The collected diffraction intensities are processed to generate a set of structure factors.[8] The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods with software like SHELXL.[9][10][11][12] This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[10][11]

dot graph TD { subgraph Structure Determination A[Single Crystal] --> B[Mount on Diffractometer]; B --> C{X-ray Exposure & Rotation}; C --> D[Collect Diffraction Images]; D --> E[Process Data (Integration & Scaling)]; E --> F{Solve Phase Problem}; F --> G[Generate Electron Density Map]; G --> H[Build Atomic Model]; H --> I{Refine Structure}; I --> J((Final Structural Model)); I -- Iterative Process --> H; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; H; I; J; } caption: "SCXRD Data Collection and Refinement Workflow."

D. Structure Validation

The final structural model is rigorously validated using software like PLATON, which checks for geometric consistency, missed symmetry, and other potential errors.[13][14][15][16][17] The output is a Crystallographic Information File (CIF), a standard format for archiving and sharing crystal structure data.[18][19][20][21][22]

Comparison with Alternative Analytical Techniques

While SCXRD is definitive, other techniques provide complementary and often more readily obtainable data. It is the synthesis of information from multiple techniques that builds the most robust structural confirmation.

Technique Information Provided Strengths Limitations
X-ray Crystallography 3D atomic structure, bond lengths/angles, absolute stereochemistry, packing.[1][2][4]Unambiguous, high-resolution, definitive for absolute configuration.[5][23]Requires high-quality single crystals (can be a bottleneck).[3] Provides solid-state conformation only.[24][25]
NMR Spectroscopy Connectivity, chemical environment of nuclei, solution-state conformation.[26][27]Excellent for solution-state structure, dynamics, and connectivity.[24][28] No crystallization needed.Indirect structural information, resolution lower than XRD.[24][25] Can be complex for molecules with multiple conformers.[29]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[30]High sensitivity, accurate mass determination.Provides no stereochemical or conformational information. Boc-group can be labile.[31][32][33]
Computational Modeling Theoretical low-energy conformations, electrostatic potential.[34][35][36]Can predict stable conformers and rationalize experimental findings.[37]Theoretical, requires experimental validation. Accuracy depends on the level of theory used.
In-Depth Comparison:
  • Conformational Analysis: NMR is the primary tool for studying the conformation of molecules in solution.[26][27] For piperazine derivatives, temperature-dependent NMR can reveal the energy barriers associated with ring inversion and rotation around the amide bond of the Boc group.[26][38] This is crucial because the solid-state conformation observed by X-ray crystallography may not be the only, or even the most prevalent, conformation in a biological medium.[24] Computational studies can further complement this by mapping the potential energy surface and identifying low-energy conformers.[34][37] A search of the Cambridge Structural Database (CSD) reveals that piperazine rings overwhelmingly adopt a chair conformation in the solid state.[34][39][40][41][42]

  • Stereochemistry: While NMR can often distinguish between diastereomers, determining the absolute configuration of a chiral center is challenging. X-ray crystallography, especially with the use of anomalous dispersion, provides an unambiguous assignment of absolute stereochemistry, typically reflected in a Flack parameter close to zero.[5]

  • Connectivity vs. Absolute Structure: Techniques like 1D/2D NMR and Mass Spectrometry are excellent at confirming the basic connectivity and molecular formula. For instance, MS can confirm the mass of the parent ion and fragmentation patterns can be indicative of the Boc group.[30][31] However, these methods cannot differentiate between isomers or provide the precise geometric data that SCXRD delivers.[25]

Conclusion: An Integrated Approach for Unimpeachable Confirmation

The structural confirmation of a novel pharmaceutical candidate like tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate demands a multi-faceted analytical approach. While NMR, MS, and computational modeling provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure.

It provides the definitive, high-resolution data on bond lengths, angles, and absolute stereochemistry that is unattainable by other methods. The rigorous, self-validating workflow of SCXRD, from crystal growth to final structure validation, ensures the highest degree of confidence. For drug development professionals, the investment in obtaining a crystal structure pays dividends by providing a solid foundation for understanding structure-activity relationships, guiding further optimization, and satisfying stringent regulatory requirements. The crystal structure is not just a picture; it is the atomic-level blueprint for molecular function.

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Comparative

A Comparative Benchmarking Guide to the Efficacy of Tert-Butyl 3-(2-Fluorophenyl)piperazine-1-Carboxylate Derivatives

Introduction: The Rationale for Novel Neuropsychiatric Drug Candidates In the landscape of neuropsychiatric drug discovery, the quest for compounds with improved efficacy and tolerability remains a paramount objective. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Neuropsychiatric Drug Candidates

In the landscape of neuropsychiatric drug discovery, the quest for compounds with improved efficacy and tolerability remains a paramount objective. The piperazine scaffold is a well-established pharmacophore present in numerous centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The introduction of a fluorophenyl group to this core structure, as seen in tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate and its derivatives, offers a promising avenue for modulating key neurotransmitter systems implicated in psychiatric disorders.[3][4]

All currently effective antipsychotic medications exhibit some level of antagonism at the dopamine D2 receptor.[5] However, the clinical profile of these drugs is significantly influenced by their interactions with other receptors, particularly serotonin (5-HT) subtypes.[6][7] This guide provides a comparative analysis of the efficacy of compounds derived from tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, benchmarking them against established typical and atypical antipsychotics. We will delve into the experimental methodologies used to characterize these compounds, present comparative data, and explore the underlying signaling pathways.

Comparative In Vitro Profiling: Receptor Binding and Functional Assays

The initial characterization of novel CNS drug candidates involves determining their affinity for a panel of relevant receptors and assessing their functional activity as agonists, antagonists, or partial agonists.

Receptor Binding Affinity: Gauging the Strength of Interaction

Receptor binding assays are crucial for determining the potency of a compound at its molecular targets. These assays typically involve incubating radiolabeled ligands with cell membranes expressing the receptor of interest and measuring the displacement of the radioligand by the test compound. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of (2-Fluorophenyl)piperazine Derivatives and Benchmark Antipsychotics

Compound Class/DrugDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2A
(2-Fluorophenyl)piperazine Derivatives (Representative)Moderate to HighHighModerateHigh
Haloperidol (Typical)High (Low nM)ModerateLowModerate
Clozapine (Atypical)ModerateModerateHighHigh (Low nM)
Olanzapine (Atypical)HighModerateModerateHigh (Low nM)
Risperidone (Atypical)High (Low nM)ModerateLowHigh (Low nM)

Note: Data for (2-Fluorophenyl)piperazine derivatives are generalized from studies on analogous compounds. Specific Ki values would be determined for each novel derivative.[3][4][8] Binding affinities for benchmark drugs are well-established in the literature.[9][10][11]

The data indicate that while typical antipsychotics like haloperidol show high selectivity for the D2 receptor, atypical agents and the (2-fluorophenyl)piperazine class exhibit a broader receptor profile, with significant affinity for both dopamine and serotonin receptors. This "multi-receptor" profile is often associated with the improved side-effect profile of atypical antipsychotics.[6]

Functional Assays: Delineating the Mechanism of Action

Beyond binding, it is critical to understand how a compound modulates receptor activity. Functional assays provide this insight. Two key assays in the characterization of potential antipsychotics are the GTPγS binding assay and the β-arrestin recruitment assay.

This assay measures the activation of G-protein coupled receptors (GPCRs). In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.[2][12][13][14] Antagonists will block agonist-induced [35S]GTPγS binding.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared from cultured cells.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP. The concentrations of GDP and NaCl can be optimized to enhance the signal-to-noise ratio.[12]

  • Incubation: In a 96-well plate, combine the cell membranes, [35S]GTPγS, the test compound at various concentrations, and a known agonist (e.g., dopamine for D2 receptors).

  • Reaction: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

GPCR signaling is not limited to G-protein activation. β-arrestin recruitment represents an alternative signaling pathway that can be engaged by ligands. Assays like Bioluminescence Resonance Energy Transfer (BRET) can quantify the interaction between a receptor and β-arrestin.[15][16][17] All clinically effective antipsychotics have been shown to antagonize the dopamine-mediated interaction of the D2 receptor with β-arrestin 2.[17]

Experimental Protocol: β-Arrestin Recruitment BRET Assay

  • Cell Line: Utilize a cell line co-expressing the receptor of interest fused to a Renilla luciferase (Rluc) and β-arrestin fused to a fluorescent protein (e.g., YFP).

  • Cell Culture and Plating: Culture the cells and plate them in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations. To assess antagonism, pre-incubate with the test compound before adding a known agonist.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

  • BRET Signal Measurement: Measure the light emission at wavelengths corresponding to the luciferase and the fluorescent protein using a BRET-compatible plate reader. The BRET ratio is calculated as the emission of the acceptor divided by the emission of the donor.

  • Data Analysis: Analyze the change in the BRET ratio to determine the potency and efficacy of the test compound in promoting or inhibiting β-arrestin recruitment.

In Vivo Efficacy: Assessing Therapeutic Potential in Animal Models

Promising in vitro candidates must be evaluated in animal models that are predictive of antipsychotic efficacy in humans.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[18][19][20] A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse). This inhibition is disrupted by dopamine agonists and restored by antipsychotic drugs.[19]

Experimental Protocol: Prepulse Inhibition in Rodents

  • Apparatus: Place the animal (rat or mouse) in a startle chamber equipped with a sensor to detect movement and a speaker to deliver acoustic stimuli.

  • Acclimation: Allow the animal to acclimate to the chamber for a short period.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-90 dB) precedes the loud pulse by a specific interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test session.

  • Data Analysis: The startle amplitude is measured for each trial type. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Table 2: Expected Comparative Efficacy in the Prepulse Inhibition Model

Compound Class/DrugEffect on Dopamine Agonist-Induced PPI Deficit
(2-Fluorophenyl)piperazine DerivativesReversal
Haloperidol (Typical)Reversal
Atypical Antipsychotics (e.g., Clozapine, Olanzapine)Reversal

The ability of a compound to reverse PPI deficits is a strong indicator of potential antipsychotic activity.[21]

Signaling Pathways and a Model of Action

The therapeutic effects and side-effect profiles of antipsychotic drugs are determined by their modulation of complex intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi-coupled receptor. Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. However, as discussed, D2 receptors also signal through β-arrestin.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Fluorophenylpiperazine) Antipsychotic->D2R Blocks Downstream Downstream Signaling ATP ATP PKA PKA

Caption: Dopamine D2 receptor signaling pathways.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism at this receptor is a key feature of many atypical antipsychotics.

5HT2A_Signaling cluster_membrane Cell Membrane 5HT2AR 5-HT2A Receptor Gq_protein Gq Protein 5HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 DAG DAG Serotonin Serotonin Serotonin->5HT2AR Activates Antipsychotic Antipsychotic (e.g., Fluorophenylpiperazine) Antipsychotic->5HT2AR Blocks PIP2 PIP2 Ca2 Ca²⁺ Release PKC PKC Activation

Caption: Serotonin 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

Derivatives of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate represent a promising class of compounds for the development of novel antipsychotic agents. Their characteristic high affinity for both dopamine D2/D3 and serotonin 5-HT2A receptors positions them within the pharmacological space of atypical antipsychotics, which are generally associated with a more favorable clinical profile than typical agents.

The comprehensive in vitro and in vivo testing outlined in this guide is essential for fully characterizing the therapeutic potential of these novel compounds. By systematically comparing their receptor binding profiles, functional activities, and efficacy in predictive animal models against established benchmarks, researchers can identify lead candidates with the greatest promise for advancing to clinical development. Future research should also focus on elucidating the precise structure-activity relationships within this chemical series to optimize potency, selectivity, and pharmacokinetic properties.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (CAS 886767-09-5). As drug development professionals, our commitment...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (CAS 886767-09-5). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this compound are managed with the highest degree of safety and integrity.

Hazard Identification and Risk Assessment

Understanding the chemical's structure is paramount to predicting its behavior and potential hazards. Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a multi-component molecule: a piperazine core, a fluorophenyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This structure informs our disposal strategy.

  • Piperazine Core: Piperazine and its derivatives are basic amines.[1][2] They can react exothermically with acids and are incompatible with strong oxidizing agents.[1][3] The parent piperazine compound is known to cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[3][4][5]

  • Fluorophenyl Group: This classifies the compound as a halogenated organic compound .[6][7] Halogenated waste requires specific disposal protocols, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[7] Incomplete combustion could potentially form hazardous gases like hydrogen fluoride.[8]

  • Boc Protecting Group: While generally stable, this group can be cleaved by strong acids.

Given these characteristics, this compound must be treated as a hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to severe environmental contamination and regulatory penalties.[7][9][10]

Hazard ClassDescriptionRationale & Causality
Halogenated Organic Contains a fluorine atom on the phenyl ring.Requires segregation into a dedicated halogenated organic waste stream to ensure proper high-temperature incineration.[7]
Corrosive (Potential) The piperazine moiety is basic and can cause skin/eye irritation or burns.[3][4]Direct contact with the pure compound or concentrated solutions should be avoided. The basicity necessitates segregation from acidic waste to prevent violent reactions.[1]
Toxic (Potential) The toxicological properties of this specific molecule are not thoroughly investigated.[11] However, piperazine derivatives can have potent pharmacological effects.[12][13]Assume the compound is toxic and handle with appropriate containment and PPE to minimize exposure.[11]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following must be worn at all times when handling the compound or its waste containers.[6][7]

  • Hand Protection: Nitrile gloves are required. For extended contact or spill cleanup, double-gloving is recommended. Always remove and wash contaminated gloves before re-use.[14]

  • Eye/Face Protection: Chemical splash goggles are mandatory. For operations with a high risk of splashing, a full-face shield should be used.[8]

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemically resistant apron is advised.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[6][7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is crucial for safety and regulatory compliance. The primary principle is waste segregation at the point of generation.[9][15]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific, designated area within the laboratory for hazardous waste collection.[10][15] This area should be clearly marked, away from general traffic, and have secondary containment (such as a tray) to contain potential leaks.[15]

Step 2: Select the Correct Waste Container

  • Use only containers approved for chemical waste that are compatible with the material. Plastic containers are often preferred.[10]

  • The container must be designated for "Halogenated Organic Waste." [7] Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Cross-contamination can create hazardous reactions and complicate the disposal process.[6]

Step 3: Waste Collection

  • Solid Waste: For pure compound or contaminated solids (e.g., weighing paper, contaminated gloves), place them directly into a clearly labeled, sealable container or bag designated for solid halogenated waste.

  • Liquid Waste: For solutions containing the compound, pour the waste carefully into a designated "Halogenated Organic Liquid Waste" container using a funnel.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

Step 4: Labeling the Waste Container Proper labeling is a critical regulatory requirement.[9] The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" [15][16]

  • The full chemical name: "tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate" and any other components in the waste stream.

  • The approximate concentrations of each component.

  • The relevant hazard characteristics (e.g., Toxic, Irritant).[17]

  • The accumulation start date (the date the first drop of waste was added).[15][16]

Step 5: Arrange for Disposal Once the container is full or the accumulation time limit is approaching (per your institution's and local regulations), contact your organization's Environmental Health & Safety (EH&S) department to arrange for a pickup.[10] Waste must be disposed of through a licensed hazardous waste facility.[9]

Spill Response Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.[17]

For a Small Spill (Contained within the Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to cover the spill. Do not use combustible materials like paper towels on solvent spills.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and place the cleaning materials into the same waste container.

  • Disposal: Label the container as spill debris containing tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate and dispose of it according to the protocol in Section 3.

For a Large Spill (Outside of a Fume Hood):

  • EVACUATE: Immediately evacuate the laboratory and alert all personnel.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • NOTIFY: Call your institution's emergency number and inform EH&S immediately. Provide the chemical name and location of the spill.

  • DO NOT ATTEMPT TO CLEAN UP: A large spill requires specialized handling by a trained emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.

G start Waste Generation Point (Solid or Liquid) is_halogenated Does waste contain fluorinated compound? start->is_halogenated halogenated_container Select 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_container Yes non_halogenated_container Use appropriate NON-halogenated waste stream (Incorrect Path) is_halogenated->non_halogenated_container No (Not for this compound) label_waste Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date halogenated_container->label_waste store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_saa is_full Is container full or time limit reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EH&S for Waste Pickup is_full->contact_ehs Yes end Document and Confirm Proper Disposal contact_ehs->end

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Welcome to a comprehensive guide designed for the discerning researcher. In the landscape of drug development, Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate serves as a valuable building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the discerning researcher. In the landscape of drug development, Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate serves as a valuable building block. Its unique structure, combining a Boc-protected piperazine with a fluorinated aromatic ring, offers a versatile scaffold for medicinal chemistry. However, this same structure necessitates a nuanced and proactive approach to safety.

This document moves beyond a simple checklist. It provides a strategic framework for risk assessment and personal protective equipment (PPE) selection, grounded in the chemical's constituent parts. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, our guidance is expertly synthesized from data on its structural analogs: the piperazine core, the tert-butoxycarbonyl (Boc) protecting group, and the fluorophenyl moiety. This approach ensures a robust and scientifically-sound safety protocol.

Proactive Hazard Assessment: Deconstructing the Molecule

The foundation of laboratory safety is not reaction, but anticipation. By analyzing the functional groups within Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, we can forecast potential hazards and establish a defense-in-depth safety strategy.

  • The Piperazine Core: Unsubstituted piperazine is known to be corrosive, causing severe skin burns and eye damage, and can act as a skin and respiratory sensitizer.[1][2][3]

  • The Boc-Protecting Group: The presence of the bulky tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens significantly mitigates the reactivity and basicity of the parent amine. Data for 1-Boc-piperazine, a close analog, indicates hazards of skin irritation, serious eye irritation, and potential respiratory irritation rather than severe corrosion.[4] This is our most relevant baseline.

  • The 2-Fluorophenyl Group: The fluorinated aromatic ring introduces two key considerations. Firstly, aromatic compounds can have a higher potential for skin absorption. Secondly, fluorinated organic compounds are characterized by the strength of the carbon-fluorine bond, which makes them environmentally persistent and requires specialized disposal protocols.[5][6]

Table 1: Summary of Anticipated Hazards

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Skin Contact Skin Irritation; Potential for Allergic ReactionBased on data for 1-Boc-piperazine.[4] The piperazine core is a known sensitizer.[1][2]
Eye Contact Serious Eye IrritationBased on data for 1-Boc-piperazine, which indicates a risk of serious eye damage.[4]
Inhalation Respiratory Tract IrritationThe compound is likely a solid powder; dust inhalation may cause irritation.[4][7]
Chronic Effects UnknownThe toxicological properties have not been thoroughly investigated.[7] Piperazine itself is suspected of damaging fertility.[1][2] Prudence dictates minimizing exposure.

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard assessment, a standard but rigorously applied PPE ensemble is required. The key is not just what you wear, but why and how you wear it.

Eye and Face Protection

  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the substance.[5] This protects against accidental splashes and airborne particles of the solid.

  • Enhanced Precaution: When handling larger quantities (>10g) or performing vigorous operations (e.g., scraping from a flask) where splashing is a significant risk, a face shield should be worn in addition to chemical splash goggles.[5]

Hand Protection The selection of appropriate gloves is arguably the most critical decision in your PPE ensemble. The dual nature of the molecule (amine functionality and aromatic character) requires careful consideration.

  • Primary Recommendation: Nitrile rubber gloves (minimum 5-mil thickness) are suitable for providing short-term splash protection.[8][9] They must be changed immediately if contamination is suspected.

  • The Causality: While nitrile offers good general chemical resistance, aromatic and halogenated hydrocarbons are known to attack and permeate it over time.[10][11] Therefore, for prolonged handling or in situations with a higher risk of direct contact, double-gloving is recommended.[5] This provides an additional barrier and a clear indication of a breach if the outer glove is compromised.

Table 2: Glove Selection Guide (General Reference)

Glove MaterialProtection Against Piperazine/AminesProtection Against Aromatic/Fluorinated OrganicsRecommended Use Case
Nitrile GoodFair (Splash Only)Primary choice for incidental contact and splash protection.[9][11]
Neoprene GoodFairOffers good dexterity and protection against a range of chemicals.[11]
Butyl Rubber ExcellentPoorExcellent for handling acids and bases, but not recommended for aromatic solvents.[11]
Viton™ ExcellentExcellentRecommended for situations requiring high resistance and prolonged contact, though often thicker, reducing dexterity.[11]

Skin and Body Protection

  • A flame-resistant lab coat should be worn at all times and kept fully fastened.[5]

  • Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.[12] For large-scale work, a chemical-resistant apron provides an additional layer of protection over the lab coat.

Respiratory Protection

  • Primary Control: All handling of solid Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate should be performed within a certified chemical fume hood to minimize inhalation of airborne particulates.[7]

  • Secondary Control: If engineering controls are insufficient or unavailable, or if a significant aerosol is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[5]

Procedural Integrity: From Set-Up to Clean-Up

Safe outcomes are a product of safe procedures. The following workflows integrate your PPE into a system that minimizes risk at every step.

Diagram 1: PPE Selection & Decontamination Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Scale, Duration, Task) ppe_selection 2. Select Appropriate PPE (Refer to Tables 1 & 2) risk_assessment->ppe_selection donning 3. Don PPE Correctly (Coat → Gloves → Goggles) ppe_selection->donning fume_hood 4. Perform Operations in Chemical Fume Hood donning->fume_hood spill_check Monitor for Spills & Contamination fume_hood->spill_check decontaminate 6. Decontaminate Work Area & Equipment spill_check->decontaminate No Spill spill_protocol 5. Execute Spill Protocol (Alert, Contain, Clean) spill_check->spill_protocol Spill Occurs doffing 7. Doff PPE Correctly (Gloves → Goggles → Coat) decontaminate->doffing disposal 8. Segregate & Dispose of Waste (Chemical & PPE) doffing->disposal spill_protocol->decontaminate

Caption: A workflow for safe handling, from initial risk assessment to final disposal.

Protocol 1: Step-by-Step Spill Management (Small Scale)

This protocol applies to minor spills (<5g) contained within the fume hood. For larger spills, evacuate the area and contact your institution's emergency response team.[5]

  • Alert: Immediately notify colleagues in the vicinity.

  • Contain: Ensure your PPE is intact. Use a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent) to surround and cover the spill. Do not use combustible materials like paper towels.

  • Neutralize (Optional & with Caution): For a piperazine-based compound, a weak acid could theoretically be used for neutralization, but this can generate heat and is not recommended without a specific, validated procedure. The primary goal is absorption.

  • Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Treat all contaminated materials, including gloves, as hazardous waste.

Disposal: The Final Responsibility

The fluorophenyl group renders this compound persistent. Improper disposal can lead to long-term environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The label should read: "Hazardous Waste: Fluorinated Organic Compound."

  • Incompatibility: Do not mix this waste stream with strong oxidizing agents or strong acids.[2][4]

  • Regulatory Compliance: The final disposal method must comply with all local, state, and federal regulations. High-temperature incineration is often the required method for destroying persistent fluorinated organic compounds.[6][13] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By integrating this expert-level understanding of the molecule's chemistry with rigorous safety protocols, you can confidently and safely advance your research. Your commitment to safety is the bedrock of scientific integrity and innovation.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • BenchChem. (n.d.). Personal protective equipment for handling N-Boc-aminomethanol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • Unknown Author. (n.d.). Resistance To Chemicals of Common Glove Materials.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-piperazine.
  • University of Pennsylvania Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • BOC Shop. (n.d.). Safety & PPE.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1-Phenylpiperazine monohydrochloride 97%.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Tert-Butyl 4-(4-Amino-2-(Trifluoromethyl)Benzyl)Piperazine-1-Carboxylate.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • Slideshare. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals.
  • University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals.
  • Alchem Pharmtech. (n.d.). CAS 886767-09-5 | tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • New Pig. (2008). Chemical Compatibility Guide for: High Five™ Gloves.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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